MgAdp
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20310-60-5 |
|---|---|
Molecular Formula |
C10H13MgN5O10P2 |
Molecular Weight |
449.49 g/mol |
IUPAC Name |
magnesium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
SVSKFMJQWMZCRD-MCDZGGTQSA-L |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Synonyms |
5'-Pyrophosphate, Adenosine Adenosine 5' Pyrophosphate Adenosine 5'-Pyrophosphate Adenosine Diphosphate Adenosine Pyrophosphate ADP ADP, Magnesium Diphosphate, Adenosine Magnesium ADP MgADP Pyrophosphate, Adenosine |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of MgADP in the intricate machinery of Cellular Respiration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Magnesium-chelated adenosine diphosphate (MgADP) emerges as a critical regulator in the multifaceted process of cellular respiration. Far from being a mere substrate for ATP synthesis, this compound acts as a key allosteric effector and a crucial transport molecule, influencing the overall rate of oxidative phosphorylation and the metabolic flux through the Krebs cycle. This technical guide provides a comprehensive overview of the multifaceted role of this compound, detailing its interactions with key enzymatic complexes, presenting quantitative data on its binding and kinetic effects, and outlining experimental protocols for its investigation.
This compound: A Central Regulator of ATP Synthase
The F1Fo-ATP synthase, the mitochondrial powerhouse, is a primary site of this compound's regulatory action. While serving as the substrate for ATP synthesis, the concentration of this compound also dictates the enzyme's activity.
Kinetic Parameters of ATP Synthase
The interplay between this compound and MgATP concentrations is crucial for the catalytic cycle of ATP synthase. While direct, equilibrium binding measurements under steady-state ATP synthesis are technically challenging, kinetic studies provide valuable insights into the enzyme's affinity for its substrate and product.
| Parameter | This compound | MgATP | Conditions | Source |
| Km | 2 - 10 µM | - | Bovine heart mitochondria | [1] |
| Kd1 (high-affinity site) | ~0.1 µM | Nanomolar range | E. coli F1-ATPase | [1] |
| Kd2, Kd3 (medium/low-affinity sites) | ~20 µM | ~1 µM, ~30 µM | E. coli F1-ATPase | [1] |
| Ki (inhibition of ATP synthesis) | - | ~2 mM | Bovine heart mitochondria | [1] |
Table 1: Kinetic and Dissociation Constants of ATP Synthase for this compound and MgATP. These values highlight the high affinity of ATP synthase for its substrate this compound, which is essential for efficient ATP production. The significantly higher Ki for MgATP indicates that product inhibition by ATP is a key regulatory mechanism.
Experimental Protocol: ATP Synthase Activity Assay
A common method to determine ATP synthase activity involves a coupled enzyme assay that measures the rate of ATP hydrolysis. To study the effect of this compound, it can be included as a competitive inhibitor.
Objective: To measure the ATPase activity of isolated mitochondria and determine the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl₂
-
ATP solution (100 mM)
-
This compound solution (varying concentrations)
-
Coupled enzyme system:
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer, PEP, NADH, PK, and LDH.
-
Add isolated mitochondria to the cuvette and allow to equilibrate.
-
Initiate the reaction by adding a known concentration of ATP.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To determine the effect of this compound, repeat the assay with varying concentrations of this compound added to the reaction mixture before the addition of ATP.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Plot the reaction velocity against the substrate (ATP) concentration in the presence and absence of the inhibitor (this compound) to determine the type of inhibition and the Ki value.
ATP Synthase Regulation by this compound
The binding of this compound to the catalytic sites of the F1 subunit of ATP synthase is a prerequisite for ATP synthesis. The ratio of ATP to ADP in the mitochondrial matrix is a key determinant of the directionality of the ATP synthase complex. High levels of ADP stimulate ATP synthesis, while a high ATP/ADP ratio can lead to product inhibition and even reverse the enzyme's function to hydrolyze ATP.
This compound and the Adenine Nucleotide Translocase (ANT)
The transport of ADP into the mitochondrial matrix and ATP out into the cytosol is facilitated by the Adenine Nucleotide Translocase (ANT), the most abundant protein in the inner mitochondrial membrane. This exchange is a critical step in providing the necessary substrate for ATP synthase and delivering energy to the rest of the cell.
Kinetics of Adenine Nucleotide Translocase
The ANT exhibits Michaelis-Menten kinetics for both ADP and ATP. The affinity for ADP is generally higher than for ATP, which favors the import of ADP into the mitochondria, especially when cellular energy demands are high.
| Substrate | Km | Organism/Tissue | Source |
| ADP | 1 - 10 µM | Rat liver | [1] |
| ATP | 1 - 150 µM | Rat liver | [1] |
Table 2: Kinetic Parameters of Adenine Nucleotide Translocase (ANT). The lower Km for ADP ensures its efficient uptake into the mitochondrial matrix, driving oxidative phosphorylation.
Experimental Protocol: Measuring ANT Activity
ANT activity can be measured by monitoring the exchange of radiolabeled nucleotides or by using fluorescent probes sensitive to ATP or ADP concentrations. A common method involves the "inhibitor-stop" technique.
Objective: To measure the rate of ADP/ATP exchange catalyzed by ANT in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Transport Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 2 mM K-EGTA
-
Radiolabeled [¹⁴C]ADP
-
Unlabeled ADP and ATP
-
Carboxyatractyloside (CATR) - a specific inhibitor of ANT
-
Bongkrekic acid (BKA) - another specific inhibitor of ANT
-
Scintillation counter and vials
Procedure:
-
Pre-load isolated mitochondria with unlabeled ADP by incubation in Transport Buffer.
-
Initiate the exchange reaction by adding a known concentration of [¹⁴C]ADP to the mitochondrial suspension.
-
At various time points, stop the reaction by adding a potent ANT inhibitor such as CATR or BKA.
-
Separate the mitochondria from the incubation medium by rapid centrifugation through a layer of silicone oil.
-
Lyse the mitochondrial pellet and measure the amount of incorporated [¹⁴C]ADP using a scintillation counter.
-
The initial rate of [¹⁴C]ADP uptake reflects the activity of the ANT.
The Role of this compound in ANT Function
The ANT transports ADP³⁻ in exchange for ATP⁴⁻, a process that is electrogenic and driven by the mitochondrial membrane potential (ΔΨm). The higher negative charge of ATP means that its export is favored by the positive-outside membrane potential. Mg²⁺ does not directly participate in the transport but influences the availability of free ADP and ATP.
Allosteric Regulation of Krebs Cycle Enzymes by this compound
This compound also plays a crucial role in regulating the flux of metabolites through the Krebs cycle by allosterically modulating the activity of key enzymes, namely the Pyruvate Dehydrogenase Complex (PDC) and Isocitrate Dehydrogenase (IDH).
Pyruvate Dehydrogenase Complex (PDC)
The PDC catalyzes the irreversible conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle. The activity of PDC is tightly regulated by both covalent modification (phosphorylation/dephosphorylation) and allosteric effectors. While not a direct allosteric activator in the same way as for IDH, the ATP/ADP ratio is a critical indicator of the cell's energy status that influences PDC activity. High ratios of NADH/NAD⁺ and Acetyl-CoA/CoA, which are indicative of a high energy state, inhibit PDC. A lower ATP/ADP ratio, reflecting a need for energy, leads to conditions that favor PDC activation.
Isocitrate Dehydrogenase (IDH)
The NAD⁺-dependent isocitrate dehydrogenase (IDH3) is a key regulatory enzyme of the Krebs cycle. It catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. ADP is a potent allosteric activator of IDH3.
Kinetic Effect of ADP on Isocitrate Dehydrogenase:
| Effector | Effect on Km for Isocitrate | Effect on Vmax |
| ADP | Decreases | Increases |
Table 3: Allosteric Regulation of Isocitrate Dehydrogenase by ADP. ADP binding to a regulatory site on the enzyme induces a conformational change that increases its affinity for the substrate (isocitrate) and enhances its catalytic activity. Conversely, ATP is an allosteric inhibitor of IDH3.
Experimental Protocol: Isocitrate Dehydrogenase Activity Assay
The activity of IDH is typically measured by monitoring the production of NADH, which absorbs light at 340 nm.
Objective: To determine the allosteric activation of isocitrate dehydrogenase by ADP.
Materials:
-
Purified isocitrate dehydrogenase or mitochondrial extract
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂
-
Isocitrate solution (varying concentrations)
-
NAD⁺ solution
-
ADP solution (varying concentrations)
-
Spectrophotometer
Procedure:
-
Set up a reaction mixture in a cuvette containing Assay Buffer and NAD⁺.
-
Add the enzyme source (purified IDH or mitochondrial extract).
-
To test for allosteric activation, add a specific concentration of ADP to the cuvette. For a control, omit ADP.
-
Initiate the reaction by adding varying concentrations of isocitrate.
-
Monitor the increase in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot V₀ against the isocitrate concentration to generate Michaelis-Menten plots in the presence and absence of ADP.
-
Determine the Km and Vmax from these plots to quantify the effect of ADP.
Regulatory Pathway of Krebs Cycle by this compound
The activation of IDH by ADP increases the production of NADH and FADH₂, which in turn fuels the electron transport chain and ATP synthesis. This creates a feed-forward mechanism where a low energy state (high ADP) stimulates the central metabolic pathway to generate more ATP.
Conclusion
This compound is a central figure in the intricate dance of cellular respiration. Its roles extend far beyond that of a simple substrate. As a potent allosteric activator of isocitrate dehydrogenase, it directly links the energy status of the cell to the flux of the Krebs cycle. Its efficient transport into the mitochondrial matrix by the adenine nucleotide translocase is a critical determinant of the rate of oxidative phosphorylation. Furthermore, the delicate balance between this compound and MgATP concentrations within the mitochondrial matrix finely tunes the activity of ATP synthase, ensuring that energy production is tightly coupled to cellular demand. Understanding the multifaceted roles of this compound is paramount for researchers and drug development professionals seeking to modulate cellular metabolism in various physiological and pathological states. The experimental protocols outlined in this guide provide a foundation for further investigation into the complex and vital functions of this essential molecule.
References
The Biochemical Nexus: An In-depth Technical Guide to the Magnesium-ADP Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is the most abundant divalent cation within cells and is intrinsically linked to the fundamental processes of life. Its association with adenosine nucleotides, particularly adenosine diphosphate (ADP), forms a cornerstone of cellular bioenergetics, signal transduction, and enzymatic regulation. The Mg-ADP complex, often considered the biologically active form of ADP, is a critical player in a vast array of biochemical reactions.[1][2] This technical guide provides a comprehensive overview of the biochemical properties of the Mg-ADP complex, focusing on its structure, binding thermodynamics, and role in key cellular pathways. Detailed experimental protocols for studying this vital complex are also presented to aid researchers in their investigations.
Structural and Physicochemical Properties
The interaction between the magnesium ion and ADP is a dynamic process that significantly alters the conformation and electrostatic potential of the nucleotide. This complexation is crucial for stabilizing the negative charges on the phosphate groups, thereby facilitating its binding to enzymes and other proteins.[3][4]
Coordination and Structure
Spectroscopic and crystallographic studies have elucidated the primary coordination of Mg²⁺ to the phosphate chain of ADP. The magnesium ion typically forms a stable chelate with the α- and β-phosphate groups.[5][6]
-
NMR Spectroscopy: ³¹P NMR studies have been instrumental in defining the structure of the Mg-ADP complex in solution. The addition of Mg²⁺ to an ADP solution induces a downfield shift in the ³¹P signals of both the α- and β-phosphates, indicating a direct interaction.[1][2] Molecular dynamics simulations based on NMR data suggest a triangular pyramidal structure where Mg²⁺ is coordinated to two oxygens from the α-phosphate and one from the β-phosphate.[1][2]
-
X-ray Crystallography: Crystal structures of proteins in complex with Mg-ADP have confirmed this coordination. For instance, in the structure of the myosin motor domain, the Mg²⁺ ion is observed to be coordinated to the β-phosphate of ADP and several water molecules.[7] The precise coordination can, however, vary depending on the protein environment.
Binding Affinity and Thermodynamics
The binding of Mg²⁺ to ADP is a thermodynamically favorable process, characterized by a distinct enthalpic and entropic signature. Isothermal titration calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters.
Table 1: Quantitative Data for Mg²⁺-ADP Interaction
| Parameter | Value | Experimental Condition | Reference |
| Dissociation Constant (Kd) | |||
| Mg-ADP | 0.05 - 0.06 mM | Equilibrium dialysis with 3-phosphoglycerate kinase | [8] |
| Mg-ADP | ~0.1 - 1 mM | General intracellular estimate | [3] |
| Mg-ADP | 0.069 (± 0.010) mM | Fluorescence spectroscopy with Na+,K+-ATPase | [9] |
| Thermodynamic Parameters (from ITC) | |||
| ΔG | Varies with temperature | Titration of Mg²⁺-ADP to GlcV | [2] |
| ΔH | Varies with temperature | Titration of Mg²⁺-ADP to GlcV | [2] |
| -TΔS | Varies with temperature | Titration of Mg²⁺-ADP to GlcV | [2] |
| ΔCp | -167 cal mol⁻¹ K⁻¹ | Titration of Mg²⁺-ADP to wt GlcV | [2] |
Role in Enzyme Kinetics and Regulation
The Mg-ADP complex is a key substrate, product, or allosteric regulator for a multitude of enzymes, particularly kinases and ATPases.
Kinases
For many kinases, Mg-ATP is the primary phosphoryl donor. Upon phosphoryl transfer, Mg-ADP is released as a product. The binding affinity of Mg-ADP to the kinase active site can be a critical determinant of the overall reaction kinetics, often acting as a competitive inhibitor to Mg-ATP binding. For example, in 3-phosphoglycerate kinase, Mg²⁺ significantly increases the binding affinity of ADP.[8][10]
ATPases
In ATPases, the hydrolysis of ATP to ADP and inorganic phosphate is coupled to various cellular processes. The release of Mg-ADP is often a rate-limiting step in the catalytic cycle of these enzymes, such as in the case of myosin.
Allosteric Regulation
Mg-ADP can also act as an allosteric modulator, binding to a site distinct from the active site to regulate enzyme activity. This is a crucial mechanism for feedback inhibition in metabolic pathways. For instance, in glycolysis, high concentrations of ADP can signal a low energy state and allosterically activate enzymes like phosphofructokinase.
Involvement in Cellular Signaling Pathways
The intracellular concentration of the Mg-ADP complex is a sensitive indicator of the cell's energy status and plays a pivotal role in various signaling cascades.
ATP-Sensitive Potassium (K-ATP) Channel Regulation
K-ATP channels link cellular metabolism to electrical excitability in various cell types, including pancreatic β-cells, neurons, and muscle cells. These channels are inhibited by ATP and activated by the Mg-ADP complex.[1] In pancreatic β-cells, an increase in blood glucose leads to a rise in the ATP/ADP ratio, causing K-ATP channel closure, membrane depolarization, and subsequent insulin secretion.[1][11] Conversely, an increase in Mg-ADP promotes channel opening.
Insulin Signaling
Magnesium is essential for proper insulin signaling. A deficiency in magnesium is associated with insulin resistance.[7][12] The Mg-ATP complex is a required cofactor for the tyrosine kinase activity of the insulin receptor.[12] Following insulin binding, the receptor autophosphorylates, initiating a downstream signaling cascade that ultimately leads to the translocation of glucose transporters (e.g., GLUT4) to the cell membrane and increased glucose uptake.[13]
P2Y Purinergic Receptor Signaling
Extracellular ADP is a signaling molecule that activates P2Y purinergic receptors, a class of G protein-coupled receptors (GPCRs). The P2Y12 receptor, in particular, is crucial for platelet aggregation.[14][15] Upon binding of ADP, the P2Y12 receptor couples to inhibitory G proteins (Gi), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and ultimately, platelet activation and aggregation.[4][15][16]
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Mg²⁺-ADP Binding
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of ADP in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). The buffer must be identical for both the ADP and MgCl₂ solutions to minimize heats of dilution.[17]
-
Prepare a concentrated solution of MgCl₂ in the same buffer.
-
Degas both solutions to prevent air bubbles in the calorimeter cell.[17]
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25 °C).[18]
-
Load the ADP solution into the sample cell and the MgCl₂ solution into the injection syringe.
-
-
Titration:
-
Perform a series of small injections (e.g., 2-10 µL) of the MgCl₂ solution into the ADP solution.
-
Allow the system to reach equilibrium between injections, which is observed as the signal returning to baseline.[18]
-
-
Data Analysis:
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of Mg²⁺ to ADP.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single set of sites model) to determine Kd, n, and ΔH.[19] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a non-invasive technique that provides detailed information about the chemical environment of the phosphorus nuclei in ADP.
Methodology:
-
Sample Preparation:
-
Dissolve ADP in a D₂O-based buffer to a known concentration.
-
Prepare a series of samples with increasing concentrations of MgCl₂.
-
-
NMR Data Acquisition:
-
Acquire ³¹P NMR spectra for each sample at a constant temperature.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectra to an internal or external standard.
-
Measure the chemical shifts of the α- and β-phosphate resonances as a function of Mg²⁺ concentration.
-
The change in chemical shift can be used to determine the binding constant by fitting the data to a binding equation.
-
Enzyme Kinetics Assay
This protocol provides a general framework for studying the effect of Mg-ADP on an enzyme-catalyzed reaction using a spectrophotometric assay.
Methodology:
-
Assay Principle:
-
Couple the enzyme reaction to a second reaction that produces a change in absorbance. For example, for an ATPase, the production of ADP can be coupled to the pyruvate kinase/lactate dehydrogenase system, where the oxidation of NADH is monitored at 340 nm.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing all necessary components except the initiating substrate (e.g., Mg-ATP). This includes the enzyme, coupling enzymes, and any other substrates or cofactors.
-
-
Kinetic Measurement:
-
Initiate the reaction by adding a range of concentrations of the substrate of interest (e.g., Mg-ATP).
-
To study the inhibitory effect of Mg-ADP, include varying concentrations of Mg-ADP in the reaction mixture.
-
Monitor the change in absorbance over time in a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.
-
Plot v₀ against the substrate concentration to generate a Michaelis-Menten plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
To determine the inhibition constant (Ki) for Mg-ADP, perform the experiments at different fixed concentrations of the inhibitor and analyze the data using Lineweaver-Burk or other suitable plots.
-
Conclusion
The magnesium-ADP complex is a ubiquitous and indispensable component of cellular biochemistry. Its formation modulates the structure and reactivity of ADP, enabling its diverse roles as an energy currency, a signaling molecule, and an enzymatic cofactor. A thorough understanding of the biochemical properties of the Mg-ADP complex is paramount for researchers in fundamental biology and for professionals in drug development targeting enzymes and signaling pathways that are dependent on this vital complex. The experimental approaches outlined in this guide provide a robust framework for the continued investigation of the multifaceted roles of Mg-ADP in health and disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | ADP signalling through P2Y purinoceptor 12 [reactome.org]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. cds.ismrm.org [cds.ismrm.org]
- 7. mdpi.com [mdpi.com]
- 8. Mg2+ affects the binding of ADP but not ATP to 3-phosphoglycerate kinase. Correlation between equilibrium dialysis binding and enzyme kinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
- 11. Insulin - Wikipedia [en.wikipedia.org]
- 12. Participation of Magnesium in the Secretion and Signaling Pathways of Insulin: an Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Magnesium increases insulin-dependent glucose uptake in adipocytes [frontiersin.org]
- 14. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isothermal titration calorimetry (ITC) analysis of either SKH (A), Mg2+ATP (B), or Mg2+ADP (C) binding to MtSK. [plos.figshare.com]
An In-depth Technical Guide to the Interaction of MgADP with Myosin and Actin Filaments
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical interaction between Magnesium Adenosine Diphosphate (MgADP), myosin, and actin filaments. This interaction is a pivotal stage in the actomyosin cross-bridge cycle, the fundamental mechanism of muscle contraction and cellular motility.[1][2] Understanding the structural, kinetic, and mechanical properties of the this compound state is crucial for developing novel therapeutics targeting muscle disorders and other diseases involving myosin dysfunction.
The Actomyosin Cross-Bridge Cycle: The Role of the this compound State
The conversion of chemical energy from ATP hydrolysis into mechanical force by myosin motors is a cyclical process involving multiple distinct biochemical states.[1][2] The cycle begins when ATP binds to the myosin head, causing it to detach from the actin filament.[3][4] Myosin then hydrolyzes ATP into ADP and inorganic phosphate (Pi), a reaction that "cocks" the myosin head into a high-energy, pre-power stroke conformation.[3][5] Re-binding to actin triggers the release of Pi, which is closely associated with the initiation of the power stroke—the force-generating conformational change in myosin.[1][6]
The subsequent state, where this compound is still bound to the actomyosin complex, is a primary force-holding state.[7][8] The duration of this state is critical for determining the motor's duty ratio (the fraction of the cycle time that myosin is strongly bound to actin) and its processivity. The cycle concludes with the release of ADP, which leads to the rigor state (a strong, static bond between actin and myosin), ready for a new molecule of ATP to initiate another cycle.[2][5] The this compound state is therefore a key intermediate that governs the mechanics and kinetics of force production.
Caption: The actomyosin cross-bridge cycle highlighting the key nucleotide states.
Quantitative Analysis of this compound-Actomyosin Interactions
The affinity of myosin for actin and the kinetics of ADP release are profoundly influenced by the presence of Mg²⁺. These parameters vary between different myosin isoforms, reflecting their specialized biological roles.
Binding Affinity and Dissociation Constants
The interaction between myosin Subfragment-1 (S1) and F-actin is significantly modulated by Mg²⁺, particularly when ADP is present. In the absence of Mg²⁺ but with 2 mM ADP, the apparent dissociation constant (Kd) for striated muscle myosin S1 and actin is approximately 0.15 µM.[9] However, the addition of Mg²⁺ weakens this interaction, increasing the apparent Kd more than five-fold to 0.86 µM.[9] This indicates that Mg²⁺ actively alters the myosin S1-actin interaction in the presence of ADP.
| Myosin Type | Condition | Apparent Kd (µM) | Reference |
| Striated Muscle S1 | 2 mM ADP, no Mg²⁺ | 0.15 | [9] |
| Striated Muscle S1 | 2 mM ADP, with Mg²⁺ | 0.86 | [9] |
Kinetics of ADP Release
The rate of ADP release from the actomyosin complex is a critical determinant of the duration of the power stroke and, consequently, the unloaded shortening velocity in muscle fibers.[10] Increasing the concentration of free Mg²⁺ universally slows the rate of ADP release across different myosin classes.[10] This effect largely explains the Mg²⁺ dependence of in vitro actin sliding velocity in motility assays, supporting a detachment-limited mechanism of motility where ADP release is the rate-limiting step.[10]
| Myosin Type | [Mg²⁺]free | ADP Release Rate (k-AD) | Reference |
| Dictyostelium Myo1B | 0.05 mM | ~25 s⁻¹ | [11] |
| Dictyostelium Myo1B | 4.55 mM | ~10 s⁻¹ | [11] |
| Dictyostelium Myo1E | 0.05 mM | ~12 s⁻¹ | [11] |
| Dictyostelium Myo1E | 4.55 mM | ~2 s⁻¹ | [11] |
Force Production
Single-molecule studies using laser traps have quantified the forces generated by myosin. At high loads, a single power stroke can generate a peak force of 5-6 pN.[12] The presence of this compound is associated with the primary force-generating state.[8] The transition from the force-generating ADP state to the rigor state involves a lever arm rotation of approximately 9.5° in myosin V.[7][8] This structural change is coupled to rearrangements in the motor domain that underlie the strain-dependent release of this compound, a critical feature for processive motors.[7]
| Parameter | Value | Condition | Myosin Type | Reference |
| Peak Force | 5-6 pN | High Load | Actomyosin | [12] |
| Unbinding Force | 0.092 ± 0.022 pN | Unphosphorylated | Phasic Smooth Muscle | [13] |
| Unbinding Force | 0.084 ± 0.017 pN | Unphosphorylated | Tonic Smooth Muscle | [13] |
| Lever Arm Rotation | ~9.5° | ADP Release | Myosin V | [7] |
Structural Insights into the Actomyosin-MgADP Complex
High-resolution cryo-electron microscopy (cryo-EM) has provided unprecedented structural detail of the actomyosin complex in various nucleotide states, including the this compound-bound state.[14][15][16][17]
In the presence of this compound, the myosin motor domain remains strongly bound to actin, with the actin-binding cleft in a closed conformation.[7][8] This is accomplished through a previously unseen conformation of the β-sheet that underlies the nucleotide-binding pocket.[7][8] These structural rearrangements within the transducer region of myosin allow it to maintain high affinity for both actin and this compound simultaneously, which is essential for force generation.[7]
Comparison of cryo-EM structures of myosin in the this compound and rigor (nucleotide-free) states reveals significant conformational changes. For instance, studies on myosin VI show a transition from the ADP state to rigor is accompanied by reciprocal rearrangements in both actin and myosin, suggesting that actin's structural plasticity plays a role in force generation.[15] These structural insights provide a rationale for the force sensitivity of the ADP release step in the mechanochemical cycle.[15][18]
Caption: Logical relationships between key structural states and elements in myosin.
Key Experimental Protocols
Studying the actomyosin-MgADP interaction requires a suite of biophysical and biochemical assays.
In Vitro Motility Assay
This assay directly visualizes the movement of fluorescently labeled actin filaments propelled by myosin motors immobilized on a surface.[19][20][21][22] It is a powerful tool for measuring the velocity of actin translocation, which is often limited by the rate of ADP release.
Detailed Protocol Steps:
-
Flow Chamber Assembly: Construct a flow chamber by securing a nitrocellulose-coated coverslip to a glass slide.[20][23] The nitrocellulose provides a surface for myosin adhesion.
-
Myosin Immobilization: Introduce a solution containing myosin (e.g., 0.2 mg/ml heavy meromyosin or S1) into the chamber.[19] Allow it to incubate for 1-2 minutes to ensure adherence to the nitrocellulose coat.
-
Blocking: Wash the chamber with a blocking buffer, typically containing Bovine Serum Albumin (BSA), to prevent non-specific binding of actin filaments to the surface.
-
Actin Introduction: Flow in a solution of fluorescently labeled actin filaments (e.g., rhodamine-phalloidin labeled actin).[19] Allow a 1-minute incubation for the filaments to bind to the active myosin heads.
-
Initiation of Motility: Initiate movement by adding the final motility buffer containing MgATP.[19] This buffer may also contain an ATP regeneration system (creatine phosphate and creatine kinase) and an oxygen scavenging system to reduce photobleaching. A crowding agent like methylcellulose is often included to keep the filaments near the surface.[19][23]
-
Visualization and Analysis: Observe the gliding movement of the actin filaments using an inverted epifluorescence microscope, often with Total Internal Reflectance Fluorescence (TIRF) for improved signal-to-noise.[21] Record videos and analyze filament velocities using specialized software.
Caption: Workflow for a typical in vitro motility assay.
Actin Co-sedimentation Assay
This technique is used to measure the binding of myosin to F-actin. F-actin is significantly larger than myosin S1 and can be pelleted by ultracentrifugation. If myosin binds to actin, it will co-sediment and appear in the pellet. By varying protein concentrations and analyzing the supernatant and pellet fractions via SDS-PAGE, one can determine binding affinities (Kd).
Single-Molecule Laser Trap Assay
This powerful technique measures the forces and displacements generated by single actomyosin interactions.[12][24] A polystyrene bead, attached to a single actin filament, is captured in a laser trap. The actin filament is then brought into contact with an immobilized myosin molecule. The force required to unbind the myosin from the actin can be calculated from the displacement of the bead from the trap's center, providing direct measurements of binding strength and power stroke events.[13][24]
Implications for Drug Development
The actomyosin-MgADP state is a promising target for small molecule modulators. Compounds that alter the kinetics of ADP release or the affinity of the ADP-bound state can have profound effects on muscle contractility.
-
Inhibitors: Small molecules that stabilize the this compound state could prolong the force-holding phase, potentially acting as force enhancers. This could be beneficial in diseases characterized by weak muscle contraction, such as certain cardiomyopathies.
-
Activators: Conversely, compounds that accelerate ADP release would shorten the cross-bridge duty cycle. This could be a therapeutic strategy for conditions involving hyper-contractility or impaired relaxation.
The detailed quantitative data and experimental protocols outlined in this guide provide the foundational knowledge for designing screening assays to identify and characterize such modulators, paving the way for novel therapeutic interventions targeting the core machinery of muscle function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Myosin - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. hasyweb.desy.de [hasyweb.desy.de]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Interplay of actin, ADP and Mg2+ interactions with striated muscle myosin: Implications of their roles in ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Single-molecule analysis of the actomyosin motor using nano-manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. High-resolution cryo-EM structures of actin-bound myosin states reveal the mechanism of myosin force sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cryo-EM structures reveal specialization at the myosin VI-actin interface and a mechanism of force sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cryo-Electron Microscopy of Actomyosin Complexes [scripps.edu]
- 17. High-resolution structures of the actomyosin-V complex in three nucleotide states provide insights into the force generation mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] High-resolution cryo-EM structures of actin-bound myosin states reveal the mechanism of myosin force sensing | Semantic Scholar [semanticscholar.org]
- 19. In vitro Motility Assays with Actin [biocyclopedia.com]
- 20. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]
- 21. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 22. In Vitro Motility Assay to Study Translocation of Actin by Myosin | Semantic Scholar [semanticscholar.org]
- 23. Video: The Gliding Actin Filament Assay: An In Vitro Motility Assay to Study Translocation of Actin Filaments on Immobilized Myosins - Experiment [app.jove.com]
- 24. lauzonlabmcgill.com [lauzonlabmcgill.com]
The Pivotal Role of Free MgADP in Cellular Energetics and Signaling: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intracellular concentration, homeostasis, and signaling functions of free magnesium-adenosine diphosphate (MgADP). Understanding the dynamics of this critical molecule is paramount for research in cellular metabolism, signal transduction, and the development of therapeutic agents targeting metabolic and proliferative diseases. This document synthesizes key quantitative data, details essential experimental protocols for accurate measurement, and visualizes the complex interplay of this compound in cellular pathways.
Intracellular Concentration and Homeostasis of Free this compound
The intracellular concentration of free this compound is a critical indicator of the cell's energetic state and a key regulator of numerous enzymatic and signaling processes. Unlike the more abundant MgATP, the concentration of free this compound is maintained at a relatively low level, making the ATP/ADP ratio a highly sensitive measure of cellular energy charge. The homeostasis of this compound is tightly regulated by a network of enzymes, primarily adenylate kinase (AK) and creatine kinase (CK), which buffer the adenine nucleotide pool.[1][2][3][4][5]
Quantitative Data on Intracellular Free this compound and Related Moieties
The precise concentration of free this compound can vary depending on the cell type, metabolic state, and subcellular compartment. The following table summarizes available quantitative data for intracellular free this compound and related components critical for its homeostasis.
| Cell/Tissue Type | Parameter | Concentration Range | Method of Measurement | Reference(s) |
| Smooth Muscle | Free Intracellular [this compound] | 44 - 123 µM | Inferred from tissue experiments | [6] |
| Cardiac Muscle | Total [ADP] | ~10 µM | Not specified | [7] |
| Cardiac Muscle | Free [Mg²⁺] | ~0.7 mM | Not specified | [8] |
| Skeletal Muscle | Free [Mg²⁺] | 0.9 - 1.3 mM | Not specified | [8] |
| Human Brain | Free Cytosolic [Mg²⁺] | ~0.182 mM | ³¹P-MRS | [9] |
| Rat Cardiac Myocytes | Kᵢ of this compound for Myofibrillar ATPase | ~0.012 ± 0.003 mM | Enzyme kinetics | [10] |
Note: Direct measurement of free this compound is technically challenging. Many reported values are for total ADP or are estimations based on the concentrations of ATP, AMP, creatine, phosphocreatine, and free Mg²⁺, assuming the near-equilibrium of the adenylate kinase and creatine kinase reactions.
Regulatory and Signaling Pathways of this compound
Free this compound is not merely a byproduct of ATP hydrolysis but an active signaling molecule. Its concentration, relative to ATP, governs the activity of key metabolic enzymes and ion channels, thereby coupling cellular energy status to physiological responses.
The Adenylate Kinase and Creatine Kinase Buffering Systems
Adenylate kinase (AK) and creatine kinase (CK) are crucial for maintaining energy homeostasis. AK catalyzes the reversible reaction ATP + AMP ⇌ 2 ADP, while CK facilitates the transfer of a phosphoryl group between creatine and ADP (PCr + this compound⁻ + H⁺ ⇌ Cr + MgATP²⁻). These enzymes are strategically localized in different cellular compartments, including near sites of high ATP consumption and production, to efficiently buffer the ATP/ADP ratio and relay energetic signals.[1][2][3][4][5]
This compound as a Regulator of KATP Channels
ATP-sensitive potassium (KATP) channels are metabolic sensors that link the cellular energy state to membrane excitability. While high concentrations of ATP inhibit these channels, this compound has a stimulatory effect, promoting channel opening. This dual regulation by ATP and this compound allows KATP channels to respond sensitively to changes in the ATP/ADP ratio, playing critical roles in processes like insulin secretion from pancreatic β-cells and cardioprotection during ischemia.
Experimental Protocols for the Measurement of Intracellular this compound
Accurate quantification of intracellular this compound is essential for studying cellular energetics. Below are detailed methodologies for the key experimental approaches.
Experimental Workflow for Nucleotide Analysis
A generalized workflow for the analysis of intracellular nucleotides is depicted below. The initial steps of sample quenching and nucleotide extraction are critical to prevent the degradation of these labile molecules.
Protocol for Nucleotide Extraction from Mammalian Cells
This protocol is a general guideline for the extraction of nucleotides from cultured mammalian cells for subsequent analysis by methods such as HPLC-MS.
-
Cell Culture and Quenching:
-
Culture cells to the desired confluency (typically 80-90%) in a 6-well plate or 10 cm dish.
-
Aspirate the culture medium completely.
-
Immediately wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
To quench metabolic activity, add ice-cold extraction solvent directly to the plate. A commonly used solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v). Alternatively, alkaline extraction with 0.1 M potassium hydroxide (KOH) can be effective for preserving reduced nucleotides.[11]
-
Place the plate on dry ice for 10-15 minutes to ensure complete quenching and cell lysis.
-
-
Extraction:
-
Scrape the cells in the extraction solvent using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute at 4°C.
-
-
Debris Removal:
-
Centrifuge the lysate at maximum speed (e.g., >14,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Sample Collection and Storage:
-
Carefully transfer the supernatant, which contains the nucleotides, to a new pre-chilled microcentrifuge tube.
-
The sample can be immediately used for analysis or stored at -80°C. For long-term storage, the solvent can be evaporated under a stream of nitrogen or using a vacuum concentrator, and the dried pellet stored at -80°C.
-
Protocol for ³¹P-NMR Spectroscopy for this compound Measurement
³¹P-NMR is a non-invasive technique that can be used to determine the intracellular concentrations of phosphorus-containing metabolites, including ATP and Pi, and to estimate the concentration of free Mg²⁺. The chemical shifts of the α, β, and γ phosphates of ATP are sensitive to Mg²⁺ binding, allowing for the calculation of the MgATP/ATP ratio and subsequently the free Mg²⁺ concentration.[9][12][13][14][15][16]
-
Sample Preparation:
-
For cell suspensions, cells are typically perfused with a nutrient-containing medium within the NMR tube.
-
For tissue samples, the tissue is often perfused in an NMR-compatible chamber.
-
A reference compound (e.g., trimethylphosphine oxide) is included for chemical shift referencing and quantification.[14]
-
-
NMR Data Acquisition:
-
Spectra are acquired on a high-field NMR spectrometer equipped with a phosphorus probe.
-
Key acquisition parameters include the pulse angle, relaxation delay, and number of scans, which need to be optimized for quantitative analysis. Proton decoupling is typically used to improve spectral resolution.
-
-
Spectral Analysis:
-
The chemical shift difference between the β-ATP and γ-ATP peaks is used to determine the ratio of MgATP to free ATP, based on a standard calibration curve.
-
The concentration of free Mg²⁺ is calculated from the MgATP/ATP ratio and the known dissociation constant of MgATP under physiological conditions.
-
The concentration of free this compound can then be estimated using the adenylate kinase equilibrium equation, provided the concentrations of ATP, AMP, and free Mg²⁺ are known.
-
Protocol for Luciferase-Based ADP Assay
Luciferase-based assays are highly sensitive and are commonly used for the quantification of ATP and ADP. Commercial kits are widely available for this purpose.[17][18][19][20][21]
-
Principle: The assay is typically a two-step process. First, endogenous ATP is measured by the light produced from the luciferase-catalyzed reaction of ATP with luciferin. Then, ADP is converted to ATP by an ADP-converting enzyme (e.g., pyruvate kinase with phosphoenolpyruvate), and the newly formed ATP is quantified in a second luciferase reaction. The ADP concentration is calculated by subtracting the initial ATP measurement from the total ATP measurement.
-
Reagent Preparation:
-
Prepare reagents according to the manufacturer's instructions. This typically involves reconstituting lyophilized enzymes and substrates.
-
Prepare a standard curve using the provided ADP standard.
-
-
Assay Procedure (for cultured cells in a 96-well plate):
-
Prepare cell lysates as described in the nucleotide extraction protocol (a lysis buffer compatible with the luciferase assay is often provided in the kit).
-
Add a small volume of cell lysate (e.g., 10-50 µL) to the wells of a white, opaque 96-well plate.
-
Step 1 (ATP measurement): Add the ATP monitoring enzyme/substrate solution to each well. Incubate for a specified time (e.g., 2-10 minutes) at room temperature. Measure the luminescence using a luminometer.
-
Step 2 (Total ATP + ADP measurement): Add the ADP converting enzyme to each well. Incubate for a specified time (e.g., 10-20 minutes) at room temperature to allow for the conversion of ADP to ATP. Measure the luminescence again.
-
-
Calculation:
-
Calculate the concentration of ATP and total ATP+ADP in the samples using the standard curve.
-
The concentration of ADP is determined by the following formula: [ADP] = [Total ATP+ADP] - [ATP].
-
Conclusion
The intracellular concentration of free this compound is a tightly regulated and highly dynamic parameter that is central to cellular energy homeostasis and signal transduction. Its accurate measurement is crucial for a deep understanding of metabolic regulation in both health and disease. The methodologies and pathways detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this compound. Future research focusing on the development of real-time, in vivo sensors for free this compound will further illuminate its complex spatiotemporal dynamics within the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Adenylate kinase: kinetic behavior in intact cells indicates it is integral to multiple cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Adenine Nucleotide Metabolism by Adenylate Kinase Isozymes: Physiological Roles and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenylate kinase - Wikipedia [en.wikipedia.org]
- 5. ahajournals.org [ahajournals.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
- 8. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Free magnesium concentration in the human brain - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. The mechanism of the force enhancement by this compound under simulated ischaemic conditions in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Intracellular pH measurements by 31P nuclear magnetic resonance. Influence of factors other than pH on 31P chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced Standard Operating Procedures for 31P NMR-Based Metabolomics in Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. synapse.koreamed.org [synapse.koreamed.org]
- 16. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 17. Plasma ADP levels: direct determination with luciferase luminescence using a biometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. content.abcam.com [content.abcam.com]
- 20. med.emory.edu [med.emory.edu]
- 21. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]
The Pivotal Role of the MgADP to MgATP Ratio in Cellular Bioenergetics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ratio of magnesium-complexed adenosine diphosphate (MgADP) to adenosine triphosphate (MgATP) is a critical determinant of a cell's energetic and metabolic state. Far more than a simple reflection of energy currency, this ratio acts as a sensitive rheostat, dynamically modulating enzymatic activities, signaling pathways, and fundamental cellular processes. The chelation of these nucleotides by the divalent cation magnesium (Mg²⁺) is of paramount importance, as the Mg-complexed forms are the biologically active species for a vast array of enzymes, including kinases and ATPases.[1][2] This guide provides a detailed exploration of the physiological relevance of the this compound/MgATP ratio, offering quantitative data, experimental methodologies, and a depiction of the core signaling pathways involved.
The Bioenergetic Significance of the this compound/MgATP Ratio
In cellular environments, both ATP and ADP are predominantly complexed with Mg²⁺.[3] ATP has a much higher affinity for Mg²⁺ than ADP, meaning that even with fluctuating total adenine nucleotide pools, the concentrations of the magnesium-bound species are what truly dictate metabolic responses.[3] The this compound/MgATP ratio, rather than the total ATP/ADP ratio, is therefore a more accurate indicator of the cell's capacity to perform work. A low this compound/MgATP ratio signifies a high energy state, where the cell is replete with the necessary fuel for anabolic processes, ion transport, and muscle contraction.[4] Conversely, an elevation in this ratio signals a state of energy deficit, triggering catabolic pathways to replenish ATP stores.
Quantitative Data on Cellular this compound/MgATP Ratios
The precise this compound/MgATP ratio can vary significantly depending on the cell type, metabolic condition, and subcellular compartment. The following table summarizes representative values gleaned from the literature.
| Cell/Tissue Type | Condition | Subcellular Compartment | Typical this compound/MgATP Ratio | Reference |
| Sycamore (Plant Cells) | Nutrient-rich | Cytosol | ~0.03 | [3] |
| Sycamore (Plant Cells) | Nutrient-rich | Mitochondrial Matrix | ~0.1 | [3] |
| Cardiac Muscle | Ischemia | Cytosol | Increased | [5] |
| Skeletal Muscle | Rest | Cytosol | Low (High Energy State) | [5] |
| Skeletal Muscle | Intense Exercise | Cytosol | Increased | [5] |
Note: Absolute concentrations and ratios can differ based on the measurement technique employed.
Core Regulatory Pathways Modulated by the this compound/MgATP Ratio
The this compound/MgATP ratio exerts its influence over cellular metabolism primarily through the allosteric regulation of key enzymes and signaling proteins. Two of the most critical pathways are the AMP-activated protein kinase (AMPK) system and the ATP-sensitive potassium (KATP) channels.
AMPK is a master regulator of cellular energy homeostasis. It is activated by an increase in the AMP/ATP and ADP/ATP ratios, which are indicative of a low energy state. While AMP is a potent allosteric activator, ADP also plays a crucial role by promoting the phosphorylation of AMPK by upstream kinases and by inhibiting its dephosphorylation. Once activated, AMPK initiates a cascade of events aimed at restoring energy balance: it stimulates catabolic processes such as glycolysis and fatty acid oxidation while simultaneously inhibiting anabolic pathways like protein and lipid synthesis.
KATP channels are present in the plasma membranes of various cell types, including pancreatic β-cells, neurons, and muscle cells. These channels link the cell's metabolic state to its electrical excitability.[6] MgATP binds to the sulfonylurea receptor (SUR) subunit of the channel, leading to its closure. Conversely, an increase in this compound competes with MgATP, promoting channel opening.[6] In pancreatic β-cells, this mechanism is fundamental to insulin secretion. High glucose leads to a high MgATP/MgADP ratio, closing KATP channels, which in turn depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers insulin release.[6]
Experimental Protocols for Measuring the this compound/MgATP Ratio
Accurate determination of the this compound/MgATP ratio is crucial for studying cellular bioenergetics. The choice of method depends on the specific research question, sample type, and required sensitivity.
HPLC is a robust and widely used method for separating and quantifying adenine nucleotides.
Protocol Outline:
-
Sample Collection and Quenching: Rapidly freeze-clamp tissues or aspirate the medium from cell cultures and immediately add a perchloric acid solution to quench metabolic activity and extract nucleotides.
-
Neutralization: Neutralize the acid extract with a potassium carbonate solution.
-
Centrifugation: Centrifuge to remove the protein precipitate and potassium perchlorate.
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., a C18 column).
-
Elution: Use an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) in the mobile phase with a phosphate buffer and an acetonitrile gradient to separate ADP and ATP.
-
Detection and Quantification: Detect the nucleotides using a UV detector at 254 nm. Quantify the peaks by comparing their area to those of known standards.
These assays offer high sensitivity and are suitable for high-throughput screening.
Protocol Outline:
-
Cell Lysis: Lyse cells using a reagent that inactivates ATPases to preserve the in vivo nucleotide levels.
-
ATP Measurement: In the first step, add a luciferin/luciferase reagent to an aliquot of the lysate. The light produced is proportional to the ATP concentration.
-
ADP to ATP Conversion: In a second aliquot, add pyruvate kinase and phosphoenolpyruvate to convert all ADP to ATP.
-
Total Adenine Nucleotide Measurement: Measure the total ATP (original ATP + newly formed ATP) using the luciferin/luciferase reagent.
-
Calculation: Subtract the initial ATP measurement from the total measurement to determine the ADP concentration. Calculate the ratio.
Conclusion
The this compound/MgATP ratio is a fundamental parameter in cellular physiology, acting as a primary sensor of the cell's energetic status. Its fluctuations are tightly coupled to the regulation of metabolic pathways that govern both energy production and consumption. A thorough understanding of this ratio and the pathways it controls is essential for research in metabolism, cellular signaling, and the development of therapeutic agents targeting metabolic dysregulation in diseases such as cancer, diabetes, and cardiovascular disorders. The methodologies and pathways detailed in this guide provide a framework for researchers to explore the intricate role of the this compound/MgATP ratio in health and disease.
References
- 1. Glycolysis - Wikipedia [en.wikipedia.org]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. pnas.org [pnas.org]
- 4. youtube.com [youtube.com]
- 5. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATP-sensitive potassium channel - Wikipedia [en.wikipedia.org]
Unveiling the MgADP Binding Sites on Sulfonylurea Receptor 1 (SUR1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the Magnesium-Adenosine Diphosphate (MgADP) binding sites on the Sulfonylurea Receptor 1 (SUR1), a critical component of the ATP-sensitive potassium (K-ATP) channel. Understanding the intricacies of this compound interaction with SUR1 is paramount for elucidating the molecular mechanisms of insulin secretion and for the development of novel therapeutics targeting metabolic disorders such as persistent hyperinsulinemic hypoglycemia of infancy (PHHI) and neonatal diabetes. This document details the quantitative aspects of this compound binding, the experimental protocols used to investigate these interactions, and the signaling pathways involved.
Core Concepts: The Role of this compound in K-ATP Channel Gating
The K-ATP channel, an octameric complex of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits, acts as a metabolic sensor, linking the cell's energetic state to its electrical activity.[1][2][3] The channel's activity is dually regulated by adenine nucleotides: ATP binding to Kir6.2 inhibits channel opening, while the interaction of Mg-nucleotides, primarily this compound, with SUR1 promotes channel activation.[1][3] This activation by this compound is crucial for maintaining a low level of channel activity in resting cells and for responding to changes in the intracellular ATP/ADP ratio.
SUR1, a member of the ATP-binding cassette (ABC) transporter superfamily, possesses two cytosolic nucleotide-binding domains (NBDs), designated NBD1 and NBD2.[3][4] Both NBDs are implicated in the binding of this compound and the subsequent conformational changes that lead to channel opening.[5][6] Structural and functional studies have revealed a cooperative binding mechanism between the two NBDs, where the binding of this compound induces dimerization of the NBDs, a key step in channel activation.[4]
Quantitative Analysis of this compound Binding and Channel Activation
The interaction of this compound with SUR1 has been quantified using various experimental approaches, primarily through electrophysiological measurements of channel activity. The concentration of this compound required to elicit a half-maximal activation (EC50) is a key parameter used to assess the sensitivity of the K-ATP channel to this nucleotide.
Table 1: EC50 Values for this compound Activation of Wild-Type and Mutant SUR1/Kir6.2 Channels
| SUR1 Construct | Kir6.2 Construct | EC50 for this compound (µM) | Key Findings | Reference(s) |
| Wild-Type | G334D | 8 | The G334D mutation in Kir6.2 abolishes ATP inhibition, allowing for the isolated study of this compound activation. | [1][7] |
| Wild-Type | G334D | 9 | Consistent measurement of high this compound sensitivity in the absence of ATP inhibition. | [2] |
| K719A (NBD1 Walker A) | G334D | Significantly increased | Mutation in NBD1's Walker A motif drastically reduces this compound sensitivity, indicating a role for NBD1 in this compound-dependent activation. | [3] |
| K1384M (NBD2 Walker A) | G334D | Significantly increased | Mutation in NBD2's Walker A motif impairs this compound activation, highlighting the critical role of NBD2. | [3] |
| D1506N (NBD2 Walker B) | Wild-Type | Abolished this compound stabilization | Walker B mutation in NBD2 disrupts the stabilizing effect of this compound on nucleotide binding. |
Note: EC50 values can vary depending on experimental conditions, such as the specific Kir6.2 mutant used to eliminate ATP sensitivity and the ionic composition of the recording solutions.
Table 2: Binding Affinity (Kd) for Nucleotides at SUR1
Direct measurements of binding affinity (Kd) are more challenging and often rely on techniques like photoaffinity labeling. A mechanistic model predicts a dissociation constant (Kd) for this compound at the stimulatory site on SUR1.
| Ligand | Predicted Kd (µM) | Method | Reference(s) |
| This compound | 18 | Equilibrium Allosteric Model | [3] |
Signaling and Molecular Mechanism
The binding of this compound to SUR1 initiates a cascade of conformational changes that are transmitted to the Kir6.2 pore, leading to an increase in the channel's open probability.
Cooperative Binding and NBD Dimerization
Structural and biochemical evidence suggests a cooperative mechanism of nucleotide binding to the two NBDs of SUR1.[4] this compound binding to NBD2 is thought to be a primary event that promotes a conformational change, facilitating the binding of a nucleotide (either ATP or another this compound) to NBD1. This cooperative binding leads to the dimerization of NBD1 and NBD2, a conformational state associated with channel activation. Cryo-electron microscopy (cryo-EM) structures of the K-ATP channel in the presence of Mg-ADP have provided visual evidence of this NBD-dimerized conformation.[8]
The following diagram illustrates the proposed signaling pathway for this compound-mediated activation of the K-ATP channel.
Experimental Protocols
Investigating the this compound binding sites on SUR1 requires a combination of molecular biology, biochemistry, and electrophysiology techniques. Below are detailed methodologies for key experiments.
Site-Directed Mutagenesis
Site-directed mutagenesis is employed to introduce specific amino acid substitutions in the NBDs of SUR1 to probe the roles of individual residues in this compound binding and channel activation. The QuikChange™ site-directed mutagenesis protocol is a common method.
Protocol Overview:
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.
-
PCR Amplification: Perform PCR using a high-fidelity polymerase (e.g., PfuUltra) with the plasmid DNA containing the wild-type SUR1 cDNA as a template and the mutagenic primers. The reaction cycles are typically:
-
Initial denaturation: 95°C for 1 minute.
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
Template Digestion: Digest the parental, methylated template DNA with the DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically cleaves methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells. The nicks in the plasmid are repaired by the bacterial host.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
Photoaffinity Labeling
Photoaffinity labeling is a powerful biochemical technique to identify and characterize nucleotide binding sites. It utilizes a photoreactive analog of the ligand, such as 8-azido-ADP, which covalently crosslinks to the binding site upon UV irradiation.
Detailed Protocol:
-
Membrane Preparation:
-
Express SUR1 (often with Kir6.2) in a suitable expression system (e.g., COS-7 cells or Xenopus oocytes).
-
Homogenize the cells in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA) and centrifuge to pellet the membranes.
-
Resuspend the membrane fraction in a suitable buffer.
-
-
Binding Reaction:
-
Incubate the membrane preparation with radiolabeled 8-azido-[α-³²P]ADP in the presence of MgCl₂ in the dark at 4°C for a specified time (e.g., 30 minutes) to allow for binding equilibrium to be reached.
-
For competition experiments, include varying concentrations of non-radiolabeled ADP or other nucleotides.
-
-
UV Crosslinking:
-
Expose the samples to UV light (e.g., 254 nm) on ice for a short duration (e.g., 5-10 minutes) to induce covalent crosslinking of the 8-azido-ADP to the binding site.
-
-
SDS-PAGE and Autoradiography:
-
Solubilize the membrane proteins and separate them by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled SUR1 protein.
-
-
Identification of Labeled Domains:
-
To distinguish between labeling of NBD1 and NBD2, limited proteolysis (e.g., with trypsin) can be performed after crosslinking, followed by immunoprecipitation with domain-specific antibodies.
-
Electrophysiology (Patch-Clamp)
The inside-out patch-clamp technique is the gold standard for studying the effects of intracellular ligands like this compound on K-ATP channel activity.
Detailed Protocol:
-
Cell Preparation and Expression:
-
Co-express wild-type or mutant SUR1 and Kir6.2 subunits in a suitable cell line (e.g., HEK293 cells or Xenopus oocytes).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 1-3 MΩ when filled with pipette solution.
-
The pipette solution typically contains a potassium salt (e.g., 140 mM KCl), EGTA, and HEPES buffer, pH 7.2.
-
-
Seal Formation:
-
Approach a cell with the micropipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
-
Patch Excision:
-
Retract the pipette from the cell to excise a small patch of the membrane, with the intracellular side now facing the bath solution. This is the "inside-out" configuration.
-
-
Data Acquisition:
-
Hold the membrane potential at a constant voltage (e.g., -50 mV).
-
Record the channel currents in a control bath solution (typically containing a potassium salt and buffer).
-
Perfuse the patch with solutions containing various concentrations of this compound to measure the dose-dependent activation of the K-ATP channels.
-
-
Data Analysis:
-
Measure the steady-state current at each this compound concentration.
-
Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the EC50 and Hill coefficient.
-
Conclusion
The this compound binding sites on SUR1 are critical for the physiological regulation of K-ATP channels. The cooperative interaction between NBD1 and NBD2, leading to their dimerization upon this compound binding, is a key mechanistic step in channel activation. Quantitative analysis of this compound sensitivity, primarily through electrophysiological measurements, has provided valuable insights into the function of these domains and the impact of disease-causing mutations. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate relationship between this compound binding and K-ATP channel gating, paving the way for a deeper understanding of cellular metabolism and the development of targeted therapies.
References
- 1. rupress.org [rupress.org]
- 2. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Nucleotide-Binding Sites of SUR1: A Mechanistic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphorylation-dependent Changes in Nucleotide Binding, Conformation, and Dynamics of the First Nucleotide Binding Domain (NBD1) of the Sulfonylurea Receptor 2B (SUR2B) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biophysics.physics.ox.ac.uk [biophysics.physics.ox.ac.uk]
- 6. MgATP activates the β cell KATP channel by interaction with its SUR1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the K(ATP) channel by Mg-nucleotide interaction with SUR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patch Clamp Protocol [labome.com]
The Pivotal Role of MgADP in the Regulation of Nucleotide-Binding Domains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium-complexed adenosine diphosphate (MgADP) is a critical regulator of Nucleotide-Binding Domains (NBDs), the conserved ATPase modules that power a vast array of cellular processes. While often considered the product of ATP hydrolysis, this compound is not merely a passive byproduct but an active effector that modulates the conformational landscape and functional output of NBD-containing proteins. This technical guide provides an in-depth exploration of the multifaceted role of this compound in regulating NBDs, with a particular focus on ATP-Binding Cassette (ABC) transporters and ATP-sensitive potassium (KATP) channels. We will delve into the quantitative biophysical parameters governing this compound-NBD interactions, detail key experimental methodologies for their study, and visualize the intricate signaling pathways and experimental workflows involved.
Introduction: Beyond a Hydrolysis Product
Nucleotide-Binding Domains are the molecular engines that drive a multitude of cellular activities, from transmembrane transport to DNA repair and protein folding. The canonical model of NBD function centers on the binding and hydrolysis of ATP, which fuels conformational changes that perform work. However, the subsequent release of ADP and inorganic phosphate (Pi) is not a simple reset of the system. The rebinding and regulatory effects of this compound play a crucial and often complex role in the catalytic cycle.
In the context of ABC transporters, this compound is a key player in the "ATP switch" model, where the binding and hydrolysis of ATP drive the dimerization and dissociation of NBDs, coupled to the transport of substrates across the membrane.[1] In KATP channels, this compound acts as a crucial signaling molecule, integrating the metabolic state of the cell with its electrical activity.[2] This guide will elucidate the nuanced mechanisms by which this compound exerts its regulatory influence.
Quantitative Analysis of this compound-NBD Interactions
The interaction of this compound with NBDs can be characterized by several key quantitative parameters, including the dissociation constant (Kd), which reflects the binding affinity, and the inhibition constant (Ki), which quantifies its inhibitory potency in enzymatic assays. The presence of the magnesium ion is often critical for high-affinity binding.
Table 1: Dissociation Constants (Kd) for this compound Binding to Nucleotide-Binding Domains
| Protein | NBD | Method | Kd (µM) | Conditions | Reference |
| Hsp70 | NBD | ITC | 0.0815 | P-free, Mg2+-containing buffer | [3] |
| Hsp70 | NBD | ITC | 0.0065 | P-containing, Mg2+-containing buffer | [3] |
| 3-phosphoglycerate kinase | Equilibrium Dialysis | 0.05 - 0.06 | [1] | ||
| KATP Channel (Kir6.2-G334D/SUR1) | SUR1 | Electrophysiology | 8 | [4] |
Table 2: Inhibition Constants (Ki) Related to this compound Regulation
| Protein | Mutant | Inhibitor | Ki (µM) | Conditions | Reference |
| KATP Channel | D853N-SUR1 | ATP | 13.4 | With Mg2+ | [5] |
| KATP Channel | D1505N-SUR1 | ATP | 16.0 | With Mg2+ | [5] |
| KATP Channel | Wild-type | ATP | ~6 | Without Mg2+ | [6] |
Note: The Ki values for ATP inhibition are influenced by the stimulatory effect of MgATP, which is mechanistically related to this compound's action. A lower Ki in the absence of Mg2+ or with mutations that block Mg-nucleotide stimulation highlights the regulatory role of Mg-nucleotides.
Signaling and Regulatory Pathways
The regulatory role of this compound is particularly well-elucidated in the context of KATP channels, which are crucial for insulin secretion in pancreatic β-cells.
This compound-Mediated Regulation of KATP Channels
In pancreatic β-cells, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio. ATP binds to the Kir6.2 subunit of the KATP channel, leading to its closure. This depolarizes the cell membrane, opening voltage-gated calcium channels and triggering insulin release.[3] Conversely, this compound, acting on the SUR1 subunit's NBDs, promotes channel opening, thus hyperpolarizing the membrane and inhibiting insulin secretion.[2] This dynamic interplay between ATP and this compound allows the KATP channel to function as a sensitive metabolic sensor.
Caption: this compound regulation of the KATP channel in insulin secretion.
Experimental Methodologies
The study of this compound-NBD interactions relies on a combination of biophysical, biochemical, and structural techniques.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (NBD), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
Detailed Protocol:
-
Sample Preparation:
-
Express and purify the NBD of interest.
-
Prepare a concentrated solution of the NBD (e.g., 10-100 µM) and a 10-20 fold excess of this compound in the same, precisely matched buffer (e.g., 20 mM Tris-HCl, 150 mM KCl, 5 mM MgCl2, pH 7.5).
-
Thoroughly degas both solutions to prevent air bubbles.
-
-
ITC Experiment:
-
Load the NBD solution into the sample cell and the this compound solution into the injection syringe of the ITC instrument.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform a series of injections of the this compound solution into the NBD solution, allowing the system to reach equilibrium after each injection.
-
A control experiment titrating this compound into buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks from the titration.
-
Subtract the heat of dilution from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters.
-
X-ray Crystallography
This technique provides high-resolution structural information on the NBD in complex with this compound, revealing the specific amino acid residues involved in nucleotide binding and the conformational changes that occur.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express and purify a high-yield, soluble, and stable construct of the NBD.
-
-
Crystallization:
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) to obtain well-ordered crystals of the NBD.
-
Soak the apo-NBD crystals in a solution containing a high concentration of this compound or co-crystallize the NBD in the presence of this compound.
-
-
Data Collection:
-
Expose the crystals to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect diffraction data as the crystal is rotated.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem using methods such as molecular replacement.
-
Build an atomic model of the NBD-MgADP complex into the resulting electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Fluorescence Spectroscopy
Fluorescence spectroscopy, particularly Förster Resonance Energy Transfer (FRET), can be used to monitor the conformational changes in NBDs in real-time upon this compound binding. This is achieved by labeling specific sites on the NBDs with fluorescent dyes.
Detailed Protocol:
-
Protein Engineering and Labeling:
-
Introduce cysteine residues at strategic locations on the NBDs for site-specific labeling with fluorescent dyes (a FRET donor and acceptor pair).
-
Express and purify the cysteine-mutant NBDs.
-
Label the purified protein with the fluorescent dyes.
-
-
Fluorescence Measurements:
-
Measure the fluorescence emission spectrum of the labeled NBD in the absence and presence of this compound.
-
A change in the FRET efficiency (an increase or decrease in the acceptor fluorescence upon donor excitation) indicates a change in the distance between the labeled sites, reflecting a conformational change.
-
-
Data Analysis:
-
Calculate the FRET efficiency from the fluorescence intensity data.
-
Relate the change in FRET efficiency to the conformational state of the NBDs.
-
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by the NBD, which can be modulated by this compound. A common method is the malachite green assay, which detects the inorganic phosphate (Pi) released during hydrolysis.
Detailed Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer containing the purified NBD-containing protein, MgCl2, and varying concentrations of ATP and this compound.
-
Initiate the reaction by adding the protein to the reaction mixture.
-
Incubate the reaction at a constant temperature for a specific time.
-
-
Phosphate Detection:
-
Stop the reaction (e.g., by adding a quenching solution).
-
Add a malachite green-molybdate reagent, which forms a colored complex with the released Pi.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the colored complex at a specific wavelength (e.g., 620 nm).
-
Generate a standard curve using known concentrations of Pi to determine the amount of Pi produced in the enzymatic reaction.
-
Calculate the ATPase activity (e.g., in nmol Pi/min/mg protein) and analyze how it is affected by the presence of this compound.
-
Caption: Workflow for an ATPase activity assay to study this compound effects.
Conclusion and Future Directions
This compound is a key allosteric regulator of Nucleotide-Binding Domains, influencing their conformation, activity, and interaction with partner proteins. Its role extends far beyond that of a simple hydrolysis product, acting as a critical signaling molecule in diverse cellular pathways. For researchers in basic science and drug development, a thorough understanding of this compound's regulatory mechanisms is essential for elucidating the function of NBD-containing proteins and for designing novel therapeutics that target these molecular machines.
Future research will likely focus on the development of high-throughput screening methods to identify small molecules that modulate this compound-NBD interactions, as well as the use of advanced techniques such as cryo-electron microscopy (cryo-EM) to capture the dynamic conformational changes induced by this compound in large, multi-domain protein complexes. These endeavors will undoubtedly provide deeper insights into the intricate regulatory networks governed by this ubiquitous nucleotide.
References
- 1. m.youtube.com [m.youtube.com]
- 2. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. Conformational changes in DNA upon ligand binding monitored by circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GraphViz Examples and Tutorial [graphs.grevian.org]
- 6. graphviz.org [graphviz.org]
The Linchpin of Cellular Energy: A Technical Guide to the Discovery and Significance of MgADP in Bioenergetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Magnesium-complexed adenosine diphosphate (MgADP) is a critical but often underappreciated molecule in cellular bioenergetics. While much focus has been placed on the roles of ATP and free ADP, the specific functions of this compound are fundamental to the regulation of core metabolic processes, including glycolysis and oxidative phosphorylation. This technical guide provides an in-depth exploration of the discovery, significance, and experimental characterization of this compound. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling and metabolic pathways in which this compound plays a pivotal role. Understanding the nuances of this compound metabolism and regulation is essential for researchers in metabolic diseases and professionals in drug development targeting cellular energy pathways.
Introduction: The Discovery of a Key Bioenergetic Regulator
Historically, the regulation of cellular respiration was largely attributed to the ATP/ADP ratio or the overall energy charge of the cell.[1] However, this perspective began to shift as more sophisticated analytical techniques allowed for the differentiation of free and metal-ion-complexed nucleotides. The development of techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in revealing that a significant portion of intracellular ADP exists in a complex with magnesium ions (Mg²⁺).[2][3]
It was discovered that the distribution of ADP and Mg²⁺ is not uniform throughout the cell. The mitochondrial matrix maintains a significantly higher concentration of Mg²⁺ compared to the cytosol.[4] This differential concentration has profound implications for the state of ADP in each compartment. In the cytosol, ADP is predominantly free, while in the mitochondrial matrix, it is largely complexed as this compound.[4] This discovery was crucial because it highlighted that different forms of ADP are involved in distinct bioenergetic processes. Specifically, the mitochondrial ADP/ATP carrier (Adenine Nucleotide Translocase or ANT) transports free ADP into the matrix, whereas the F₁F₀-ATP synthase utilizes this compound as its substrate for the synthesis of ATP.[1][4] This distinction established this compound not merely as a component of the ADP pool, but as a specific and essential substrate in the primary pathway of cellular energy production.
Quantitative Data on this compound and Related Metabolites
The precise quantification of this compound, its components, and its interactions with enzymes is vital for understanding its regulatory role. The following tables summarize key quantitative data from various experimental studies.
Table 1: Subcellular Concentrations of ADP, ATP, and Mg²⁺
| Metabolite | Cytosolic Concentration | Mitochondrial Matrix Concentration | Source |
|---|---|---|---|
| Free Mg²⁺ | 0.25 ± 0.03 mM | ~2.5 mM (tenfold higher than cytosol) | [4] |
| Total ATP | 3.3 mM (in Ehrlich ascites tumor cells) | - | [2] |
| MgATP | ~88% of total ATP (in Ehrlich ascites tumor cells) | Mostly complexed with Mg²⁺ | [2][4] |
| Free ADP | Predominantly free | <30% of total ADP | [4] |
| This compound | 35-50% of total ADP (in Ehrlich ascites tumor cells) | >70% of total ADP |[2][4] |
Table 2: Dissociation and Kinetic Constants Related to this compound
| Parameter | Enzyme/Process | Value | Conditions | Source |
|---|---|---|---|---|
| K_d (this compound) | - | 670 ± 50 µM | pH 7.4 | [4] |
| K_d (MgATP) | - | 35 ± 3 µM | pH 7.4 | [4] |
| K_d (MgATP) | - | 50 ± 10 µM | Physiological ionic conditions | [5] |
| Binding Rate (k_on) | Acto-S1 | 5 x 10⁶ M⁻¹s⁻¹ | - | [6] |
| Dissociation Rate (k_off) | Acto-S1 | 1400 s⁻¹ | - | [6] |
| K_m (ADP) | Pyruvate Kinase | Varies (dependent on Mg²⁺ concentration) | Tris-HCl buffer | [1] |
| K_i (this compound) | Phosphofructokinase | Allosteric inhibitor | E. coli |[7] |
The Significance of this compound in Core Metabolic Pathways
This compound is a central figure in the regulation of both glycolysis and oxidative phosphorylation, ensuring that the rate of ATP production is tightly coupled to the cell's energy demands.
Regulation of Glycolysis
In the glycolytic pathway, the activity of key regulatory enzymes is allosterically modulated by the levels of ATP, ADP, and AMP, which reflect the energy state of the cell. High concentrations of ATP signal energy abundance and inhibit enzymes like phosphofructokinase-1 (PFK-1) and pyruvate kinase, slowing down glycolysis.[8][9] Conversely, high levels of ADP and AMP signal a need for more ATP and activate these enzymes. This compound, as a component of the ADP pool, contributes to this allosteric activation of PFK-1, thereby promoting the glycolytic flux when energy is required.[7][8]
Regulation of Oxidative Phosphorylation
The role of this compound is most pronounced in the mitochondria. The process begins with the transport of cytosolic free ADP into the mitochondrial matrix by the Adenine Nucleotide Translocase (ANT).[10][11] Inside the matrix, where the Mg²⁺ concentration is high, this ADP rapidly complexes to form this compound.[4] This newly formed this compound then serves as the direct substrate for the F₁F₀-ATP synthase, which phosphorylates it to MgATP. The resulting MgATP is then transported out to the cytosol by the ANT in exchange for another molecule of free ADP.[12] This cycle ensures that the machinery of oxidative phosphorylation is directly responsive to the availability of ADP from the cytosol, which in turn is a direct indicator of cellular energy consumption. The concentration of cytosolic ADP, therefore, is a key determinant of the rate of cellular respiration.[4]
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed.
The Central Role of this compound in the ATP-ADP Cycle
References
- 1. The adenosine triphosphate inhibition of the pyruvate kinase reaction and its dependence on the total magnesium ion concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive 31P NMR probes of free Mg2+, MgATP, and this compound in intact Ehrlich ascites tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP, ADP, and magnesium mixed solutions: in vitro 31P NMR characterization and in vivo application to lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Measurement of the dissociation constant of MgATP at physiological nucleotide levels by a combination of 31P NMR and optical absorbance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The rate of this compound binding to and dissociation from acto-S1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Adenine nucleotide translocase as a site of regulation by ADP of the rat liver mitochondria permeability to H+ and K+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [The role of adenine nucleotide translocator in the regulation of oxidative phosphorylation in heart mitochondria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of the mitochondrial adenine nucleotide pool size in liver: mechanism and metabolic role - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
How to prepare stable MgADP solutions for in vitro assays.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-diphosphate (ADP) is a critical nucleotide involved in numerous cellular processes, including energy metabolism and signal transduction. In many biological systems, the biologically active form of ADP is complexed with a magnesium ion (MgADP). The stability of this compound solutions is paramount for obtaining reliable and reproducible results in various in vitro assays, such as kinase assays, ATPase activity measurements, and studies of purinergic receptor signaling. This document provides detailed protocols for the preparation of stable this compound solutions, along with guidelines for storage and quality control to ensure the integrity of your experiments.
Data Presentation
The following table summarizes the key quantitative parameters for the preparation and storage of stable this compound solutions.
| Parameter | Recommended Value/Range | Notes |
| ADP Stock Solution Concentration | 10-100 mM | Prepare in high-purity, nuclease-free water. |
| MgCl₂ Stock Solution Concentration | 100 mM - 1 M | Prepare in high-purity, nuclease-free water. |
| Buffer System | 20-50 mM Tris-HCl or HEPES | Choose a buffer with a pKa close to the desired pH. |
| pH | 6.5 - 7.5 | Optimal for stability; adjust with NaOH or HCl. |
| Mg²⁺:ADP Molar Ratio | 1:1 to 5:1 (excess Mg²⁺) | An excess of Mg²⁺ ensures that the majority of ADP is in the this compound form. |
| Storage Temperature | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
| Short-term Storage | 2-8°C | For use within a few hours. |
| UV Absorbance Peak (ADP) | 259 nm | Use for concentration and purity assessment. |
| Molar Extinction Coefficient (ADP) | 15,400 M⁻¹cm⁻¹ at pH 7.0 | For accurate concentration determination using a spectrophotometer. |
Experimental Protocols
Materials and Reagents
-
Adenosine 5'-diphosphate sodium salt (ADP-Na)
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
-
Tris base or HEPES
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
High-purity, nuclease-free water
-
0.22 µm sterile filters
-
Sterile, nuclease-free microtubes
Protocol 1: Preparation of Individual Stock Solutions
This protocol is recommended for flexibility in varying the Mg²⁺:ADP ratio for different experimental needs.
-
Preparation of 100 mM ADP Stock Solution:
-
Weigh out the appropriate amount of ADP sodium salt.
-
Dissolve the ADP in high-purity, nuclease-free water to a final concentration of 100 mM.
-
Adjust the pH to 7.0 with NaOH.
-
Verify the concentration by measuring the absorbance at 259 nm using a UV-Vis spectrophotometer. The concentration can be calculated using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of 15,400 M⁻¹cm⁻¹.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot into nuclease-free microtubes and store at -20°C or -80°C.
-
-
Preparation of 1 M MgCl₂ Stock Solution:
-
Weigh out the appropriate amount of MgCl₂·6H₂O.
-
Dissolve in high-purity, nuclease-free water to a final concentration of 1 M.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Store at room temperature or 4°C.
-
Protocol 2: Preparation of a Pre-mixed 10X Stable this compound Solution
This protocol is suitable for routine assays where a fixed Mg²⁺:ADP ratio is consistently used. This example prepares a 10X stock with 10 mM this compound (10 mM ADP and 50 mM MgCl₂).
-
Prepare a 50 mM Tris-HCl or HEPES buffer at pH 7.4.
-
In a sterile tube, add the required volume of the prepared buffer.
-
Add the appropriate volume of the 100 mM ADP stock solution to achieve a final ADP concentration of 10 mM.
-
Add the appropriate volume of the 1 M MgCl₂ stock solution to achieve a final MgCl₂ concentration of 50 mM. This provides a 5:1 molar excess of Mg²⁺.
-
Mix the solution thoroughly.
-
Verify the final pH and adjust if necessary.
-
Sterile-filter the final this compound solution.
-
Aliquot into nuclease-free microtubes and store at -20°C or -80°C.
Quality Control
Regular quality control of your this compound solutions is crucial for reliable experimental outcomes.
-
Concentration Verification: Periodically check the concentration of your ADP stock solution using UV spectrophotometry at 259 nm.
-
pH Measurement: Before use, ensure the pH of the final assay solution is within the optimal range.
-
Visual Inspection: Discard any solutions that show signs of precipitation or microbial growth.
-
Functional Assay: If possible, validate the activity of your this compound solution in a well-established functional assay.
Mandatory Visualizations
Caption: Experimental workflow for preparing stable this compound solutions.
Caption: Simplified signaling pathway of this compound-induced platelet activation.
Application Notes and Protocols for the Measurement of Intracellular MgADP Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Magnesium-complexed adenosine diphosphate (MgADP) is a critical signaling molecule and a key indicator of the cell's energetic state. Its intracellular concentration and ratio to MgATP influence a wide range of cellular processes, including the regulation of ion channels, enzyme kinetics, and muscle contraction.[1][2] Accurate measurement of intracellular this compound levels is therefore crucial for understanding cellular metabolism in both physiological and pathological conditions, as well as for the development of therapeutic agents that target metabolic pathways.
This document provides detailed application notes and experimental protocols for three key techniques used to measure intracellular this compound levels: ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy, Luciferase-Based Enzymatic Assays, and Genetically Encoded Fluorescent Biosensors.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Notes
³¹P NMR spectroscopy is a powerful, non-invasive technique that allows for the direct measurement of phosphorus-containing metabolites, including ATP and ADP, within intact, living cells.[3][4] The chemical shifts of the α, β, and γ phosphate groups of ATP are sensitive to the binding of magnesium ions. By comparing the chemical shift differences in intracellular ATP with those of pure MgATP and free ATP standards, it is possible to determine the intracellular free Mg²⁺ concentration and the fraction of ATP that is complexed with magnesium.[3] This information, combined with the total ATP and ADP concentrations also obtained from the NMR spectrum, allows for the calculation of the intracellular this compound concentration.
Advantages:
-
Non-invasive, allowing for measurements in living cells and tissues.
-
Provides simultaneous measurement of multiple phosphorus-containing metabolites, including ATP, ADP, phosphocreatine, and inorganic phosphate.
-
Allows for the determination of intracellular pH and free Mg²⁺ concentration.[5]
Limitations:
-
Relatively low sensitivity, requiring high cell densities or long acquisition times.
-
Requires specialized and expensive equipment.
-
The ADP signal can be difficult to resolve due to its lower concentration and overlap with other signals.
Quantitative Data: Intracellular Adenine Nucleotides and Free Mg²⁺
| Cell/Tissue Type | Total ATP (mM) | Total ADP (mM) | Free Mg²⁺ (mM) | % ATP Complexed with Mg²⁺ | Reference |
| Ehrlich Ascites Tumor Cells | 3.3 | - | 0.44 | 88% | [3] |
| Human Erythrocytes | - | - | < 1 | - | [4] |
| Perfused Heart Muscle | - | - | < 1 | - | [4] |
| Striated Muscle (cat biceps) | - | - | ~1 | - | [6] |
Note: Direct measurement of total intracellular ADP by ³¹P NMR is often challenging due to low signal-to-noise. Its concentration is often inferred from the equilibrium of the creatine kinase reaction or other metabolic models.
Experimental Protocol for ³¹P NMR
-
Cell Preparation: a. Culture cells to a high density (typically >10⁷ cells/mL). b. Harvest cells by centrifugation at a low speed (e.g., 500 x g for 5 minutes) to minimize cell stress. c. Wash the cell pellet with a physiological buffer (e.g., Krebs-Henseleit buffer) at 4°C. d. Resuspend the cells in the same physiological buffer to a final density of 1-5 x 10⁸ cells/mL.
-
NMR Sample Preparation: a. Transfer the cell suspension to a 10 mm NMR tube. b. Add a capillary containing a known concentration of a reference compound (e.g., methylene diphosphonic acid) for quantification. c. Maintain the sample at the desired temperature (e.g., 37°C) using the NMR spectrometer's temperature control unit.
-
Data Acquisition: a. Acquire ³¹P NMR spectra using a high-field NMR spectrometer. b. Use a pulse sequence with a relatively short relaxation delay to improve the signal-to-noise ratio. c. Accumulate a sufficient number of scans to obtain a spectrum with an adequate signal-to-noise ratio (this can range from hundreds to thousands of scans).
-
Data Analysis: a. Process the raw NMR data (Fourier transformation, phasing, and baseline correction). b. Identify the peaks corresponding to the γ, α, and β phosphates of ATP, and inorganic phosphate. c. Measure the chemical shift difference between the α and β ATP peaks (δα-β). d. Calculate the intracellular free [Mg²⁺] using the following equation: [Mg²⁺]free = Kd * (δα-β - δATP) / (δMgATP - δα-β) where Kd is the dissociation constant for MgATP, and δATP and δMgATP are the chemical shift differences for free ATP and MgATP, respectively. e. Quantify the total ATP concentration by integrating the area of the β-ATP peak and comparing it to the integral of the reference compound. f. Quantify the total ADP concentration from its corresponding signals if they are well-resolved. g. Calculate the this compound concentration using the intracellular free [Mg²⁺] and the dissociation constant for this compound.
Workflow Diagram for ³¹P NMR Measurement of Intracellular this compound
Caption: Workflow for measuring intracellular this compound using ³¹P NMR.
Luciferase-Based Enzymatic Assays
Application Notes
Luciferase-based assays are a highly sensitive method for quantifying ATP and ADP from cell lysates. The principle of the assay is based on the ATP-dependent light-producing reaction catalyzed by luciferase.[7][8] To measure ADP, it is first converted to ATP using the enzyme pyruvate kinase in the presence of phosphoenolpyruvate. The total ATP is then measured, and the initial ATP concentration is subtracted to determine the ADP concentration.
While this method measures the total ADP pool, the this compound concentration can be estimated by performing a parallel measurement of the intracellular free Mg²⁺ concentration (using a fluorescent indicator like Magnesium Green) and then applying the dissociation constant for this compound.
Advantages:
-
High sensitivity, allowing for measurements from a small number of cells.
-
High-throughput compatible, suitable for screening applications.
-
Commercially available kits make the assay relatively easy to perform.
Limitations:
-
It is an endpoint assay that requires cell lysis, precluding real-time measurements in living cells.
-
Measures total ADP, not specifically the Mg-bound fraction. An estimation of this compound requires additional measurements and calculations.
-
Susceptible to interference from compounds that affect luciferase or pyruvate kinase activity.
Experimental Protocol for Luciferase-Based ADP/ATP Ratio Assay
-
Cell Culture and Treatment: a. Seed cells in a 96-well plate at a density of 1,000-10,000 cells per well.[7] b. Culture cells overnight to allow for attachment. c. Treat cells with compounds of interest for the desired duration.
-
Cell Lysis and ATP Measurement: a. Remove the culture medium from the wells. b. Add 50-100 µL of a nucleotide-releasing buffer (often included in commercial kits) to each well to lyse the cells and release ATP and ADP.[9] c. Add the ATP monitoring reagent, which contains luciferase and its substrate D-luciferin. d. Incubate for 2-10 minutes at room temperature, protected from light.[9][10] e. Measure the luminescence using a plate reader. This reading corresponds to the intracellular ATP level.
-
ADP to ATP Conversion and Measurement: a. To the same wells, add an ADP converting enzyme mix (containing pyruvate kinase and phosphoenolpyruvate).[9][10] b. Incubate for 2-10 minutes at room temperature to allow for the conversion of ADP to ATP.[10][11] c. Measure the luminescence again. This new reading corresponds to the total ATP (initial ATP + ATP converted from ADP).
-
Calculation of ADP and this compound: a. Calculate the ADP concentration by subtracting the initial ATP luminescence from the total ATP luminescence. b. Create a standard curve using known concentrations of ADP to convert the luminescence readings to molar concentrations. c. To estimate the this compound concentration, measure the intracellular free [Mg²⁺] in a parallel experiment using a fluorescent indicator. d. Calculate the [this compound] using the measured total [ADP], free [Mg²⁺], and the known dissociation constant (Kd) for this compound: [this compound] = ([ADP]total * [Mg²⁺]free) / (Kd + [Mg²⁺]free)
Workflow Diagram for Luciferase-Based this compound Measurement
Caption: Workflow for estimating intracellular this compound using a luciferase assay.
Genetically Encoded Fluorescent Biosensors
Application Notes
Genetically encoded fluorescent biosensors based on Förster Resonance Energy Transfer (FRET) allow for the real-time monitoring of the ATP:ADP ratio in living cells.[1][12] A notable example is the "Perceval" sensor, which consists of a bacterial regulatory protein (GlnK1) inserted into a circularly permuted green fluorescent protein.[1] ATP and ADP compete for the same binding site on GlnK1. The binding of ATP induces a larger conformational change and a higher FRET signal compared to the binding of ADP. At the millimolar concentrations of ATP found in healthy cells, the sensor is saturated, and its fluorescence ratio becomes a sensitive indicator of the ATP:ADP ratio.[1]
Advantages:
-
Allows for real-time, dynamic measurements in living, intact cells.
-
Provides high spatial and temporal resolution, enabling the study of subcellular changes in energy state.
-
The ratiometric nature of the sensor minimizes artifacts from variations in sensor expression levels or cell path length.
Limitations:
-
Provides a ratio of ATP to ADP, not absolute concentrations.
-
The sensor's response is influenced by both ATP and ADP, so changes in the ratio cannot be attributed to one nucleotide alone without additional information.
-
Requires genetic modification of the cells to express the sensor.
Experimental Protocol for FRET-Based ATP:ADP Ratio Measurement
-
Sensor Expression: a. Obtain the plasmid DNA for the FRET biosensor (e.g., Perceval). b. Transfect the target cells with the plasmid using a suitable method (e.g., lipofection, electroporation). c. Allow 24-48 hours for the cells to express the sensor protein.
-
Live-Cell Imaging: a. Plate the transfected cells on a glass-bottom dish suitable for microscopy. b. Mount the dish on an inverted fluorescence microscope equipped with an environmentally controlled chamber (37°C, 5% CO₂). c. Excite the donor fluorophore (e.g., CFP) of the FRET sensor using the appropriate laser line or filter set. d. Simultaneously capture the emission from both the donor and acceptor (e.g., YFP) fluorophores using two separate detectors or a filter-based system.
-
Data Acquisition and Analysis: a. Acquire a baseline FRET ratio for the cells in a resting state. b. Perfuse the cells with a solution containing the stimulus of interest (e.g., a metabolic inhibitor, a drug candidate). c. Record the changes in donor and acceptor fluorescence intensity over time. d. For each time point, calculate the FRET ratio (Acceptor Intensity / Donor Intensity). e. Normalize the FRET ratio to the baseline to quantify the relative change in the ATP:ADP ratio in response to the stimulus.
Workflow Diagram for FRET Biosensor Measurement of ATP:ADP Ratio
Caption: Workflow for measuring the ATP:ADP ratio using a FRET biosensor.
This compound in Cellular Signaling: Regulation of KATP Channels
This compound is a key physiological activator of ATP-sensitive potassium (KATP) channels.[2][7] These channels link the metabolic state of the cell to its electrical excitability. In pancreatic β-cells, for example, a high ATP/MgADP ratio closes KATP channels, leading to membrane depolarization and insulin secretion. Conversely, a low ATP/MgADP ratio, as seen during metabolic stress, opens the channels, hyperpolarizing the cell and suppressing insulin release.[7] this compound promotes channel opening by binding to the sulfonylurea receptor (SUR) subunits of the channel complex.[13]
Signaling Pathway Diagram: this compound Regulation of KATP Channels
Caption: Regulation of insulin secretion by the ATP/MgADP ratio via KATP channels.
References
- 1. A genetically encoded fluorescent reporter of ATP:ADP ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATP-Sensitive Potassium Channels and Their Physiological and Pathophysiological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Fluorescent Sensor for Poly-ADP-Ribose [mdpi.com]
- 4. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Prepare Samples of Cellular Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 6. Impact of sample preparation upon intracellular metabolite measurements in 3D cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-sensitive potassium channelopathies: focus on insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. content.abcam.com [content.abcam.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. genscript.com [genscript.com]
- 13. Regulation of ATP-sensitive potassium channel function by protein kinase A-mediated phosphorylation in transfected HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Studying the Effects of MgADP on KATP Channels
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and experimentally investigating the impact of Magnesium-Adenosine Diphosphate (MgADP) on ATP-sensitive potassium (KATP) channels. This document outlines the underlying molecular mechanisms, detailed experimental protocols, and data presentation formats to facilitate reproducible and robust scientific inquiry.
Introduction
ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. These channels are octameric complexes, typically composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits.[1][2] Intracellular adenosine nucleotides are the primary regulators of KATP channel activity; while ATP is inhibitory, Mg-nucleotides like this compound and MgATP have a stimulatory effect.[1][2]
This compound-mediated activation is a key physiological process, and understanding its mechanism is vital for research into conditions such as diabetes and for the development of novel therapeutics. This compound is understood to activate KATP channels by interacting with the nucleotide-binding domains (NBDs) of the SUR1 subunit.[3][4][5] This protocol focuses on methodologies to dissect and quantify this stimulatory effect.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of this compound on KATP channel activity, compiled from published research.
Table 1: this compound Activation Parameters for Mutant KATP Channels
| Channel Composition | Parameter | Value | Reference |
| Kir6.2-G334D/SUR1 | EC50 for this compound activation | 8 µM | [1][2][6][7] |
| Kir6.2-G334D/SUR1 | EC50 for MgATP activation | 112 µM | [1][2][6][7] |
The G334D mutation in the Kir6.2 subunit renders the channel insensitive to nucleotide inhibition, allowing for the direct study of Mg-nucleotide activation mediated by SUR1.[1][2][6]
Table 2: Effects of Maximal this compound Stimulation on Single-Channel Kinetics of Kir6.2-G334D/SUR1 Channels
| Parameter | Effect of 1 mM this compound | Reference |
| Open Probability (Po) | Dramatically elevated (> 0.8) | [1][2][6] |
| Mean Open Time | Increased | [1][2][6] |
| Mean Burst Duration | Increased | [1][2][6] |
| Interburst Closed States | Frequency and number reduced | [1][2][6] |
| Short Burst States | Eliminated | [1][2][6] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the key molecular interactions and experimental strategies for studying this compound effects on KATP channels.
Caption: Molecular mechanism of KATP channel regulation by this compound and ATP.
Caption: Workflow for electrophysiological analysis of this compound effects.
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound on KATP channels using the inside-out patch-clamp technique.
Protocol 1: Cell Culture and Transfection
This protocol is designed for transient expression of KATP channel subunits in a mammalian cell line (e.g., COSm6 or HEK293T).
Materials:
-
COSm6 or HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Plasmids encoding Kir6.2 (wild-type or mutant) and SUR1
-
Transfection reagent (e.g., Lipofectamine)
-
35 mm culture dishes
Procedure:
-
Cell Plating: Plate COSm6 or HEK293T cells onto 35 mm culture dishes at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with cDNAs for the desired Kir6.2 and SUR1 subunits using a suitable transfection reagent according to the manufacturer's instructions. A GFP reporter plasmid can be included to identify transfected cells.
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for protein expression.
Protocol 2: Inside-Out Patch-Clamp Electrophysiology
This protocol details the recording of KATP channel currents from excised membrane patches.
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Perfusion system for solution exchange
-
Pipette (external) solution (e.g., in mM: 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES; pH 7.4 with KOH)
-
Bath (internal) solution (e.g., in mM: 140 KCl, 10 EGTA, 10 HEPES; pH 7.4 with KOH)
-
Stock solutions of MgCl2, ADP, and ATP for preparing test solutions.
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Cell Preparation: Transfer a culture dish with transfected cells to the stage of the inverted microscope and replace the culture medium with the external (pipette) solution.
-
Gigaseal Formation: Under visual guidance, approach a transfected cell (identified by GFP fluorescence if used) with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Patch Excision: After establishing a stable gigaseal in the cell-attached configuration, pull the pipette away from the cell to excise the membrane patch, resulting in the inside-out configuration. The intracellular face of the membrane is now exposed to the bath solution.
-
Data Recording: Apply a constant holding potential (e.g., -50 mV) and record channel activity.
-
Solution Perfusion: Use a perfusion system to rapidly exchange the bath solution with test solutions containing varying concentrations of this compound, with or without ATP. This allows for the construction of dose-response curves and the study of kinetic changes.
-
Data Analysis:
-
Channel Activity (NPo): Measure the total current and divide by the single-channel current amplitude to determine the product of the number of channels (N) and the open probability (Po).
-
Dose-Response Curves: Plot the normalized channel activity against the concentration of this compound and fit the data with the Hill equation to determine the EC50.
-
Single-Channel Analysis: For patches with a small number of channels, perform detailed kinetic analysis to measure the open and closed times.
-
Note on Solutions: When preparing solutions containing this compound and ATP, it is crucial to calculate the free concentrations of all ionic species, as the total and free concentrations of Mg2+ will influence the results.
By following these protocols, researchers can effectively characterize the stimulatory effects of this compound on KATP channels, contributing to a deeper understanding of their physiological roles and their potential as therapeutic targets.
References
- 1. rupress.org [rupress.org]
- 2. Activation of the KATP channel by Mg-nucleotide interaction with SUR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MgATP activates the β cell KATP channel by interaction with its SUR1 subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Regulation of KATP Channel Activity by Diazoxide and this compound : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the K(ATP) channel by Mg-nucleotide interaction with SUR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis and Use of Non-hydrolyzable MgADP Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine diphosphate (ADP) is a critical signaling molecule that regulates a multitude of physiological processes, primarily through its interaction with purinergic P2Y receptors.[1][2] It also serves as a substrate or product for numerous enzymes, including ATPases and kinases.[3][4] However, the rapid hydrolysis of ADP by ectonucleotidases in experimental systems can complicate the study of its effects.
Non-hydrolyzable MgADP analogs are synthetic molecules designed to mimic the structure of ADP while resisting enzymatic degradation. This resistance is typically achieved by modifying the pyrophosphate backbone, for instance, by substituting a bridging or non-bridging oxygen atom with sulfur (thiophosphate) or a methylene group.[5] These stable analogs are invaluable tools for researchers, allowing for the prolonged and specific activation of receptors or the inhibition of enzymes, thereby enabling detailed investigation of their structure, function, and signaling pathways.[6] This document provides an overview of the synthesis of these analogs and detailed protocols for their application in research and drug development.
Synthesis of Non-hydrolyzable ADP Analogs
The synthesis of non-hydrolyzable ADP analogs can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred for its high specificity and milder reaction conditions. A common strategy involves the use of kinases that can accept modified substrates.
General Protocol: Enzymatic Synthesis of Adenosine 5'-[β-thio]diphosphate (ADPβS)
This protocol outlines a general enzymatic approach for synthesizing ADPβS, a widely used non-hydrolyzable ADP analog. The principle involves the phosphorylation of adenosine 5'-monophosphate (AMP) using a nucleoside monophosphate kinase (NMPK), followed by the transfer of a thiophosphate group.
Materials and Reagents:
-
Adenosine 5'-monophosphate (AMP)
-
Adenosine 5'-triphosphate γ-S (ATPγS)
-
Adenylate kinase (NMPK)
-
Pyruvate kinase (PK)
-
Phosphoenolpyruvate (PEP)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 50 mM KCl)
-
DEAE-Sephadex or other anion-exchange chromatography resin
-
Ammonium bicarbonate buffer for chromatography
-
Lyophilizer
Protocol:
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following in the reaction buffer: AMP (e.g., 10 mM), ATPγS (e.g., 15 mM), PEP (e.g., 20 mM), adenylate kinase (5-10 units/mL), and pyruvate kinase (5-10 units/mL). The total reaction volume can be scaled as needed.
-
Incubation: Incubate the reaction mixture at 37°C. Monitor the progress of the reaction over several hours (e.g., 2-6 hours) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination: Once the reaction reaches completion (as determined by the consumption of AMP and formation of ADPβS), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzymes.
-
Purification:
-
Centrifuge the terminated reaction mixture to pellet the denatured proteins.
-
Load the supernatant onto a pre-equilibrated anion-exchange column (e.g., DEAE-Sephadex).
-
Wash the column with the starting buffer (e.g., 50 mM ammonium bicarbonate) to remove unbound contaminants.
-
Elute the product using a linear gradient of ammonium bicarbonate (e.g., 50 mM to 1 M).
-
Collect fractions and analyze them by HPLC or UV spectroscopy to identify those containing pure ADPβS.
-
-
Desalting and Lyophilization: Pool the pure fractions and remove the volatile ammonium bicarbonate buffer by repeated lyophilization, resuspending in water between cycles. The final product will be a white, fluffy powder.
-
Characterization and Storage: Confirm the identity and purity of the synthesized ADPβS using mass spectrometry and NMR. Store the lyophilized powder at -20°C or below.
Application 1: Studying P2Y Receptor Signaling
Non-hydrolyzable ADP analogs are essential for studying the activation and signaling of P2Y receptors, particularly the ADP-sensitive subtypes P2Y₁, P2Y₁₂, and P2Y₁₃.[7][8] Because the analogs are not degraded, they provide a sustained signal, which is ideal for characterizing downstream pathways like calcium mobilization or adenylyl cyclase inhibition.[1][9]
P2Y Receptor Signaling Pathways
ADP binding to P2Y₁ and P2Y₁₂ receptors on platelets triggers distinct signaling cascades that are crucial for platelet aggregation. The P2Y₁ receptor couples to Gq, activating Phospholipase C (PLC) and leading to an increase in intracellular calcium.[9] The P2Y₁₂ receptor couples to Gi, which inhibits adenylyl cyclase, resulting in decreased cAMP levels.[1]
Caption: Signaling pathways of P2Y₁ and P2Y₁₂ receptors activated by ADP analogs.
Protocol: P2Y Receptor Activation Assay via Calcium Mobilization
This protocol describes how to measure the activation of Gq-coupled P2Y receptors (e.g., P2Y₁) by monitoring intracellular calcium changes using a fluorescent indicator.
Materials and Reagents:
-
HEK293 cells (or other suitable cell line) expressing the P2Y receptor of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Non-hydrolyzable this compound analog stock solution (e.g., 10 mM ADPβS in water).
-
96-well black, clear-bottom microplate.
-
Fluorescence microplate reader with an injection system.
Protocol:
-
Cell Seeding: Seed the P2Y receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). Culture overnight.
-
Dye Loading:
-
Prepare a loading buffer by diluting the calcium-sensitive dye (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: After incubation, gently aspirate the loading buffer and wash the cells twice with HBSS to remove any extracellular dye. Add 100 µL of HBSS to each well for the assay.
-
Measurement:
-
Place the plate in the fluorescence microplate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Set the reader to record fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).
-
Record a baseline fluorescence reading for 15-30 seconds.
-
Using the instrument's injector, add 20 µL of the this compound analog at various concentrations to the wells.
-
Continue recording the fluorescence signal for at least 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the response if necessary (e.g., as a percentage of the maximum response).
-
Plot the normalized response against the log of the analog concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Quantitative Data: Potency of P2Y Agonists
The following table summarizes the potency of various non-hydrolyzable ADP analogs at different P2Y receptors.
| Analog | Receptor Target | Assay Type | Potency (EC₅₀) | Reference |
| ADP-β-S | P2Y (unspecified) | Vasodilation in rat aorta | 0.09 µM | [10] |
| 2-MeSADP | P2Y₁₃ | ATP release inhibition | Potent agonist | [7] |
| MRS2179* | P2Y₁ | Gαq protein activity | 11.08 µM | [9] |
*Note: MRS2179 acts as an inverse agonist, reducing the constitutive activity of the receptor.[9]
Application 2: Probing ATPase and Kinase Mechanisms
Non-hydrolyzable analogs are widely used as competitive inhibitors to study the kinetics and structure of ATP-dependent enzymes like ATPases and kinases.[6] By binding to the active site without being turned over, they can "trap" the enzyme in a substrate-bound state, which is ideal for structural biology studies (e.g., X-ray crystallography) or for elucidating the enzyme's mechanism.[5][6]
Experimental Workflow: ATPase Inhibition Assay
This workflow outlines the general steps for determining the inhibitory potential of a non-hydrolyzable ADP analog against an ATPase. The principle is to measure the reduction in ATP hydrolysis (and thus, product formation) in the presence of the analog.
Caption: Experimental workflow for an ATPase inhibition assay using ADP analogs.
Protocol: In Vitro ATPase Activity Inhibition Assay
This protocol provides a method for measuring ATPase activity and its inhibition using a colorimetric assay that detects the release of inorganic phosphate (Pi).[11]
Materials and Reagents:
-
Purified ATPase enzyme.
-
ATP stock solution (e.g., 100 mM).
-
Non-hydrolyzable this compound analog stock solution.
-
ATPase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT).
-
Malachite Green Reagent (containing Malachite Green, ammonium molybdate, and a stabilizing agent).
-
Phosphate standard solution (e.g., KH₂PO₄).
-
96-well clear microplate.
Protocol:
-
Standard Curve: Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in the reaction buffer. Add 80 µL of each standard to the wells of the 96-well plate.
-
Reaction Setup:
-
In separate microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, a fixed concentration of ATPase enzyme, and varying concentrations of the non-hydrolyzable ADP analog. Include a "no inhibitor" control.
-
Pre-incubate the mixtures for 10 minutes at the assay temperature (e.g., 37°C) to allow the inhibitor to bind.
-
-
Initiate Reaction: Start the reaction by adding ATP to each tube to a final concentration that is near the Kₘ of the enzyme (if known). The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reactions at 37°C for a predetermined time (e.g., 15-60 minutes) during which the reaction rate is linear.
-
Termination and Detection:
-
Stop the reaction by transferring an aliquot (e.g., 80 µL) of each reaction mixture to the 96-well plate containing 20 µL of the Malachite Green Reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis:
-
Use the phosphate standard curve to convert the absorbance values to the concentration of Pi produced.
-
Calculate the percent inhibition for each analog concentration relative to the "no inhibitor" control.
-
Plot percent inhibition versus the log of the analog concentration to determine the IC₅₀.
-
Further kinetic analysis can be performed to determine the inhibition constant (Kᵢ) and the mode of inhibition.
-
Quantitative Data: Inhibition by Nucleotide Analogs
This table presents inhibition data for non-hydrolyzable ATP analogs against human NPP1, demonstrating their utility in characterizing enzyme inhibitors.
| Analog (Inhibitor) | Enzyme Target | Inhibition Type | Potency (Kᵢ,app) | Reference |
| Analog 2 | human NPP1 | Mixed | 0.5 µM | [12] |
| Various Analogs (7 total) | human NPP1 | Mixed | 0.5 - 56 µM | [12] |
Application 3: Drug Discovery and Development
In drug development, non-hydrolyzable analogs serve as critical tools for assay development, high-throughput screening (HTS), and target validation.[13][14] By providing a stable and reproducible signal or inhibition, they can be used as positive controls or to configure assays for screening large compound libraries to find novel receptor antagonists or enzyme inhibitors.
Workflow: Role of Analogs in Early Drug Discovery
Non-hydrolyzable analogs are primarily used in the initial phases of drug discovery, from target validation through to hit identification.
Caption: Role of non-hydrolyzable analogs in a drug discovery workflow.
References
- 1. Platelet - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. ATPases | Enzymes | Tocris Bioscience [tocris.com]
- 4. ATPase - Wikipedia [en.wikipedia.org]
- 5. ATP Analogues for Structural Investigations: Case Studies of a DnaB Helicase and an ABC Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. ahajournals.org [ahajournals.org]
- 8. P2Y receptors and pain transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nonhydrolyzable ATP analogues as selective inhibitors of human NPP1: a combined computational/experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. mdpi.com [mdpi.com]
Revealing the Dance of Interaction: Studying MgADP-Protein Complexes with NMR Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate interplay between proteins and nucleotides is fundamental to a vast array of cellular processes, from signal transduction and energy metabolism to muscle contraction.[1] Among these, the interaction of proteins with magnesium-bound adenosine diphosphate (MgADP) is a critical component of numerous enzymatic cycles and signaling cascades. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile toolkit to investigate these interactions at atomic resolution, providing insights into binding affinity, kinetics, and the structural changes that govern biological function.[2][3] This document provides a detailed guide for utilizing NMR spectroscopy to characterize this compound-protein interactions, complete with experimental protocols and data presentation strategies.
Core Concepts in NMR for Studying this compound-Protein Interactions
Several NMR techniques are particularly well-suited for characterizing the binding of this compound to proteins. The choice of method often depends on the affinity of the interaction and the specific information sought.
-
Chemical Shift Perturbation (CSP): This is one of the most common methods to map binding interfaces and determine dissociation constants (Kd).[2][4] Upon ligand binding, the chemical environment of amino acid residues at the binding site is altered, leading to changes in their corresponding peaks in a 2D NMR spectrum, typically a ¹H-¹⁵N HSQC. By titrating a protein with this compound and monitoring these chemical shift changes, the binding site can be mapped onto the protein structure, and the Kd can be calculated by fitting the titration data.[5]
-
Saturation Transfer Difference (STD) NMR: This technique is particularly useful for studying weak to medium affinity interactions.[6] It is a ligand-observed experiment, meaning it detects the signals from the ligand (this compound) rather than the much larger protein. In an STD NMR experiment, the protein is selectively saturated with radiofrequency pulses. This saturation is transferred to any bound ligands. When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in its signal intensity. By comparing spectra with and without protein saturation, one can identify which parts of the ligand are in close contact with the protein, providing valuable information about the binding epitope.[6]
-
Relaxation Dispersion NMR: This advanced technique provides information on the kinetics and thermodynamics of protein dynamics, including ligand binding events that occur on the microsecond to millisecond timescale.[7][8][9] By measuring the relaxation rates of nuclear spins under different experimental conditions, one can characterize the exchange rates between the free and this compound-bound states of the protein, providing a deeper understanding of the binding mechanism.
-
³¹P NMR Spectroscopy: Given the presence of two phosphate groups in ADP, ³¹P NMR can be a valuable tool. It allows for direct observation of the phosphate groups' chemical environment, which changes upon Mg²⁺ coordination and protein binding.[10] This can provide unique insights into the conformation of the nucleotide in the binding pocket.
Experimental Workflow
The general workflow for studying this compound-protein interactions using NMR is a multi-step process that requires careful planning and execution.
Caption: General experimental workflow for studying this compound-protein interactions using NMR spectroscopy.
Protocols
Protocol 1: Expression and Purification of a Kinase for NMR Studies
This protocol is adapted for the expression and purification of a kinase, a common class of this compound-binding proteins, from E. coli.[11][12][13]
1. Expression:
- Transform E. coli BL21(DE3) cells with a plasmid containing the kinase gene, often with an affinity tag (e.g., His-tag) to facilitate purification.
- For isotope labeling, grow the cells in M9 minimal medium. For ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source. For ¹³C labeling, use [U-¹³C]-glucose as the sole carbon source.
- Grow the cells at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.
- Harvest the cells by centrifugation.
2. Purification:
- Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail).
- Lyse the cells by sonication or high-pressure homogenization.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column.
- Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM).
- Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- If necessary, remove the affinity tag by enzymatic cleavage (e.g., with TEV protease) followed by another round of Ni-NTA chromatography.
- Further purify the protein by size-exclusion chromatography to remove aggregates and ensure a monodisperse sample.
- Verify the purity and identity of the protein by SDS-PAGE and mass spectrometry.
Protocol 2: NMR Sample Preparation
Proper sample preparation is crucial for high-quality NMR data.
-
Buffer Conditions: The buffer should maintain the protein's stability and activity. A typical buffer for studying this compound-protein interactions is 20-50 mM HEPES or Tris pH 7.0-7.5, 50-150 mM NaCl, and 5-10 mM MgCl₂. It is important that the Mg²⁺ concentration is in excess of the ADP concentration.
-
Protein Concentration: For protein-observed experiments like ¹H-¹⁵N HSQC, a protein concentration of 0.1-0.5 mM is typically used.[14] For ligand-observed experiments like STD NMR, a much lower protein concentration (e.g., 10-50 µM) and a higher ligand concentration (e.g., 1-5 mM) are used.[15]
-
Deuterated Solvent: The sample should be prepared in a buffer made with 90-95% H₂O and 5-10% D₂O for the deuterium lock.[16][17]
-
Additives: Add a small amount of a reference compound like DSS or TSP for chemical shift referencing.[17]
-
Filtration: Before transferring the sample to the NMR tube, filter it through a 0.22 µm filter to remove any precipitates or aggregates.[18]
Protocol 3: ¹H-¹⁵N HSQC Titration for CSP and Kd Determination
This protocol outlines the steps for a chemical shift perturbation experiment.
-
Initial Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein in the absence of this compound. This serves as the reference spectrum.
-
Ligand Stock Solution: Prepare a concentrated stock solution of this compound in the same buffer as the protein sample. The concentration should be high enough to avoid significant dilution of the protein sample during the titration.
-
Titration: Add small aliquots of the this compound stock solution to the protein sample. After each addition, gently mix the sample and allow it to equilibrate before acquiring another ¹H-¹⁵N HSQC spectrum.
-
Data Processing and Analysis:
-
Process all spectra identically.
-
Overlay the spectra and track the chemical shift changes for each assigned amide peak.
-
Calculate the weighted average chemical shift perturbation (CSP) for each residue using the following equation: CSP = √[ (ΔδH)² + (α * ΔδN)² ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.14-0.2).[19]
-
Plot the CSP values against the residue number to identify the binding site.
-
To determine the dissociation constant (Kd), plot the CSP values for significantly perturbed residues as a function of the total this compound concentration and fit the data to a one-site binding model.[5]
-
Data Presentation
Quantitative data from NMR experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Dissociation Constants (Kd) for this compound-Protein Interactions Determined by NMR
| Protein | NMR Method | Kd (µM) | Reference |
| Adenylate Kinase | ¹H NMR | 35 (for Cr³⁺ATP) | [12] |
| Src Kinase (example) | ¹H-¹⁵N HSQC Titration | Value | Hypothetical |
| Myosin (example) | ³¹P NMR | Value | Hypothetical |
| ABC Transporter (example) | Relaxation Dispersion | Value | Hypothetical |
Note: Specific Kd values for this compound binding to various proteins would be populated from relevant literature.
Table 2: Chemical Shift Perturbations (CSPs) for Selected Residues upon this compound Binding
| Protein | Residue | ΔδH (ppm) | ΔδN (ppm) | Weighted CSP |
| Kinase X | Gly52 | 0.25 | 1.5 | 0.32 |
| Kinase X | Val69 | 0.18 | 1.1 | 0.23 |
| Kinase X | Lys72 | 0.31 | 1.9 | 0.40 |
| Kinase X | Asp184 | 0.22 | 1.3 | 0.28 |
Note: These are example values and would be replaced with actual experimental data.
Visualization of Concepts and Pathways
Signaling Pathway Involving a G-Protein Coupled Receptor (GPCR)
Many signaling pathways involve the exchange of GDP for GTP on G-proteins, a process that is functionally related to ADP/ATP binding. The following diagram illustrates a generic GPCR signaling cascade.
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of protein-ligand interactions by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyzing Protein–Ligand Interactions by Dynamic NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. using-chemical-shift-perturbation-to-characterise-ligand-binding - Ask this paper | Bohrium [bohrium.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Protein Dynamics revealed by NMR Relaxation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of Relaxation Dispersion NMR Spectroscopy to Study Protein Dynamics and Protein-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relaxation dispersion NMR spectroscopy for the study of protein allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Expression and Purification of Src-family Kinases for Solution NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Expression and purification of Src-family kinases for solution NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nmr-bio.com [nmr-bio.com]
- 15. NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Sample Preparation [nmr.chem.umn.edu]
- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. How to make an NMR sample [chem.ch.huji.ac.il]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Commercial Sources and Research Applications of High-Purity MgADP
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of commercial sources for high-purity magnesium adenosine 5'-diphosphate (MgADP) for research purposes. It includes detailed application notes and experimental protocols for the use of this compound in key research areas, addressing the needs of researchers, scientists, and drug development professionals.
Introduction to this compound in Research
Magnesium adenosine 5'-diphosphate (this compound) is a critical nucleotide that plays a central role in cellular bioenergetics and signaling. As the product of ATP hydrolysis, the ratio of ATP to ADP is a key indicator of the cell's energy status. Beyond its role in metabolism, this compound acts as an important signaling molecule, particularly in the regulation of enzyme activity, ion channels, and receptor-mediated pathways. In the laboratory, high-purity this compound is an indispensable tool for a wide range of applications, from studying the kinetics of ATPases and kinases to investigating platelet aggregation and muscle contraction. The magnesium-bound form is often the biologically active species, making the use of high-purity this compound crucial for obtaining accurate and reproducible experimental results.
Commercial Sources for High-Purity ADP
High-purity ADP is commercially available from several reputable suppliers, typically as a salt (e.g., potassium or lithium salt). Researchers generally prepare this compound solutions extemporaneously by combining the ADP salt with a magnesium salt, such as magnesium chloride (MgCl₂). The following table summarizes key information for ADP products from prominent suppliers, which can be used to prepare high-purity this compound solutions.
| Supplier | Product Name | Catalog Number (Example) | Purity | Formulation | Storage Temperature |
| Sigma-Aldrich (Merck) | Adenosine 5'-diphosphate monopotassium salt dihydrate | A5285 | ≥95% | Powder | -20°C |
| Cayman Chemical | Adenosine 5'-diphosphate (potassium salt hydrate) | 16697 | ≥95% | Crystalline Solid | -20°C |
| Thermo Fisher Scientific | Adenosine-5'-diphosphate trilithium salt, 98% | J60672 | 98% | Powder | Room Temperature |
| Jena Bioscience | Adenosine 5'-diphosphate (ADP) | NU-1020 | ≥95% (HPLC) | Sodium salt, solution or solid | -20°C |
Application Notes & Protocols
Preparation of High-Purity this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound with a defined concentration and a 1:1 molar ratio of Mg²⁺ to ADP.
Materials:
-
High-purity ADP salt (e.g., potassium or lithium salt)
-
Magnesium chloride (MgCl₂), anhydrous or hexahydrate
-
Nuclease-free water
-
pH meter
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate Molar Masses: Determine the exact molar mass of the specific ADP salt and MgCl₂ form you are using. Remember to account for any water of hydration.
-
Prepare ADP Solution:
-
Weigh out a precise amount of the ADP salt.
-
Dissolve the ADP salt in an appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 100 mM).
-
Ensure complete dissolution by vortexing gently.
-
-
Prepare MgCl₂ Solution:
-
Prepare a separate stock solution of MgCl₂ in nuclease-free water at the same molar concentration as the ADP solution (e.g., 100 mM).
-
-
Combine ADP and MgCl₂:
-
In a sterile tube, combine equal volumes of the ADP stock solution and the MgCl₂ stock solution. This will result in a final solution containing this compound at half the initial stock concentration (e.g., 50 mM this compound) with a 1:1 molar ratio of Mg²⁺ to ADP.
-
-
pH Adjustment (Optional but Recommended):
-
Check the pH of the final this compound solution. If necessary, adjust the pH to the desired value (typically 7.0-7.5 for most biological assays) using small volumes of dilute NaOH or HCl.
-
-
Aliquoting and Storage:
-
Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Experimental Workflow for this compound Solution Preparation
Application Notes and Protocols for Studying MgADP Effects on Myosin using In Vitro Motility Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro motility assay is a powerful technique used to study the fundamental principles of muscle contraction and cell motility at the molecular level.[1][2][3][4] This method allows for the direct observation of the translocation of fluorescently labeled actin filaments propelled by myosin motors adsorbed onto a surface.[2][3][5] By manipulating the biochemical conditions of the assay, researchers can investigate the effects of various factors, such as nucleotides, ions, and potential drug candidates, on myosin function.
One critical regulator of the actomyosin interaction is Magnesium Adenosine Diphosphate (MgADP). In the myosin ATPase cycle, the release of ADP is a key rate-limiting step that influences the duration of the strongly bound, force-producing state.[6][7] Alterations in intracellular this compound levels have been implicated in various physiological and pathological conditions, including heart disease, where elevated this compound can impair muscle relaxation.[7][8] Therefore, understanding the precise effects of this compound on myosin's motile properties is crucial for both basic research and the development of novel therapeutics targeting the motor protein.
These application notes provide a detailed protocol for utilizing the in vitro motility assay to investigate the effects of this compound on myosin function.
Signaling Pathway: The Myosin-Actin ATPase Cycle
The interaction between myosin and actin is fueled by the hydrolysis of ATP. The binding and release of nucleotides (ATP and its hydrolysis products, ADP and inorganic phosphate, Pi) are tightly coupled to conformational changes in the myosin head, leading to force generation and movement. This compound plays a pivotal role in this cycle, particularly in the dissociation of the myosin head from actin.
Caption: The Myosin-Actin ATPase Cycle.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro motility assay to study the effects of this compound on myosin.
Protein Preparation
-
Myosin: Myosin II can be purified from various muscle sources (e.g., rabbit skeletal muscle, chicken pectoral muscle) or expressed as heavy meromyosin (HMM) or subfragment-1 (S1) constructs in a suitable expression system. The concentration and purity of the myosin preparation are critical and should be determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA). To remove non-functional "dead" motors, an affinity purification step by pelleting with actin in the presence of MgATP can be performed.[1]
-
Actin: Actin is typically purified from rabbit skeletal muscle acetone powder. G-actin is polymerized into F-actin filaments by the addition of KCl and MgCl2. For visualization, F-actin is labeled with a fluorescent phalloidin derivative (e.g., rhodamine-phalloidin or Alexa Fluor 488 phalloidin). Unpolymerized G-actin and excess fluorescent label are removed by ultracentrifugation.
Flow Cell Preparation
-
Construct a flow cell (~10-20 µL volume) by attaching a nitrocellulose-coated coverslip to a glass microscope slide using double-sided tape, creating a narrow channel.
-
The nitrocellulose coating provides a surface for the random adhesion of myosin molecules.[5]
In Vitro Motility Assay Procedure
The following steps outline the sequential addition of solutions to the flow cell. Each incubation step is followed by a wash with the appropriate buffer to remove unbound components.
Caption: Experimental Workflow for the In Vitro Motility Assay.
-
Myosin Adsorption: Introduce the myosin solution into the flow cell and incubate for 2-5 minutes to allow the myosin to adhere to the nitrocellulose surface.
-
Blocking: To prevent non-specific binding of actin to the surface, introduce a blocking solution, typically Bovine Serum Albumin (BSA), and incubate for 1 minute.
-
Actin Binding: Introduce the fluorescently labeled F-actin solution and incubate for 1 minute to allow the filaments to bind to the active myosin heads.
-
Initiation of Motility: To start the movement, introduce the final motility solution containing MgATP and the desired concentration of this compound. The motility solution should also contain an oxygen scavenging system (e.g., glucose oxidase, catalase, and glucose) to reduce photobleaching of the fluorescent label.
-
Data Acquisition: Immediately after adding the motility solution, visualize and record the movement of the actin filaments using a fluorescence microscope equipped with a sensitive camera (e.g., EMCCD or sCMOS). Record time-lapse image sequences for subsequent analysis.
Studying the Effects of this compound
To investigate the effects of this compound, prepare a series of motility solutions with a constant concentration of MgATP (e.g., 1-2 mM) and varying concentrations of this compound (e.g., 0 mM to 5 mM).[8][9] Perform the in vitro motility assay for each this compound concentration and record the corresponding actin filament velocities.
Data Analysis
-
Filament Tracking: Use automated or semi-automated tracking software to determine the trajectories and velocities of individual actin filaments from the recorded image sequences.[4]
-
Velocity Calculation: Calculate the average velocity of a population of filaments for each experimental condition. It is important to analyze a sufficient number of filaments to obtain statistically significant results.
-
Kinetic Analysis: Plot the actin filament velocity as a function of the this compound concentration. The data can be fitted to appropriate kinetic models to determine parameters such as the inhibitory constant (Ki) for this compound. This compound acts as a competitive inhibitor with respect to MgATP.[10]
Data Presentation
The quantitative effects of this compound on myosin function can be summarized in the following tables.
Table 1: Effect of this compound on Actin Filament Velocity
| Myosin Type | MgATP (µM) | This compound (mM) | Actin Filament Velocity (µm/s) | Reference |
| Thiophosphorylated Smooth Muscle Myosin | Hyperbolic dependence (Km = 40 µM) | 0 | 0.6 | [10] |
| Thiophosphorylated Smooth Muscle Myosin | 50 | Competitive inhibition (Ki = 9.5 mM for Pi) | Inhibited | [10] |
| Thiophosphorylated Smooth Muscle Myosin | N/A | Competitive inhibition (Ki = 0.25 mM) | Inhibited | [10] |
| Fast Skeletal Muscle Myosin | N/A | Inhibitory effect | Inhibited | [11] |
| Smooth Muscle Myosin | N/A | Inhibitory effect | Inhibited | [11] |
| β-cardiac Myosin | N/A | Inhibitory effect | Inhibited | [11] |
| Nonmuscle Myosin IIA & IIB | N/A | Inhibitory effect | Inhibited | [11] |
| Dictyostelium Myosin II | N/A | Inhibitory effect | Inhibited | [11] |
| Myosin V | N/A | Inhibited | Inhibited | [12] |
| Slow Rat Myosin Isoform | 10-2000 | 2 | Greater inhibition than fast isoform | [13] |
| Fast Rat Myosin Isoform | 10-2000 | 2 | Less inhibition than slow isoform | [13] |
Table 2: Kinetic Parameters for this compound Inhibition
| Myosin Type | Parameter | Value | Reference |
| Thiophosphorylated Smooth Muscle Myosin | Ki for this compound | 0.25 mM | [10] |
| Unregulated Thin Filaments | Ki for this compound | 131 ± 17 µM | [14] |
| Regulated Thin Filaments | Ki for this compound | 217 ± 20 µM | [14] |
Logical Relationship of this compound's Effect
The inhibitory effect of this compound on actin filament velocity in the in vitro motility assay can be understood through its role in the myosin ATPase cycle. Increased concentrations of this compound slow down the rate of ADP release from the actomyosin complex, thereby prolonging the strongly bound state and slowing the overall cycling rate, which manifests as a decrease in filament velocity.
Caption: Logical Flow of this compound's Inhibitory Effect.
Conclusion
The in vitro motility assay is an indispensable tool for elucidating the molecular mechanisms of myosin function and for screening compounds that modulate its activity. By systematically varying the concentration of this compound, researchers can quantitatively assess its inhibitory effects on the motile activity of different myosin isoforms. The protocols and data presented here provide a comprehensive guide for designing, executing, and interpreting such experiments, which are vital for advancing our understanding of muscle physiology and pathology, and for the development of novel therapeutic strategies.
References
- 1. Comparative analysis of widely used methods to remove nonfunctional myosin heads for the in vitro motility assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. In vitro motility assay to study translocation of actin by myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of the Maximum Velocity of Filaments in the in vitro Motility Assay [frontiersin.org]
- 5. lauzonlabmcgill.com [lauzonlabmcgill.com]
- 6. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips [mdpi.com]
- 7. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips (Journal Article) | OSTI.GOV [osti.gov]
- 9. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of MgATP, this compound, and Pi on actin movement by smooth muscle myosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biophys.w3.kanazawa-u.ac.jp [biophys.w3.kanazawa-u.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Patch-Clamp Studies of MgADP Channel Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the activation of ATP-sensitive potassium (KATP) channels by Magnesium-Adenosine Diphosphate (MgADP) using the patch-clamp technique. KATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical activity. Their regulation by adenine nucleotides, particularly the activating effect of this compound, is a key area of research in physiology and pharmacology.
Signaling Pathway of KATP Channel Regulation
KATP channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.2) and four regulatory sulfonylurea receptor (SUR1) subunits. The activity of these channels is dually regulated by intracellular nucleotides: ATP binding to Kir6.2 leads to channel inhibition, while the interaction of Mg-nucleotides, such as this compound, with the SUR1 subunit promotes channel activation.[1] This intricate mechanism allows the channel to function as a sensitive indicator of the cell's metabolic status.
References
Application Notes and Protocols for Luciferase-Based Quantitation of MgADP Concentration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of Magnesium Adenosine Diphosphate (MgADP) is critical in numerous fields of biological research, including enzymology, signal transduction, and drug discovery. Changes in the concentration of ADP, and particularly the ATP/ADP ratio, are fundamental indicators of cellular energy status and are modulated by a vast array of enzymatic reactions. Luciferase-based assays provide a highly sensitive, robust, and high-throughput compatible method for the quantification of ADP.
This document provides detailed application notes and protocols for the use of luciferase-based assays to determine this compound concentrations. The core of this method lies in the enzymatic conversion of ADP to ATP, which is then used by firefly luciferase to produce a luminescent signal directly proportional to the initial amount of ADP in the sample.
Principle of the Assay
Luciferase-based ADP quantification is typically a two-step enzymatic process designed to first eliminate pre-existing ATP in the sample and then convert the ADP of interest into ATP for detection.
-
ATP Depletion: Initially, any ATP present in the sample is removed to prevent background signal. This is often achieved by an enzyme that selectively degrades ATP.
-
ADP to ATP Conversion and Luminescence Detection: In the second step, the ADP in the sample is converted to ATP. This newly formed ATP then serves as a substrate for firefly luciferase. In the presence of luciferin and oxygen, luciferase catalyzes the oxidation of luciferin, a reaction that produces light. The intensity of the emitted light is directly proportional to the amount of ATP, and consequently, to the initial amount of ADP in the sample.[1]
This "glow-type" luminescent signal is stable, allowing for flexibility in measurement timing and making it amenable to high-throughput screening (HTS) formats.[1]
Key Applications
-
Enzyme Activity Assays: Particularly for kinases and ATPases, which catalyze the conversion of ATP to ADP. The amount of ADP produced is a direct measure of enzyme activity.[1][2]
-
High-Throughput Screening (HTS) for Enzyme Inhibitors: The assay's robustness and high signal-to-background ratio make it ideal for screening large compound libraries for potential inhibitors of ADP-producing enzymes.[3]
-
Cell Viability and Cytotoxicity Assays: The cellular ATP/ADP ratio is a key indicator of metabolic health. A decrease in this ratio can signify apoptosis or necrosis.
-
Metabolic Studies: Monitoring changes in ADP levels in response to various stimuli or metabolic perturbations.
Quantitative Performance Data
The performance of luciferase-based ADP assays is characterized by high sensitivity, a wide dynamic range, and excellent reproducibility. The following tables summarize typical quantitative data for commercially available assays such as ADP-Glo™.
Table 1: General Assay Performance
| Parameter | Typical Value | Reference |
| Sensitivity (Limit of Detection) | As low as 20 nM ADP | [1] |
| Linearity Range | Up to 1 mM ATP in the initial reaction | [1] |
| Z' Factor | Routinely > 0.7 | [3][3] |
| Signal Stability | Stable for over 3 hours | [1] |
Table 2: Recommended Incubation Times
| Step | Reagent | Incubation Time | Temperature |
| ATP Depletion | ADP-Glo™ Reagent | 40 minutes | Room Temperature |
| ADP to ATP Conversion & Detection | Kinase Detection Reagent | 30 - 60 minutes | Room Temperature |
Experimental Protocols
This section provides a detailed, step-by-step protocol for quantifying ADP using a commercially available luciferase-based assay system (e.g., Promega's ADP-Glo™ Assay). The protocol is optimized for a 384-well plate format, suitable for HTS. For a 96-well plate, volumes can be scaled up (typically five-fold) while maintaining the 1:1:2 ratio of reaction to reagents.[2]
Materials and Reagents
-
ADP-Glo™ Kinase Assay Kit (or equivalent), containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent (lyophilized substrate and buffer)
-
Ultra Pure ATP and ADP stock solutions
-
-
Enzyme (e.g., kinase) and substrate
-
Enzyme reaction buffer
-
White, opaque multi-well plates (384-well or 96-well) suitable for luminescence readings
-
Multichannel pipettes or automated liquid handlers
-
Plate-reading luminometer
Reagent Preparation
-
Kinase Detection Reagent:
-
Equilibrate the Kinase Detection Buffer and lyophilized Kinase Detection Substrate to room temperature.
-
Transfer the entire volume of buffer into the amber bottle containing the substrate.
-
Mix by gentle inversion or swirling until the substrate is completely dissolved. This forms the reconstituted Kinase Detection Reagent.
-
Use immediately or aliquot and store at -20°C for later use.[4]
-
Experimental Workflow
The following diagram illustrates the general workflow of the luciferase-based ADP assay.
Caption: A typical experimental workflow for a luciferase-based ADP quantification assay.
Detailed Protocol
1. Kinase Reaction Setup (Example)
-
In a 384-well plate, perform your enzymatic reaction in a small volume (e.g., 5 µL). This reaction should contain your enzyme, substrate, and ATP in an appropriate buffer.
-
Include appropriate controls:
-
No-enzyme control: To determine background signal.
-
No-inhibitor control (for screening): Represents 100% enzyme activity.
-
2. ATP Depletion
-
After the kinase reaction has proceeded for the desired time, add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL).[4]
-
Mix the plate gently.
-
Incubate at room temperature for 40 minutes to ensure complete depletion of the remaining ATP.[4]
3. ADP Conversion and Signal Generation
-
Add a volume of Kinase Detection Reagent that is twice the initial kinase reaction volume (e.g., 10 µL).[4]
-
Mix the plate gently.
-
Incubate at room temperature for 30 to 60 minutes. The optimal incubation time may depend on the initial ATP concentration used in the kinase reaction.[2]
4. Luminescence Measurement
-
Measure the luminescence using a plate-reading luminometer. An integration time of 0.25 to 1 second per well is a good starting point.[2]
Standard Curve Preparation
To quantify the absolute amount of ADP produced, it is essential to generate a standard curve. This is typically done by creating a series of ATP/ADP mixtures with a constant total nucleotide concentration, representing different percentage conversions of ATP to ADP.
Table 3: Example Preparation of a 100 µM ATP/ADP Standard Curve
| % ADP | Volume of 100 µM ATP (µL) | Volume of 100 µM ADP (µL) | Final ADP Concentration (µM) in 5 µL reaction |
| 0 | 100 | 0 | 0 |
| 1 | 99 | 1 | 1 |
| 2.5 | 97.5 | 2.5 | 2.5 |
| 5 | 95 | 5 | 5 |
| 10 | 90 | 10 | 10 |
| 25 | 75 | 25 | 25 |
| 50 | 50 | 50 | 50 |
| 75 | 25 | 75 | 75 |
| 100 | 0 | 100 | 100 |
-
Prepare 100 µM stock solutions of ATP and ADP in the same buffer as your kinase reaction.
-
Mix the ATP and ADP stocks according to the ratios in the table.
-
Use 5 µL of each standard in place of the kinase reaction and follow the assay protocol from the ATP depletion step.
-
Plot the luminescence signal (Relative Light Units, RLU) against the corresponding ADP concentration to generate the standard curve.
Signaling Pathway and Logical Relationship Diagrams
Luciferase Reaction Pathway
The following diagram illustrates the enzymatic reaction catalyzed by firefly luciferase, which forms the basis of the light-generating step.
Caption: The biochemical reaction catalyzed by firefly luciferase.
Logical Relationship for ADP Quantification
This diagram shows the logical steps involved in deriving the ADP concentration from the raw luminescent signal.
Caption: Logical flow from sample ADP to calculated concentration.
Troubleshooting and Considerations
-
High Background: This may be due to incomplete depletion of initial ATP. Ensure the 40-minute incubation with the ADP-Glo™ Reagent is not shortened.
-
Low Signal: This could result from low enzyme activity, insufficient incubation time for the detection reaction, or the presence of luciferase inhibitors in the sample.
-
Compound Interference: Some test compounds may inhibit the luciferase enzyme itself, leading to false positives in an inhibitor screen. It is advisable to perform counter-screens to identify such compounds.
-
Plate and Reagent Temperature: Ensure all reagents and the assay plate are at room temperature before starting the assay to ensure consistent reaction kinetics.
References
Troubleshooting & Optimization
Technical Support Center: Preventing MgADP Precipitation in Experimental Buffers
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and prevent Magnesium Adenosine Diphosphate (MgADP) precipitation in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound precipitation and why does it occur?
Q2: What does this compound precipitate look like?
A: this compound precipitate typically appears as a white or cloudy substance in the reaction tube or microplate well. It can range from a fine, milky suspension to larger, visible flocculants or a solid pellet after centrifugation. In kinase assays performed in microplates, this may manifest as an unexpected increase in absorbance or scattering, or as visible particulate matter at the bottom of the wells.
Q3: At what concentrations of Magnesium and ADP should I be concerned about precipitation?
A: While there is no universal cutoff, issues can arise when both magnesium and ADP concentrations are in the millimolar (mM) range. For instance, in many kinase assays, ATP concentrations can be 1 mM or even higher.[1][2][3] As the kinase reaction proceeds, a significant portion of this ATP is converted to ADP, leading to a high concentration of product. If the buffer also contains a standard concentration of MgCl₂ (typically 5-10 mM), the conditions become favorable for this compound precipitation. Some specialized kinase assays are designed to handle ATP concentrations up to 5 mM, suggesting that with optimized buffer conditions, high ADP concentrations can be managed.[1]
Troubleshooting Guide
Issue: I am observing a cloudy precipitate in my kinase/ATPase assay after the reaction has proceeded for some time.
This is a common sign of this compound precipitation, especially in assays with high enzyme activity and substantial ATP-to-ADP conversion.
Workflow for Troubleshooting this compound Precipitation
References
Storage conditions to ensure MgADP solution stability.
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of Magnesium Adenosine Diphosphate (MgADP) solutions to ensure their stability and integrity for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound solutions?
For long-term storage, it is best to store this compound solutions at -20°C or below. This temperature minimizes the rate of non-enzymatic hydrolysis. For short-term storage (a few days), refrigeration at 4°C is acceptable, though degradation will occur more rapidly than when frozen.
Q2: How does pH affect the stability of this compound solutions?
The stability of nucleotide solutions, including ADP, is pH-dependent. Acidic conditions can lead to the hydrolysis of the glycosidic bond, while alkaline conditions can promote the hydrolysis of the phosphate ester bonds. For optimal stability, it is recommended to maintain the pH of the this compound solution between 7.0 and 8.0.
Q3: What type of buffer should I use for my this compound solution?
A biological buffer with a pKa near neutral pH is recommended. A common choice for nucleotide solutions is a Tris-based buffer (e.g., 10 mM Tris-HCl) at a pH of 7.5 to 8.0.
Q4: Should I be concerned about repeated freeze-thaw cycles?
Yes, repeated freeze-thaw cycles should be avoided as they can lead to the degradation of the this compound solution. It is advisable to aliquot the stock solution into smaller, single-use volumes before freezing.
Q5: How long can I expect my this compound solution to be stable under recommended storage conditions?
Q6: Does the concentration of this compound affect its stability?
While there is no definitive data on the effect of concentration on the stability of this compound solutions, very dilute solutions may be more susceptible to adsorption to container surfaces. It is good practice to use carrier nucleic acids when working with very dilute solutions of nucleotides to improve stability.[2]
Q7: How does the presence of magnesium ions affect the stability of the ADP solution?
Magnesium ions are crucial for the biological activity of ADP in many enzymatic reactions. While divalent cations can sometimes catalyze the hydrolysis of phosphate esters, in the context of this compound, the complex is the desired species. The stability of the this compound complex itself is what is being considered, and the general principles of nucleotide stability (low temperature, neutral to slightly alkaline pH) still apply.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results using this compound solution. | Degradation of the this compound solution due to improper storage. | - Verify the storage conditions (temperature, pH) of your this compound stock. - Prepare a fresh solution from solid ADP and magnesium salt. - Perform a quality control check on your this compound solution (e.g., using HPLC). |
| Precipitate observed in the this compound solution after thawing. | The concentration of the solution may be too high, or the buffer conditions may be suboptimal, leading to precipitation upon freezing. | - Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. - If the precipitate persists, it may be necessary to prepare a fresh, less concentrated solution. - Consider filtering the solution through a 0.22 µm filter. |
| Observed loss of activity in an enzyme assay that requires this compound. | The this compound may have hydrolyzed to AMP and phosphate. | - Use a freshly prepared or properly stored aliquot of this compound solution. - Check the pH of your reaction buffer to ensure it is within the optimal range for both the enzyme and this compound stability. |
Data Presentation: Storage Condition Recommendations
The following table summarizes the recommended storage conditions to ensure the stability of this compound solutions. These are based on general best practices for nucleotide solutions due to the limited availability of specific quantitative data for this compound.
| Parameter | Short-Term Storage (Days) | Long-Term Storage (Months-Years) | Rationale |
| Temperature | 4°C | -20°C or -80°C | Lower temperatures significantly reduce the rate of hydrolysis. |
| pH | 7.0 - 8.0 | 7.0 - 8.0 | Prevents acid- and base-catalyzed hydrolysis. |
| Buffer | 10 mM Tris-HCl | 10 mM Tris-HCl | Maintains a stable pH. |
| Container | Polypropylene microcentrifuge tubes | Polypropylene microcentrifuge tubes | Inert material that minimizes adsorption. |
| Freeze-Thaw Cycles | Minimize | Avoid (use single-use aliquots) | Repeated cycles can degrade the nucleotide. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
-
Materials:
-
Adenosine 5'-diphosphate sodium salt (solid)
-
Magnesium chloride (MgCl₂) hexahydrate (solid)
-
Tris base (solid)
-
Hydrochloric acid (HCl) for pH adjustment
-
Nuclease-free water
-
-
Procedure:
-
Prepare a 1 M Tris-HCl buffer stock solution at pH 7.5.
-
Weigh out the required amount of ADP sodium salt and MgCl₂ to achieve the desired final concentrations (e.g., for a 100 mM this compound solution, use a 1:1 molar ratio).
-
Dissolve the solids in an appropriate volume of 10 mM Tris-HCl, pH 7.5.
-
Gently vortex until the solids are completely dissolved.
-
Verify the final pH of the solution and adjust to 7.5 if necessary with dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Label the tubes clearly with the contents, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Assessing this compound Solution Stability
This protocol outlines a general method for assessing the stability of a this compound solution over time using High-Performance Liquid Chromatography (HPLC).
-
Experimental Setup:
-
Prepare a batch of this compound solution according to the protocol above.
-
Divide the solution into multiple aliquots for storage under different conditions (e.g., 4°C, -20°C, and room temperature).
-
Establish a time-point schedule for analysis (e.g., Day 0, Day 7, Day 30, Day 90, etc.).
-
-
HPLC Analysis:
-
At each time point, retrieve an aliquot from each storage condition.
-
Analyze the sample using a suitable HPLC method for nucleotide separation (e.g., reverse-phase ion-pairing chromatography).
-
The mobile phase could consist of a buffer such as potassium phosphate with an ion-pairing agent like tetrabutylammonium bromide and an organic modifier like acetonitrile.
-
Use a UV detector set to 259 nm to monitor the elution of ADP and any potential degradation products (e.g., AMP, adenosine).
-
Quantify the peak area corresponding to ADP.
-
-
Data Analysis:
-
Calculate the percentage of remaining ADP at each time point relative to the Day 0 sample.
-
Plot the percentage of intact ADP versus time for each storage condition to determine the degradation rate.
-
Mandatory Visualizations
Caption: Workflow for Preparing and Assessing the Stability of this compound Solutions.
Caption: Key Factors Affecting the Stability of this compound Solutions.
References
Technical Support Center: Measuring MgADP Effects on Enzyme Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the effects of MgADP on enzyme kinetics.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible kinetic data.
Question: My enzyme kinetic data is highly variable between experiments. What are the potential sources of this inconsistency when studying this compound effects?
Answer: Inconsistent data when investigating this compound effects can stem from several sources. A primary culprit is often the purity of the ADP reagent itself, as commercial preparations can be contaminated with ATP. Additionally, the concentration of magnesium ions (Mg²⁺) is critical and must be carefully controlled.
Troubleshooting Steps:
-
Assess ADP Purity: Commercial ADP can contain significant ATP contamination (often 1-5%), which can act as a substrate for kinases and other ATP-dependent enzymes, leading to artificially high activity readings.
-
Recommendation: Use the highest purity ADP available (≥99%).
-
Verification: If possible, analyze your ADP stock for ATP contamination using a sensitive luciferase-based ATP detection assay.
-
-
Enzymatic ATP Removal from ADP Stock: To ensure your ADP is free of contaminating ATP, you can treat your ADP solution with enzymes that specifically hydrolyze ATP.
-
Protocol: See the detailed experimental protocol for "Enzymatic Removal of ATP from ADP Solutions" below.
-
-
Control Magnesium Concentration: The active species is typically this compound, and the concentration of free Mg²⁺ can influence enzyme activity. The optimal Mg²⁺ concentration is often equimolar to or in slight excess of the nucleotide concentration.
-
Recommendation: Prepare a stock solution of MgCl₂ and add it to your reaction buffer to achieve the desired final concentration. Ensure the final free Mg²⁺ concentration is consistent across all experiments. For example, a common kinase buffer is 40mM Tris (pH 7.5), 20mM MgCl₂, and 0.1mg/ml BSA.[1]
-
Preparation of 10x Kinase Buffer (1 M Tris pH 7.5, 100 mM MgCl₂):
-
Prepare 1 M Tris solution and adjust the pH to 7.5 with HCl.
-
Prepare a concentrated stock solution of MgCl₂ (e.g., 3 M) in 0.1 M HCl to prevent precipitation.
-
Add the appropriate volume of the MgCl₂ stock to the Tris buffer to achieve a final concentration of 100 mM MgCl₂.[2]
-
-
-
Ensure Proper pH of Nucleotide Stocks: ATP and ADP solutions are acidic and can alter the pH of your reaction buffer if not properly neutralized.
-
Recommendation: Adjust the pH of your ATP and ADP stock solutions to 7.5 with NaOH. Be cautious not to overshoot the pH, as basic conditions can lead to hydrolysis.[2]
-
Issue 2: Unexpectedly high enzyme activity in the presence of ADP.
Question: I am observing higher than expected enzyme activity, or a lack of inhibition, when I add this compound to my kinase reaction. Why is this happening?
Answer: This is a classic sign of ATP contamination in your ADP stock. Even a small amount of ATP can serve as a substrate for the kinase, leading to product formation that masks the inhibitory effect of ADP.
Troubleshooting Steps:
-
ATP Contamination is the Likely Cause: As mentioned in Issue 1, even high-purity commercial ADP can contain residual ATP. This ATP will be readily used by the kinase, generating a signal that can be misinterpreted.
-
Implement a "No Enzyme" Control: Run a control reaction containing all components (buffer, substrate, ATP, and your this compound solution) except for the kinase. A signal in this well indicates ATP contamination in your ADP stock.
-
Perform an ADP-to-ATP Conversion Standard Curve: To quantify the amount of ADP produced in your reaction, it is essential to create a standard curve. This involves preparing standards with known ratios of ATP and ADP.[1][3]
-
Use an ATP Depletion Step in Your Assay: Some commercial kinase assays, such as ADP-Glo™, include a reagent that terminates the kinase reaction and depletes any remaining ATP before the ADP detection step. This minimizes the background signal from unconsumed ATP.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary artifact to be aware of when studying this compound effects on kinase kinetics?
A1: The most significant and common artifact is the presence of contaminating ATP in commercial ADP preparations. This ATP can act as a substrate for the kinase, leading to erroneous measurements of enzyme activity and masking the true inhibitory effects of this compound.
Q2: How does this compound typically affect kinase activity?
A2: this compound is a product of the kinase reaction and often acts as a competitive inhibitor by binding to the ATP-binding site of the enzyme. The inhibitory potency of this compound, represented by its inhibition constant (Kᵢ), varies between different kinases.
Q3: Why is the concentration of Mg²⁺ important?
A3: Most kinases and ATPases utilize Mg-ATP as the actual substrate, and consequently, Mg-ADP is the product inhibitor. The magnesium ion is crucial for coordinating the phosphate groups of the nucleotide, facilitating its proper orientation within the enzyme's active site.[4] Fluctuations in the Mg²⁺ concentration can alter the effective concentrations of the active nucleotide species and directly impact enzyme kinetics.
Q4: How can I prepare an ATP-free ADP solution?
A4: You can enzymatically remove contaminating ATP from an ADP solution using apyrase or a combination of adenosine phosphate deaminase and apyrase, which hydrolyze ATP and other adenosine derivatives. A detailed protocol is provided below.
Q5: What are some common methods to measure kinase activity by detecting ADP?
A5: Several assay formats are available:
-
Luminescence-based assays (e.g., ADP-Glo™): These assays enzymatically convert the ADP produced into ATP, which is then detected using a luciferase/luciferin reaction. The resulting light output is proportional to the amount of ADP generated.[1][3]
-
Fluorescence-based assays: These assays use a coupled enzyme system where the production of ADP is linked to the generation of a fluorescent product.
-
Isothermal Titration Calorimetry (ITC): This is a reporter-free method that can directly measure the heat changes associated with the enzymatic reaction, allowing for the determination of kinetic parameters and the effects of inhibitors like ADP.
Experimental Protocols
Protocol 1: Enzymatic Removal of ATP from ADP Solutions
This protocol describes how to treat a commercial ADP solution to remove contaminating ATP.
Materials:
-
ADP stock solution (e.g., 100 mM in water, pH 7.5)
-
Apyrase (from potato, Sigma-Aldrich or equivalent)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂)
-
Centrifugal filter unit (e.g., Amicon Ultra, 3 kDa MWCO)
-
Luciferase-based ATP detection kit
Procedure:
-
Initial ATP Measurement: Before treatment, determine the concentration of contaminating ATP in your ADP stock using a sensitive ATP detection kit.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine:
-
100 µL of 100 mM ADP stock
-
890 µL of reaction buffer
-
10 µL of apyrase solution (e.g., 10 units/mL)
-
-
Incubate at 30°C for 1 hour.
-
-
Enzyme Removal:
-
Transfer the reaction mixture to a 3 kDa MWCO centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the ATP-free ADP solution from the apyrase.
-
-
Final ATP Measurement: Measure the ATP concentration in the purified ADP solution to confirm the removal of ATP.
-
Concentration Adjustment: Determine the final concentration of the purified ADP solution using UV-Vis spectrophotometry (A₂₅₉, ε = 15,400 M⁻¹cm⁻¹). Adjust the concentration as needed.
-
Storage: Aliquot the purified ADP and store at -80°C.
Quantitative Data Summary
Table 1: Typical ATP Contamination in Commercial ADP
| ADP Purity Grade | Typical ATP Contamination (%) | Potential Impact on Kinase Assays |
| Standard Grade | 1 - 5% | Significant interference, may mask ADP inhibition. |
| High Purity (≥99%) | < 1% | Reduced interference, but may still be problematic for sensitive assays. |
| Enzymatically Purified | < 0.01% | Ideal for accurate determination of this compound effects. |
Table 2: Representative Kᵢ Values for this compound Inhibition of Kinases
| Kinase | Substrate | Kᵢ for this compound (µM) | Comments |
| Protein Kinase A (PKA) | Kemptide | ~50 - 100 | Competitive with respect to ATP. |
| Myosin Light Chain Kinase (MLCK) | Myosin Light Chain | ~20 - 50 | Potent product inhibition. |
| AMP-activated protein kinase (AMPK) | SAMS peptide | ~100 - 200 | ADP can also act as an allosteric activator at a separate site. |
Note: These are approximate values and can vary depending on the specific reaction conditions (pH, temperature, ion concentrations).
Visualizations
Diagram 1: Experimental Workflow for Troubleshooting this compound Effects
Caption: Workflow for kinase assays investigating this compound effects.
Diagram 2: Logical Relationship of Artifacts in this compound Experiments
Caption: Common artifacts leading to inaccurate this compound kinetic data.
References
Technical Support Center: Optimizing MgADP Concentration for KATP Channel Opening
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATP-sensitive potassium (KATP) channels. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing MgADP concentration for maximal channel opening in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to maximally open KATP channels?
A1: The optimal this compound concentration for maximal KATP channel opening is tissue-dependent and influenced by the specific Kir6.x and SUR subunits comprising the channel. For pancreatic β-cell KATP channels (Kir6.2/SUR1), the half-maximal effective concentration (EC50) for this compound is approximately 8 µM, with maximal stimulation observed at concentrations around 1 mM.[1][2] In cardiac muscle, this compound also potentiates channel activity, significantly shifting the ATP inhibition curve.
Q2: Why is MgATP also present in some protocols studying this compound-dependent activation?
A2: While this compound is the primary activating ligand, MgATP can also stimulate KATP channel activity, albeit with a lower potency (EC50 of ~112 µM for Kir6.2-G334D/SUR1 channels).[1][2] Physiologically, both MgATP and this compound are present in the cell, and their ratio is a key determinant of KATP channel activity.[3][4] Including MgATP in your experimental solutions can help mimic a more physiological intracellular environment. However, to isolate the specific effect of this compound, it is often studied in the nominal absence of MgATP or in the presence of a non-hydrolyzable ATP analog.
Q3: Can I study this compound activation in whole-cell patch-clamp configuration?
A3: While whole-cell recordings are excellent for measuring overall cellular electrical activity, the inside-out patch-clamp configuration is the preferred method for studying the direct effects of intracellular ligands like this compound on KATP channels. This is because the inside-out configuration allows for precise control of the solution bathing the intracellular face of the channel, where the nucleotide-binding sites are located.
Q4: Does the specific SUR subunit isoform affect the response to this compound?
A4: Yes, the type of sulfonylurea receptor (SUR) subunit (SUR1, SUR2A, or SUR2B) is a critical determinant of the channel's sensitivity to this compound.[5] SUR1, typically found in pancreatic β-cells, confers a high sensitivity to this compound.[5] Therefore, it is crucial to know the subunit composition of the KATP channels in your experimental system.
Troubleshooting Guide
Problem 1: I am not observing any KATP channel activation upon applying this compound.
-
Possible Cause 1: Incorrect patch-clamp configuration.
-
Solution: Ensure you are in the inside-out configuration, where the intracellular side of the membrane is exposed to the bath solution containing this compound. Verify the successful excision of the patch by observing a significant increase in seal resistance.
-
-
Possible Cause 2: Channel rundown.
-
Solution: KATP channels can exhibit "rundown" or loss of activity over time after patch excision. This can be mitigated by including MgATP (0.1-1 mM) in your intracellular (pipette) solution. Phosphoinositides like PIP2 can also help maintain channel activity.
-
-
Possible Cause 3: Inactive this compound solution.
-
Solution: ADP solutions can degrade over time. Prepare fresh this compound solutions from powder for each experiment. Ensure the final concentration of free Mg2+ is appropriate, as it is the this compound complex that is active.
-
-
Possible Cause 4: Mutation or modification of the SUR subunit.
Problem 2: The activation of KATP channels by this compound is very slow.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: The kinetics of activation can be concentration-dependent. Try a range of this compound concentrations to find the optimal one for your specific channel subtype.
-
-
Possible Cause 2: Presence of inhibitory factors.
-
Solution: Ensure your solutions are free of contaminants that might inhibit channel activity. High concentrations of ATP in the bath solution will antagonize the stimulatory effect of this compound.
-
-
Possible Cause 3: Influence of the NBF1 domain.
-
Solution: The kinetics of this compound activation are influenced by the first nucleotide-binding fold (NBF1) of the SUR subunit.[6] If you are using a mutant channel, be aware that changes in NBF1 can alter the speed of activation.
-
Quantitative Data Summary
| KATP Channel Subtype | Tissue/Expression System | Effector | Parameter | Value | Reference |
| Kir6.2-G334D/SUR1 | Recombinant (mutant) | This compound | EC50 | 8 µM | [1][2] |
| Kir6.2-G334D/SUR1 | Recombinant (mutant) | MgATP | EC50 | 112 µM | [1][2] |
| Wild-type KATP | Pancreatic β-cells | ATP | Ki | 18 µM | [8] |
| Cardiac KATP | Cardiac Myocytes | ATP | IC50 | 27 µM (in absence of ADP) | [1] |
| Cardiac KATP | Cardiac Myocytes | ATP | IC50 | 270 µM (in presence of 100 µM ADP) | [1] |
| Smooth Muscle KATP | Urinary Bladder | Levcromakalim (opener) | K1/2 | 38 nM (for contraction inhibition) | [9] |
| Smooth Muscle KATP | Urinary Bladder | ZD-6169 (opener) | K1/2 | 47 nM (for contraction inhibition) | [9] |
Experimental Protocols
Detailed Protocol for Inside-Out Patch-Clamp Recording of this compound-Activated KATP Channels
This protocol is designed for recording KATP channel activity from cultured cells expressing recombinant channels or from freshly isolated cells.
1. Solutions and Reagents:
-
Extracellular (Pipette) Solution (in mM):
-
140 KCl
-
1.2 MgCl2
-
2.6 CaCl2
-
10 HEPES
-
pH adjusted to 7.4 with KOH
-
Optional: 1 mM MgATP to prevent channel rundown.
-
-
Intracellular (Bath) Solution (in mM):
-
140 KCl
-
10 EGTA
-
10 HEPES
-
pH adjusted to 7.2 with KOH
-
Prepare stock solutions of this compound and ATP to add to the bath solution at the desired final concentrations.
-
2. Cell Preparation:
-
Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
For freshly isolated cells, follow established dissociation protocols for the specific tissue.
-
Mount the coverslip in the recording chamber on the microscope stage.
3. Pipette Preparation:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the pipette solution.
-
Fire-polish the pipette tip to ensure a smooth surface for gigaseal formation.
-
Fill the pipette with the filtered extracellular solution, avoiding air bubbles.
4. Obtaining a Gigaseal and Excising the Patch:
-
Approach a target cell with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to facilitate seal formation.
-
Apply gentle suction to form a high-resistance seal (gigaseal, >1 GΩ).
-
After establishing a stable cell-attached recording, pull the pipette away from the cell to excise the membrane patch into the inside-out configuration.
5. Recording and Data Acquisition:
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Perfuse the excised patch with the intracellular solution.
-
Initially, record baseline channel activity in a solution with an inhibitory concentration of ATP (e.g., 100 µM) to confirm the presence of KATP channels.
-
To test for this compound activation, perfuse the patch with a solution containing the same inhibitory concentration of ATP plus the desired concentration of this compound (e.g., 10 µM, 100 µM, 1 mM).
-
Record the channel activity for a sufficient duration to observe the full effect.
-
Wash out the this compound to observe the reversal of the effect.
6. Data Analysis:
-
Measure the channel open probability (NPo) before, during, and after the application of this compound.
-
Construct dose-response curves to determine the EC50 for this compound.
-
Analyze single-channel kinetics (mean open and closed times) if single-channel events can be clearly resolved.
Visualizations
References
- 1. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling for MgADP Hydrolysis in Prolonged Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing MgADP hydrolysis during their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound hydrolysis and why is it a concern in prolonged experiments?
This compound hydrolysis is the chemical breakdown of adenosine diphosphate (ADP) into adenosine monophosphate (AMP) and inorganic phosphate (Pi) in the presence of water and magnesium ions. This process is a significant concern in lengthy experiments, particularly those involving enzymes like kinases and ATPases, for several reasons:
-
Altered Substrate/Product Concentrations: In many assays, ADP is a key product that is measured to determine enzyme activity. Its degradation leads to an underestimation of the true enzymatic rate.
-
Introduction of Inhibitors/Activators: The product of hydrolysis, AMP, can act as a modulator (either an inhibitor or an activator) for the enzyme under study or for coupling enzymes used in the detection method, leading to inaccurate kinetic measurements.
-
Changes in Reaction Conditions: The release of a proton during hydrolysis can alter the pH of the reaction buffer, potentially affecting enzyme activity.
2. What are the primary factors that influence the rate of this compound hydrolysis?
The stability of this compound in aqueous solutions is influenced by several factors:
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[1]
-
pH: this compound is most stable at a neutral pH. Both acidic and alkaline conditions can increase the rate of degradation.[1]
-
Divalent Cations: The presence of divalent cations, such as Mg2+, is necessary for the activity of many ATP- and ADP-utilizing enzymes but can also contribute to the hydrolysis of the phosphodiester bonds.
-
Buffer Composition: The choice of buffer can impact the stability of nucleotides. It is advisable to use high-purity buffers and minimize the presence of contaminating nucleotidases.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of this compound solutions can lead to degradation and should be avoided. It is recommended to prepare aliquots of stock solutions.
3. How can I prepare and store this compound solutions to minimize hydrolysis?
To ensure the stability of your this compound solutions, follow these recommendations:
-
Use High-Purity Reagents: Start with high-purity ADP and nuclease-free water.
-
Buffer at Neutral pH: Dissolve the ADP in a buffer at or near neutral pH (7.0-7.5).
-
Aliquot and Freeze: Prepare single-use aliquots of your stock solution and store them at -20°C or -80°C. This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Avoid Prolonged Storage at 4°C: Do not store ADP solutions in the refrigerator for extended periods.
4. What methods are available to control for this compound hydrolysis during an experiment?
Several strategies can be employed to mitigate the effects of this compound hydrolysis:
-
Use an ADP Scavenging System: Incorporate an enzymatic system that continuously removes ADP as it is formed. A common system is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay.
-
Run Appropriate Controls: Include "no-enzyme" and "no-substrate" controls to measure the background level of non-enzymatic ADP hydrolysis under your experimental conditions.
-
Minimize Experiment Duration: Whenever possible, design experiments to be as short as is feasible to reduce the time for significant hydrolysis to occur.
-
Optimize Reaction Conditions: Conduct experiments at the lowest temperature compatible with your enzyme's activity and at a neutral pH.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected kinase/ATPase activity in prolonged assays.
Possible Cause: Degradation of the product, this compound, over the course of the experiment, leading to an underestimation of enzyme activity.
Troubleshooting Steps:
-
Verify this compound Stability:
-
Prepare a solution of this compound in your assay buffer and incubate it under the same conditions as your experiment (time, temperature, etc.).
-
At various time points, measure the concentration of ADP and the appearance of AMP using a reliable method such as HPLC or a luminescence-based assay like ADP-Glo.
-
-
Implement an ADP Scavenging System:
-
Incorporate a pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay into your reaction mixture. This system will continuously convert the ADP produced back to ATP, and the rate of NADH oxidation can be monitored spectrophotometrically at 340 nm. This approach is particularly useful for ATPases.
-
-
Run Time-Course Controls:
-
Set up a "no-enzyme" control containing all reaction components, including MgATP and any necessary cofactors.
-
Measure the amount of ADP at the beginning and end of your experiment's time frame to quantify the extent of non-enzymatic hydrolysis.
-
Issue 2: Non-linear reaction progress curves in kinetic assays.
Possible Cause: The accumulation of AMP due to this compound hydrolysis may be inhibiting or activating the enzyme, leading to a change in the reaction rate over time.
Troubleshooting Steps:
-
Test for AMP Effects:
-
Perform your enzyme assay in the presence of varying concentrations of AMP, while keeping the initial this compound concentration constant.
-
Observe if the presence of AMP alters the initial reaction velocity. This will help determine if AMP is a modulator of your enzyme.
-
-
Utilize an ADP-specific Detection Method:
-
Employ an assay that specifically measures ADP and is less susceptible to interference from AMP. The Transcreener® ADP² Assay is a fluorescence polarization-based method with high selectivity for ADP over ATP and AMP.
-
-
Analyze Initial Rates:
-
If you cannot eliminate the non-linearity, ensure that you are calculating your enzyme's initial velocity from the linear portion of the progress curve, before significant this compound hydrolysis and AMP accumulation have occurred.
-
Data Presentation
Table 1: Factors Affecting Non-Enzymatic ATP Hydrolysis Rate at 80°C [1]
| Condition (at 80°C) | Observation | Implication for this compound Stability |
| Acidic (pH 4.0) | ATP is rapidly converted to ADP and then to AMP. | This compound is unstable under acidic conditions. |
| Neutral (pH 6.9) | ATP degradation is observed. | Neutral pH offers better, but not complete, stability at elevated temperatures. |
| Alkaline (pH 11.3) | ATP degradation and ADP accumulation are confirmed. | This compound is unstable under alkaline conditions. |
Note: While this data is for ATP, the principles of phosphodiester bond hydrolysis are similar for ADP. The data indicates that neutral pH provides the most stable environment.
Experimental Protocols
Protocol 1: Preparation of Stable this compound Stock Solutions
Materials:
-
High-purity Adenosine 5'-diphosphate (ADP), sodium salt
-
High-purity Magnesium Chloride (MgCl₂)
-
Nuclease-free water
-
Buffer (e.g., 1 M HEPES, pH 7.5)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Prepare a 100 mM ADP Stock Solution:
-
Dissolve the appropriate amount of ADP sodium salt in nuclease-free water to achieve a final concentration of 100 mM.
-
Adjust the pH to 7.0-7.5 using NaOH, if necessary.
-
Filter the solution through a 0.22 µm filter.
-
Aliquot into single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store at -20°C or -80°C.
-
-
Prepare a 1 M MgCl₂ Stock Solution:
-
Dissolve MgCl₂ in nuclease-free water to a final concentration of 1 M.
-
Filter the solution through a 0.22 µm filter.
-
Store at room temperature or 4°C.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the ADP stock solution on ice.
-
Prepare your final reaction buffer.
-
Add the required volumes of the ADP and MgCl₂ stock solutions to your reaction buffer to achieve the desired final concentrations. Keep the working solution on ice.
-
Protocol 2: ADP Scavenging using Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay[2][3]
This protocol is designed to be added to an ATPase assay to continuously regenerate ATP from the ADP produced, thus preventing ADP accumulation and its potential hydrolysis. The rate of ATP hydrolysis is measured by the decrease in NADH absorbance at 340 nm.
Materials:
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0)
-
Pyruvate Kinase (PK) stock solution (e.g., 10 mg/mL)
-
Lactate Dehydrogenase (LDH) stock solution (e.g., 5 mg/mL)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Your ATPase enzyme
Procedure:
-
Prepare the Reaction Cocktail (example for a 5 mL final volume):
-
To 4.6 mL of Assay Buffer, add:
-
250 µL of 1 M HEPES, pH 8.0 (final concentration 50 mM)
-
30 µL of 10 mg/mL Pyruvate Kinase
-
32 µL of 5 mg/mL Lactate Dehydrogenase
-
9.3 mg of Phosphoenolpyruvate (final concentration ~9 mM)
-
15 µL of 50 mM NADH (final concentration 0.15 mM)
-
-
Mix gently by inversion. This is your reaction cocktail.
-
-
Set up the Assay:
-
In a suitable microplate or cuvette, add your ATPase enzyme to the reaction cocktail.
-
For a negative control, add the same volume of buffer instead of the enzyme.
-
Equilibrate the plate/cuvette to the desired reaction temperature.
-
-
Initiate the Reaction:
-
Add ATP to the wells to start the reaction.
-
Immediately begin monitoring the decrease in absorbance at 340 nm in a spectrophotometer or plate reader.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation (decrease in A340 per minute) from the linear portion of the curve.
-
Subtract the rate of the negative control (background NADH oxidation).
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of ADP production (and thus ATP hydrolysis).
-
Visualizations
References
Technical Support Center: Studying MgADP in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with studying MgADP in cellular models.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to consider magnesium (Mg²⁺) when studying ADP?
A1: In the cellular environment, a significant portion of ADP and ATP exists in a complex with magnesium ions (Mg²⁺).[1][2][3] The actual substrates for many enzymes, including ATP synthase, are the Mg-complexed forms (this compound and MgATP).[1] The concentration of free Mg²⁺ can therefore significantly influence enzymatic reactions and signaling pathways regulated by the ATP/ADP ratio. Failing to account for physiological Mg²⁺ concentrations in your experimental buffers can lead to non-physiological enzyme kinetics and misleading results.
Q2: My whole-cell ADP measurements are inconsistent with the expected cellular energy state. What could be the issue?
A2: A major pitfall in studying cellular ADP is assuming a homogenous distribution throughout the cell.[4] ADP is compartmentalized into distinct pools within the cytosol, mitochondria, nucleus, and other organelles.[1][4][5] For instance, in sycamore cells, it has been shown that about 68% of the total cell ADP is located within organelles.[1] Whole-cell lysates provide an average concentration that may not reflect the functionally relevant ADP pool for a specific process you are studying. Consider using techniques that allow for subcellular measurement.
Q3: Can my choice of cell lysis method affect my this compound measurements?
A3: Absolutely. The chosen cell lysis technique can significantly impact the stability and measured concentration of nucleotides like ADP.[6][7] Harsh mechanical methods, such as sonication or high-pressure homogenization, can generate heat, which may lead to the degradation of thermally labile molecules.[6][8] Conversely, chemical lysis using detergents can denature proteins, including enzymes that might otherwise consume or produce ADP during the lysis procedure.[6] It is crucial to choose a rapid and gentle lysis method and to immediately quench enzymatic activity, for example, by using perchloric acid extraction.[1]
Troubleshooting Guides
Issue 1: Inaccurate ATP:ADP Ratio Measurements
| Symptom | Possible Cause | Troubleshooting Steps |
| Artificially high ATP:ADP ratio | Rapid ADP degradation: ADP is more labile than ATP and can be quickly converted to AMP or ATP by enzymes present in the cell lysate. | 1. Quench enzymatic activity immediately: Use methods like rapid acid extraction (e.g., perchloric acid) or boiling buffers to denature enzymes upon cell lysis. 2. Keep samples on ice: Perform all steps of sample preparation at low temperatures to minimize enzymatic activity. |
| Variable ATP:ADP ratios between replicates | Inconsistent cell lysis: Incomplete or variable cell lysis will result in inconsistent yields of intracellular metabolites.[7] | 1. Optimize your lysis protocol: Ensure your chosen method (e.g., sonication, detergent lysis) is optimized for your specific cell type to achieve >95% lysis. 2. Visually inspect for lysis: Use a microscope to confirm cell disruption after your lysis step. |
| Low signal with fluorescent biosensors (e.g., PercevalHR) | Low biosensor expression: Insufficient expression of the biosensor will lead to a poor signal-to-noise ratio. | 1. Verify expression: Use Western blotting or fluorescence microscopy to confirm the expression and correct localization of your biosensor. 2. Use a stronger promoter or optimize transfection/transduction: If expression is low, consider using a stronger constitutive promoter or optimizing your delivery method. |
Issue 2: Confounding Effects of Metabolic Inhibitors
| Symptom | Possible Cause | Troubleshooting Steps |
| Unexpected changes in cellular metabolism after using an inhibitor | Off-target effects: Many metabolic inhibitors have known off-target effects that can complicate the interpretation of results.[9] | 1. Use multiple inhibitors: Target the same pathway with structurally and mechanistically different inhibitors to confirm that the observed effect is specific to the pathway of interest. 2. Perform dose-response experiments: Use the lowest effective concentration of the inhibitor to minimize off-target effects. |
| Cell death or stress responses masking the specific effect on this compound | Inhibitor toxicity: High concentrations or prolonged exposure to metabolic inhibitors can induce cytotoxicity, leading to secondary effects on ADP levels that are not directly related to the initial metabolic perturbation.[9] | 1. Assess cell viability: Use assays like Trypan Blue exclusion or MTT to monitor cell viability in the presence of the inhibitor. 2. Use shorter incubation times: If possible, reduce the duration of inhibitor treatment to capture the primary metabolic effects before the onset of significant cellular stress. |
Quantitative Data Summary
Table 1: Representative Cellular ATP and ADP Concentrations
| Cell Type | Compartment | ATP Concentration (µM) | ADP Concentration (µM) | ATP:ADP Ratio | Reference |
| Sycamore (Acer pseudoplatanus) | Cytoplasm | 450 ± 40 | 73 ± 13 | ~6.2 | [1] |
| Sycamore (Acer pseudoplatanus) | Whole Cell | 68 ± 7 nmol/g wet weight | 11 ± 2 nmol/g wet weight | ~6.2 | [1] |
Note: These values can vary significantly depending on the cell type, metabolic state, and measurement technique.
Key Experimental Protocols
Protocol 1: Perchloric Acid Extraction for Nucleotide Quantification
This method is designed to rapidly quench enzymatic reactions and extract nucleotides for subsequent analysis by methods like HPLC.
-
Cell Culture: Grow cells to the desired confluency in a culture plate.
-
Rapid Medium Removal: Aspirate the culture medium as quickly as possible.
-
Cell Lysis and Quenching: Immediately add 1 mL of ice-cold 0.6 M perchloric acid (PCA) to the plate.
-
Scraping: Scrape the cells in the PCA solution using a cell scraper and transfer the suspension to a microcentrifuge tube.
-
Incubation: Incubate the tube on ice for 15 minutes to allow for complete protein precipitation.
-
Neutralization: Centrifuge the extract at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize it by adding an appropriate volume of 2 M KOH, 0.5 M MOPS.
-
Precipitate Removal: A precipitate of KClO₄ will form. Incubate on ice for 10 minutes and then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitate.
-
Sample Storage: The resulting supernatant contains the nucleotides and can be stored at -80°C until analysis.
Protocol 2: Measuring ATP:ADP Ratio with the PercevalHR Biosensor
PercevalHR is a genetically encoded fluorescent biosensor that allows for the ratiometric measurement of ATP:ADP in living cells.
-
Transfection/Transduction: Introduce the PercevalHR plasmid or viral vector into the cells of interest. Allow 24-48 hours for expression.
-
Cell Plating: Plate the cells in a suitable format for fluorescence microscopy (e.g., glass-bottom dishes).
-
Imaging Setup: Use a fluorescence microscope equipped with two excitation filters (e.g., ~490 nm and ~405 nm) and one emission filter (e.g., ~525 nm).
-
Image Acquisition: Acquire two images, one for each excitation wavelength.
-
Ratio Calculation: The ratio of the fluorescence intensity from the two excitation wavelengths (e.g., 490nm/405nm) is proportional to the ATP:ADP ratio.
-
Calibration (Optional but Recommended): To obtain absolute ATP:ADP ratios, cells can be permeabilized with a gentle detergent (e.g., digitonin) in the presence of known concentrations of ATP and ADP to generate a standard curve.
Visualizations
Caption: Experimental workflow for studying this compound in cellular models.
Caption: The central role of this compound in cellular energy metabolism.
Caption: Troubleshooting logic for common this compound measurement pitfalls.
References
- 1. Interplay of Mg2+, ADP, and ATP in the cytosol and mitochondria: Unravelling the role of Mg2+ in cell respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolysis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Should we consider subcellular compartmentalization of metabolites, and if so, how do we measure them? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compartmentalized ATP pools produced from adenosine are nuclear pools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mlsu.ac.in [mlsu.ac.in]
- 7. Impact of cell lysis on the description of cell growth and death in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chelation of Divalent Cations in MgADP Solutions
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice on how to chelate contaminating divalent cations in MgADP solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it important to remove contaminating divalent cations from this compound solutions?
A1: Contaminating divalent cations (e.g., Ca²⁺, Mn²⁺, Zn²⁺, Fe²⁺) can significantly interfere with experimental results.[1] These ions can compete with Mg²⁺ for binding to ADP and enzymes, potentially altering enzyme kinetics, inhibiting reactions, or causing non-specific effects.[2][3] For instance, many enzymes that require Mg²⁺ for activity can be inhibited by other divalent cations.[3] Removing these contaminants is crucial for obtaining accurate and reproducible data.
Q2: What are the most common methods for chelating divalent cations?
A2: The most common methods involve the use of chelating agents. These are molecules that bind tightly to metal ions, effectively sequestering them from the solution.[4] Commonly used chelators in biochemistry and molecular biology include:
-
EDTA (Ethylenediaminetetraacetic acid): A broad-spectrum chelator that binds to a wide range of divalent and trivalent cations.[1][5][6]
-
EGTA (Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid): A chelator that shows a much higher selectivity for Ca²⁺ over Mg²⁺, making it ideal for situations where Ca²⁺ needs to be removed without significantly depleting Mg²⁺.[7]
-
Chelating Resins (e.g., Chelex® 100): These are solid-phase resins that bind divalent cations and can be easily removed from the solution by centrifugation or filtration.[8]
Q3: How do I choose the right chelator for my experiment?
A3: The choice of chelator depends on the specific contaminating cation you want to remove and the importance of maintaining the Mg²⁺ concentration.
-
Use EDTA when you want to remove a broad range of contaminating divalent cations and a slight reduction in Mg²⁺ concentration is acceptable.
-
Use EGTA when you specifically want to remove contaminating Ca²⁺ while minimizing the chelation of Mg²⁺.[7]
-
Use a chelating resin like Chelex® 100 when you want to remove divalent cations and then physically remove the chelator from the solution.[8]
Below is a decision-making workflow to help you select the appropriate chelator.
Quantitative Data: Stability Constants of Chelators
The effectiveness of a chelator is determined by its affinity for a particular metal ion, which is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a stronger binding affinity.
| Divalent Cation | log K (EDTA) | log K (EGTA) |
| Ca²⁺ | 10.65 | 11.0 |
| Mg²⁺ | 8.79 | 5.2 |
| Mn²⁺ | 13.8 | 12.3 |
| Zn²⁺ | 16.5 | 12.7 |
| Cu²⁺ | 18.8 | 17.8 |
| Fe²⁺ | 14.3 | 11.9 |
| Co²⁺ | 16.3 | 12.5 |
| Ni²⁺ | 18.6 | 13.6 |
Note: Stability constants can vary with pH, temperature, and ionic strength.[9]
Experimental Protocols
Protocol 1: Chelation using EDTA or EGTA
This protocol describes the general steps for using a soluble chelator like EDTA or EGTA to remove contaminating divalent cations.
-
Determine the required chelator concentration: The amount of chelator needed will depend on the estimated concentration of contaminating cations. A common starting point is to use a 1:1 molar ratio of chelator to the highest expected contaminant concentration.
-
Prepare a stock solution of the chelator: Prepare a concentrated stock solution (e.g., 0.5 M) of EDTA or EGTA. Note that the free acid form of EDTA is poorly soluble in water; it is recommended to use the disodium or tetrasodium salt or to adjust the pH to ~8.0 with NaOH to dissolve the free acid.[10]
-
Add the chelator to the this compound solution: Add the calculated volume of the chelator stock solution to your this compound solution.
-
Incubate the solution: Allow the solution to incubate for a sufficient time to ensure complete chelation. This is typically a rapid process, but an incubation of 15-30 minutes at room temperature is generally sufficient.
-
Final concentration adjustment: Be aware that adding the chelator will dilute your this compound solution. Adjust the concentration as needed for your downstream applications.
Protocol 2: Chelation using Chelex® 100 Resin
This protocol provides a method for removing divalent cations using a chelating resin, which can then be physically removed from the solution.
-
Prepare a Chelex® 100 slurry: Prepare a 5-20% (w/v) slurry of Chelex® 100 resin in deionized water.[4][11][12] Keep the slurry well-mixed during pipetting as the resin settles quickly.[11]
-
Add the resin to the this compound solution: Add the Chelex® 100 slurry to your this compound solution. A general guideline is to use approximately 5 grams of resin per 100 ml of sample.[8]
-
Incubate with gentle mixing: Incubate the mixture for at least 1 hour with gentle stirring or shaking.[8]
-
Separate the resin from the solution: Centrifuge the mixture (e.g., at 10,000 x g for 3 minutes) to pellet the resin.[4]
-
Collect the supernatant: Carefully pipette the supernatant containing the treated this compound solution, being cautious not to disturb the pelleted resin.
References
- 1. Applying EDTA in Chelating Excess Metal Ions to Improve Downstream DNA Recovery from Mine Tailings for Long-Read Amplicon Sequencing of Acidophilic Fungi Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some precautions in using chelators to buffer metals in biological solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chelation of divalent cations by ATP, studied by titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uaf.edu [uaf.edu]
- 5. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]
- 6. How to Bind with Metals and Water: A New Study on EDTA [jila.colorado.edu]
- 7. interchim.fr [interchim.fr]
- 8. bio-rad.com [bio-rad.com]
- 9. m.youtube.com [m.youtube.com]
- 10. samnicholls.net [samnicholls.net]
- 11. DNA Extraction: Chelex — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 12. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in MgADP electrophysiology recordings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (SNR) of MgADP electrophysiology recordings.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of noise in patch-clamp recordings?
A1: The primary sources of noise in patch-clamp recordings can be broadly categorized as intrinsic and extrinsic. Intrinsic noise arises from the thermal motion of ions within the seal resistance between the pipette and the cell membrane.[1] Extrinsic noise originates from various environmental and instrumental sources, including 50/60 Hz mains hum from power lines, vibrations, and electromagnetic interference from laboratory equipment such as monitors, centrifuges, and light sources.[2]
Q2: How does the seal resistance affect the signal-to-noise ratio?
A2: A high seal resistance (in the giga-ohm range, a "gigaseal") is crucial for high-quality recordings. It electrically isolates the patched membrane area, forcing more of the ion channel current to flow into the pipette and reducing the thermal noise generated by the seal itself.[3] A higher seal resistance directly correlates with a lower noise level and, consequently, a better signal-to-noise ratio.[3]
Q3: What is the optimal pipette resistance for single-channel recordings?
A3: For single-channel recordings, a higher pipette resistance (typically 5-10 MΩ) is often preferred. While lower resistance pipettes have a larger tip opening which can be easier for whole-cell patching, higher resistance pipettes with smaller tip openings generally form more stable, higher-resistance seals. This leads to lower background noise, which is critical for resolving small single-channel currents.[4] However, the optimal resistance can also depend on the specific cell type and the channels being studied.[4]
Q4: How do I prepare my solutions to optimize seal formation?
A4: To promote stable gigaseal formation, it is generally recommended that the internal (pipette) solution has a slightly lower osmolarity than the external (bath) solution. A difference of 10-30 mOsm is often effective.[5] Additionally, ensuring both solutions are filtered (0.2 µm filter) and free of precipitates is critical for achieving a clean, high-resistance seal.
Q5: What concentration of this compound should I use to activate K-ATP channels?
A5: The concentration of this compound required to activate ATP-sensitive potassium (K-ATP) channels typically falls within the micromolar range. The half-maximal effective concentration (EC50) for this compound activation of Kir6.2/SUR1 channels is approximately 8 µM.[6] It is common to use this compound in the presence of a low, inhibitory concentration of ATP (e.g., 0.1 mM) to study the activating effect of this compound.[7]
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound electrophysiology recordings.
Issue 1: High Background Noise (50/60 Hz Hum)
Symptoms: A persistent, regular oscillation at 50 or 60 Hz is visible in the current trace.
Possible Causes & Solutions:
| Cause | Solution |
| Ground Loop | Ensure all equipment in the setup (amplifier, microscope, micromanipulator, etc.) is connected to a single, common ground point. Avoid "daisy-chaining" ground connections. |
| Improper Grounding | Check that the ground wire in the bath is properly chlorided and making good contact with the bath solution. Ensure the headstage is properly grounded. |
| EMI from Equipment | Identify and switch off non-essential electrical equipment near the rig one by one to isolate the source. Common culprits include monitors, light sources, and centrifuges.[2] |
| Inadequate Shielding | Ensure the Faraday cage is completely closed during recording and is properly grounded to the common ground point. |
Issue 2: Unstable or Low-Resistance Seal
Symptoms: Difficulty achieving a gigaseal (>1 GΩ), or the seal resistance deteriorates over time.
Possible Causes & Solutions:
| Cause | Solution |
| Dirty Pipette or Solutions | Use fresh, filtered (0.2 µm) internal and external solutions for each experiment. Ensure the pipette glass is clean and stored in a dust-free environment. |
| Incorrect Solution Osmolarity | Verify that the internal solution osmolarity is 10-30 mOsm lower than the external solution.[5] |
| Mechanical Vibration | Ensure the air table is floating and that there are no sources of mechanical vibration (e.g., fans, pumps) directly coupled to the rig. |
| Unhealthy Cells | Use healthy, viable cells for patching. Poor cell health can prevent the formation of a stable seal. |
| Pipette Tip Geometry | The shape and smoothness of the pipette tip are critical. Fire-polishing the pipette tip can help create a smoother surface for sealing. Using thick-walled glass can also lead to more stable seals.[3] |
Issue 3: No or Weak this compound-induced Channel Activity
Symptoms: Application of this compound does not elicit the expected increase in channel open probability or current.
Possible Causes & Solutions:
| Cause | Solution |
| Channel Rundown | K-ATP channels can exhibit "rundown," where their activity decreases over time after patch excision. Minimize the time between excision and recording. Including a low concentration of MgATP in the intracellular solution can sometimes help mitigate rundown. |
| Incorrect this compound Concentration | Prepare fresh this compound solutions and verify the final concentration. The EC50 for this compound activation is around 8 µM.[6] |
| Presence of High ATP | This compound activation is counteracted by the inhibitory effect of ATP. Ensure that the ATP concentration in your intracellular solution is low enough to permit activation by this compound. |
| Incorrect Patch Configuration | For studying the effect of intracellularly applied this compound, an inside-out patch configuration is required. |
Data Presentation
Table 1: Influence of Experimental Parameters on Recording Quality
| Parameter | Recommended Range/Value | Impact on Signal-to-Noise Ratio (SNR) | Reference |
| Seal Resistance | > 1 GΩ (ideally > 10 GΩ) | Higher resistance significantly reduces thermal noise, leading to a higher SNR.[3] | [3] |
| Pipette Resistance | 5 - 10 MΩ for single-channel | Higher resistance pipettes generally have smaller openings, which can lead to more stable, higher-resistance seals and lower noise.[4] | [4] |
| Solution Osmolarity | Internal solution 10-30 mOsm lower than external | Promotes the formation of a stable, high-resistance seal.[5] | [5] |
| Low-Pass Filter | 1 - 5 kHz for single-channel | Reduces high-frequency noise. The cutoff should be set as low as possible without distorting the signal of interest. | [8] |
Table 2: Typical Parameters for K-ATP Channel Recording
| Parameter | Typical Value | Notes | Reference |
| Single-Channel Conductance | ~70-80 pS (in symmetrical high K+) | The current amplitude will depend on the holding potential. | [9] |
| This compound Concentration for Activation | 10 µM - 1 mM | The half-maximal effective concentration (EC50) is approximately 8 µM.[6] | [6][7] |
| Holding Potential | -60 mV to +60 mV | The choice of holding potential will affect the driving force for K+ ions and thus the single-channel current amplitude. | |
| Expected Current Amplitude | 4-5 pA at -60 mV (in high K+) | This is an approximate value and will vary with experimental conditions. |
Experimental Protocols
Detailed Protocol for Inside-Out Patch-Clamp Recording of this compound-sensitive K-ATP Channels
This protocol outlines the key steps for obtaining high-quality inside-out patch recordings of K-ATP channels to study their activation by this compound.
1. Solution Preparation:
-
External (Pipette) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH. Osmolarity ~290-300 mOsm.
-
Internal (Bath) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH. Osmolarity ~280-290 mOsm.
-
Experimental Solutions: Prepare internal solutions containing the desired concentrations of this compound and/or ATP. Ensure to account for the chelation of Mg2+ by ATP and ADP when calculating the free Mg2+ concentration.
2. Pipette Fabrication:
-
Pull pipettes from thick-walled borosilicate glass capillaries.
-
Aim for a pipette resistance of 5-10 MΩ when filled with the external solution.
-
Fire-polish the pipette tip to create a smooth surface.
-
For very low noise recordings, coat the pipette with a hydrophobic substance like Sylgard to reduce pipette capacitance.[2]
3. Cell Preparation:
-
Use a cell line expressing the K-ATP channels of interest (e.g., HEK293 cells co-transfected with Kir6.2 and SUR1 subunits).
-
Plate the cells at a suitable density on glass coverslips 24-48 hours before the experiment.
4. Obtaining a Gigaseal:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Fill the patch pipette with the external solution and mount it on the headstage.
-
Apply positive pressure to the pipette and approach a healthy-looking cell.
-
Once the pipette touches the cell membrane (observed as an increase in resistance), release the positive pressure.
-
Apply gentle suction to facilitate the formation of a gigaseal (>1 GΩ).
5. Excising the Patch (Inside-Out Configuration):
-
After achieving a stable gigaseal in the cell-attached mode, slowly retract the pipette from the cell.
-
The membrane patch should detach from the cell and the intracellular face will now be exposed to the bath solution.
6. Recording Channel Activity:
-
Move the pipette tip to the outlet of a perfusion system that allows for rapid solution exchange.
-
Apply a constant holding potential (e.g., -60 mV).
-
Initially, perfuse the patch with the control internal solution (without this compound) to observe the basal channel activity.
-
Switch to an internal solution containing this compound to observe channel activation.
-
Record the single-channel currents using an appropriate data acquisition system.
7. Data Analysis:
-
Filter the recorded data with a low-pass filter (e.g., 1-2 kHz).
-
Measure the single-channel current amplitude and calculate the channel open probability (NPo) before and after the application of this compound.
Visualizations
Caption: Experimental workflow for inside-out patch-clamp recording.
Caption: Troubleshooting workflow for high noise in recordings.
Caption: Simplified K-ATP channel regulation by ATP and this compound.
References
- 1. warneronline.com [warneronline.com]
- 2. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 3. personal.utdallas.edu [personal.utdallas.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Pipette Resistance, Seal Resistance, and Zero-Current Membrane Potential for Loose Patch or Breakthrough Whole-Cell Recording in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
Technical Support Center: Accounting for MgADP Effects on Myofilament Lattice Spacing
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the influence of MgADP on myofilament lattice spacing. This resource provides troubleshooting guidance and answers to frequently asked questions to assist with your experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing this compound concentration on myofilament lattice spacing?
A1: While this compound primarily influences myosin cross-bridge kinetics and force production, some studies have observed a subtle increase in myofilament lattice spacing with increasing [this compound].[1] This effect is generally considered secondary to its more pronounced impact on myosin head conformation and interaction with actin.
Q2: How does this compound affect the relationship between sarcomere length and lattice spacing?
A2: The fundamental relationship between sarcomere length and lattice spacing, where lattice spacing generally decreases as sarcomere length increases, is a well-established principle.[2][3] The presence of this compound is not expected to alter this fundamental inverse relationship. However, by promoting a state where myosin heads move closer to the thin filaments, this compound could indirectly influence the forces that determine lattice spacing at a given sarcomere length.
Q3: Can changes in this compound concentration explain altered Ca2+-sensitivity in my experiments?
A3: Yes, an increase in this compound concentration has been shown to increase the Ca2+-sensitivity of contraction.[4][5][6] This is thought to occur because this compound stabilizes the myosin "ON" state, increasing the probability of cross-bridge formation at a given Ca2+ concentration. Therefore, if you observe unexpected changes in Ca2+-sensitivity, it is crucial to consider and control the this compound concentration in your experimental buffers.
Q4: What is the expected effect of this compound on the X-ray diffraction pattern of muscle fibers?
A4: Increased this compound concentration typically leads to an increase in the equatorial intensity ratio (I1,1/I1,0) in small-angle X-ray diffraction patterns.[4][5][6] This change indicates a mass shift of myosin heads away from the thick filament backbone and towards the thin filaments, consistent with an increased population of myosin heads in the "ON" state.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible measurements of myofilament lattice spacing in the presence of this compound.
-
Possible Cause 1: Inadequate control of sarcomere length.
-
Troubleshooting Tip: Ensure precise and consistent setting of sarcomere length for each experiment. Use video microscopy or laser diffraction to accurately measure and maintain sarcomere length throughout the experiment.[2]
-
-
Possible Cause 2: Variability in the composition of experimental solutions.
-
Troubleshooting Tip: Prepare all experimental solutions (e.g., rigor, relaxing, activating) with fresh, high-purity reagents. Pay close attention to the final concentrations of ATP, ADP, Mg2+, and any ATP regenerating system components like creatine phosphate and creatine phosphokinase.
-
-
Possible Cause 3: Temperature fluctuations.
-
Troubleshooting Tip: Myosin head organization and enzyme kinetics are temperature-dependent.[4] Use a reliable temperature-controlled setup to maintain a constant temperature throughout your experiments.
-
Problem 2: No significant change in the I1,1/I1,0 intensity ratio upon addition of this compound.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Possible Cause 2: Presence of an efficient ATP regenerating system.
-
Troubleshooting Tip: An active ATP regenerating system (e.g., creatine phosphate/creatine phosphokinase) can rapidly convert ADP back to ATP, masking the effect of added this compound.[1] Consider performing experiments in the absence of a regenerating system to isolate the effects of this compound.
-
-
Possible Cause 3: Muscle fiber preparation is compromised.
-
Troubleshooting Tip: Ensure the integrity of your permeabilized muscle fiber preparation. A damaged or deteriorated fiber may not respond appropriately to changes in the biochemical environment.
-
Experimental Protocols
Key Experiment: Measuring Myofilament Lattice Spacing and I1,1/I1,0 Ratio using Small-Angle X-ray Diffraction
This protocol outlines the general steps for investigating the effect of this compound on myofilament lattice spacing and myosin head position in permeabilized cardiac muscle strips.
-
Muscle Preparation:
-
Isolate trabeculae or papillary muscles from the desired cardiac tissue.
-
Permeabilize the muscle fibers by skinning with a detergent (e.g., Triton X-100) to remove cell membranes and allow for direct manipulation of the myofilament environment.
-
-
Experimental Setup:
-
Mount the permeabilized muscle strip between a force transducer and a motor to control muscle length and measure tension.
-
Position the setup in a synchrotron X-ray beamline equipped for small-angle X-ray diffraction.[2][7]
-
Use a camera and appropriate optics to visualize and set the sarcomere length.
-
-
Solutions:
-
Data Acquisition:
-
Sequentially perfuse the muscle fiber with the experimental solutions containing different this compound concentrations.
-
For each condition, record the developed tension and the small-angle X-ray diffraction pattern using a suitable detector.[7]
-
Data Analysis:
Data Presentation
Table 1: Effect of this compound Concentration on Myofilament Properties in Permeabilized Porcine Myocardial Strips
| This compound Concentration (mM) | Tension (Arbitrary Units) | I1,1/I1,0 Ratio | Lattice Spacing (nm) |
| 0 | Baseline | Baseline | ~40.5 |
| 1 | Increased | Increased | Subtle Increase |
| 2.5 | Further Increased | Further Increased | Subtle Increase |
| 5 | Maximum Increase | Maximum Increase | ~40.8 |
Note: This table summarizes qualitative trends observed in published studies.[1][4][6] Actual values will vary depending on the specific experimental conditions.
Visualizations
Caption: Signaling pathway illustrating how this compound influences myosin conformation and function.
References
- 1. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Myofilament lattice spacing as a function of sarcomere length in isolated rat myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips (Journal Article) | OSTI.GOV [osti.gov]
- 6. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
The Contrasting Roles of MgATP and MgADP in Muscle Contraction: A Comparative Guide
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate mechanochemical world of muscle contraction, the nucleotides Magnesium Adenosine Triphosphate (MgATP) and Magnesium Adenosine Diphosphate (MgADP) play pivotal, yet opposing, roles. While MgATP serves as the essential fuel powering the cyclical interaction of actin and myosin filaments, its hydrolysis product, this compound, acts as a critical feedback regulator and potent inhibitor. Understanding the distinct effects of these two molecules on the molecular machinery of muscle is fundamental for research in physiology, disease modeling, and the development of novel therapeutics targeting muscle function.
This guide provides an objective comparison of the effects of MgATP and this compound on muscle contraction, supported by experimental data derived from studies on chemically permeabilized, or "skinned," muscle fibers. This in vitro preparation allows for precise control of the intracellular environment, enabling the direct assessment of how specific concentrations of these nucleotides influence the mechanical properties of the contractile apparatus.
Molecular Mechanism: The Actomyosin Cross-Bridge Cycle
At the heart of muscle contraction is the cross-bridge cycle, a series of biochemical events that describe the interaction between the myosin head and the actin filament. MgATP and this compound are central figures in this cycle. MgATP binding is required for the dissociation of the myosin head from actin, allowing the cycle to reset. Its subsequent hydrolysis into this compound and inorganic phosphate (Pi) "cocks" the myosin head, storing the energy required for the power stroke. The release of Pi and then this compound from the myosin head are key transitions that lead to force generation and the rigor state, respectively.
Elevated concentrations of this compound act as a competitive inhibitor, competing with MgATP for the nucleotide-binding site on the actomyosin complex.[1] This competition slows down key steps in the cycle, profoundly altering the muscle's mechanical output. Specifically, ADP dissociation from a strongly bound myosin cross-bridge is a rate-limiting step of the cycle; therefore, increased ambient [this compound] slows the overall rate of myosin detachment.[2]
// Cycle Transitions AM -> M_ATP [label="+ MgATP\n(Detachment)", fontsize=10]; M_ATP -> M_ADP_Pi [label="ATP Hydrolysis", fontsize=10]; M_ADP_Pi -> AM_ADP_Pi [label="+ Actin", fontsize=10]; AM_ADP_Pi -> AM_ADP [label="- Pi\n(Power Stroke)", fontcolor="#34A853", color="#34A853", penwidth=2, fontsize=10]; AM_ADP -> AM [label="- this compound\n(Rate-Limiting)", fontcolor="#EA4335", color="#EA4335", penwidth=2, fontsize=10]; AM_ADP -> M_ATP [style=dashed, label="Competitive\nInhibition by this compound", dir=none, fontcolor="#EA4335", color="#EA4335", fontsize=9]; M_ATP -> AM [style=invis]; // invisible edge for layout }
Caption: The Actomyosin Cross-Bridge Cycle highlighting the roles of MgATP and this compound.
Comparative Effects on Muscle Fiber Mechanics
The antagonistic actions of MgATP and this compound are most evident in their effects on the primary mechanical properties of muscle fibers: isometric force, shortening velocity, and stiffness.
| Mechanical Parameter | Effect of MgATP | Effect of this compound (at constant MgATP) | Rationale |
| Maximal Isometric Force (P₀) | Essential for force generation; provides energy. | Generally causes a slight to moderate decrease . | This compound accumulation can lead to product inhibition of the actomyosin-ATPase, reducing the number of strongly-bound, force-producing cross-bridges at any given moment. |
| Maximal Shortening Velocity (V₀) | Increases with concentration up to a saturation point. | Potent inhibitor ; causes a significant decrease . | This compound competes with MgATP, slowing the rate of cross-bridge detachment. A slower detachment rate is a primary factor limiting how fast a muscle can shorten.[3][4] |
| Stiffness | Required for the formation of stiff, rigor-like cross-bridges in the absence of Ca²⁺. | Can increase stiffness under certain conditions. | By slowing detachment, this compound increases the duty ratio (the fraction of the cycle time that myosin is strongly bound to actin), which can increase overall fiber stiffness. |
| Rate of Force Redevelopment (k_tr) | Increases the rate. | Decreases the rate. | This parameter reflects the rate of cross-bridge transition to the force-bearing state. This compound slows the overall cycling rate, thereby reducing k_tr. |
| Ca²⁺-Sensitivity | No direct effect on sensitivity. | Increases Ca²⁺-sensitivity. | The presence of this compound can promote the movement of myosin heads toward the thin filament and enhance cooperative activation, meaning less calcium is required to achieve a given level of force.[2][5] |
Experimental Protocols
The data presented are typically acquired using the skinned muscle fiber technique. This method provides direct access to the contractile machinery, bypassing the complexities of cell membrane excitation and sarcoplasmic reticulum calcium release.
Muscle Fiber Preparation and Permeabilization
A small bundle of muscle fibers is dissected from a muscle (e.g., rabbit psoas for fast-twitch or soleus for slow-twitch fibers) and placed in a cold relaxing solution. The fiber bundle is then treated with a skinning solution containing a non-ionic detergent like Triton X-100.[6] This detergent creates pores in the cell membranes, rendering them permeable to the ions and molecules in the surrounding experimental solutions.
Experimental Apparatus
A single permeabilized fiber segment is isolated and mounted between a force transducer and a length controller (motor). The setup is placed on the stage of an inverted microscope to allow for the measurement and adjustment of sarcomere length. The fiber can be rapidly transferred between a series of wells containing different experimental solutions.
Caption: Generalized workflow for skinned muscle fiber mechanical experiments.
Key Experimental Solutions
The composition of the solutions is critical and is calculated using specialized programs to achieve the desired free ion concentrations at a set pH and temperature.
| Solution Type | Key Components | Purpose |
| Relaxing | High EGTA (Ca²⁺ buffer), MgATP, low [Ca²⁺] | To keep the fiber in a relaxed state (pCa > 8.0). |
| Pre-activating | Low EGTA, MgATP, low [Ca²⁺] | To wash out the relaxing solution's high Ca²⁺ buffering capacity before activation.[7] |
| Activating | High Ca²⁺-EGTA, MgATP | To initiate maximal contraction (pCa ~ 4.5).[5] |
| Experimental | Activating solution + varying [this compound] | To test the specific effects of this compound on mechanical properties. |
| Rigor | High EGTA, no MgATP | To induce a high-stiffness rigor state where all cross-bridges are strongly bound. |
Note: All solutions also contain components like a pH buffer (e.g., HEPES), creatine phosphate and creatine kinase to regenerate ATP, and salts to maintain ionic strength.[8]
Measurement of Mechanical Properties
-
Isometric Force (P₀): The fiber is transferred from relaxing to activating solution at a fixed length (typically optimal sarcomere length of ~2.5 µm), and the steady-state force is recorded.[5]
-
Unloaded Shortening Velocity (V₀): Determined using the "slack test." During maximal activation, the fiber is rapidly shortened by a small amount. The time it takes for the fiber to redevelop force is measured. This is repeated for several different slack lengths, and V₀ is calculated from the relationship between slack distance and the time to take up that slack.[3]
-
Stiffness: Measured by imposing a small, rapid length change and measuring the resulting force change. Stiffness is proportional to the number of attached cross-bridges.
Conclusion
The dynamic interplay between MgATP and this compound is a cornerstone of muscle function and regulation. While MgATP provides the energy for detachment and the power stroke, this compound acts as a crucial product inhibitor. High levels of this compound, often associated with metabolic stress or fatigue, significantly impair muscle performance, primarily by slowing cross-bridge detachment and dramatically reducing shortening velocity.[3] The experimental approaches outlined here, particularly using the skinned fiber preparation, remain indispensable tools for dissecting the molecular basis of muscle contraction and for evaluating the mechanism of action of potential therapeutic compounds.
References
- 1. Measurement of force and calcium release using mechanically skinned fibers from mammalian skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Mechanisms underlying reduced maximum shortening velocity during fatigue of intact, single fibres of mouse muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. paulogentil.com [paulogentil.com]
- 5. Measurement of Maximum Isometric Force Generated by Permeabilized Skeletal Muscle Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. Measurement of Maximum Isometric Force Generated by Permeabilized Skeletal Muscle Fibers [jove.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Specificity of MgADP as a KATP Channel Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Magnesium Adenosine Diphosphate (MgADP) as a specific ATP-sensitive potassium (KATP) channel agonist against other synthetic alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
KATP channels are crucial metabolic sensors that link the energetic state of a cell to its electrical excitability. In pancreatic β-cells, the closure of these channels in response to a high ATP/ADP ratio triggers insulin secretion, making them a key therapeutic target.[1][2] While synthetic openers have been developed, the endogenous nucleotide this compound remains a cornerstone for studying KATP channel activation. This guide validates the specificity of this compound and compares its performance with other well-known KATP channel openers.
Comparative Agonist Performance at the KATP Channel
The efficacy and potency of various KATP channel agonists are paramount for their application in research and potential therapeutic development. The following table summarizes the half-maximal effective concentrations (EC50) for this compound and other synthetic openers on KATP channels. It is important to note that the subunit composition of the KATP channel (e.g., Kir6.2/SUR1 in pancreatic β-cells vs. Kir6.1/SUR2B in vascular smooth muscle) significantly influences agonist specificity and potency.
| Agonist | KATP Channel Subtype | EC50 (µM) | Key Characteristics |
| This compound | Kir6.2-G334D/SUR1* | 8 | Endogenous agonist, directly reflects the cell's metabolic state. |
| Diazoxide | Kir6.2/SUR1 | ~7 | Selective for SUR1-containing channels, used clinically to treat hyperinsulinism.[3] |
| Pinacidil | Kir6.1/SUR2B | 6.5 | Primarily acts on vascular KATP channels (SUR2B).[3] |
| VU0071063 | Kir6.2/SUR1 | 1.2 - 7 | A potent and selective opener for pancreatic β-cell KATP channels.[3][4] |
| Cromakalim | Kir6.2/SUR2 | 194 | A well-studied opener with effects on various KATP channel subtypes. |
_Note: The EC50 for this compound was determined on a mutated Kir6.2 subunit (G334D) that is insensitive to ATP inhibition, allowing for the specific measurement of channel activation by this compound.
Key Experimental Protocol: Inside-Out Patch-Clamp Electrophysiology
The validation of KATP channel agonists relies heavily on the inside-out patch-clamp technique. This method allows for the direct measurement of ion channel activity in an excised patch of the cell membrane, with the intracellular face of the membrane exposed to a controlled bath solution. This enables the precise application of nucleotides and pharmacological agents to the cytosolic side of the channel.
Step-by-Step Methodology:
-
Cell Preparation: Culture cells (e.g., HEK293 or COS) co-transfected with the desired KATP channel subunits (e.g., Kir6.2 and SUR1).
-
Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries using a pipette puller. The ideal resistance is typically 1-3 MΩ when filled with the pipette solution. Fire-polish the tip to ensure a smooth surface for sealing.
-
Solution Preparation:
-
Pipette (extracellular) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES (pH 7.4 with KOH).
-
Bath (intracellular) Solution (in mM): 140 KCl, 10 EGTA, 10 HEPES (pH 7.2 with KOH). MgCl2 and nucleotides (ATP, ADP) are added to the bath solution at the desired final concentrations.
-
-
Seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance "gigaohm" seal ( >1 GΩ) between the pipette tip and the membrane.
-
Patch Excision: After achieving a stable gigaohm seal in the cell-attached configuration, retract the pipette from the cell to excise a patch of membrane. The intracellular side of the membrane will now be facing the bath solution (inside-out configuration).
-
Data Acquisition: Apply a constant voltage across the patch (e.g., -60 mV) and record the resulting current using a patch-clamp amplifier and data acquisition software. Inward potassium currents will be observed.
-
Agonist Application: Exchange the bath solution with solutions containing different concentrations of the test agonist (e.g., this compound, diazoxide) to determine the dose-response relationship and calculate the EC50.
Visualizing KATP Channel Regulation and Experimental Design
To better understand the context of this compound's action and the experimental approach, the following diagrams illustrate the signaling pathway in a pancreatic β-cell and the workflow for agonist validation.
Caption: Signaling pathway of insulin secretion in pancreatic β-cells.
Caption: Workflow for KATP channel agonist validation.
References
- 1. Metabolic signals and the ATP-sensitive potassium channel in the pancreatic beta-cell [openarchive.ki.se]
- 2. youtube.com [youtube.com]
- 3. Structure-Activity Relationships, Pharmacokinetics, and Pharmacodynamics of the Kir6.2/SUR1-Specific Channel Opener VU0071063 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of a novel Kir6.2/SUR1 channel opener scaffold identified by HTS - PMC [pmc.ncbi.nlm.nih.gov]
The Dichotomy of a Diphosphate: A Comparative Guide to the Cellular Roles of MgADP versus Free ADP
For Researchers, Scientists, and Drug Development Professionals
Adenosine diphosphate (ADP) is a central player in cellular metabolism and signaling. However, its biological activity is critically dependent on its chelation state with magnesium ions (Mg²⁺). The distinction between Mg²⁺-bound ADP (MgADP) and free ADP is not merely a subtle biochemical detail; it represents a fundamental regulatory mechanism that governs the activity of numerous enzymes and signaling pathways. This guide provides an objective comparison of the roles of this compound and free ADP, supported by experimental data and detailed methodologies, to illuminate this critical aspect of cellular regulation.
Quantitative Comparison of Kinetic and Binding Parameters
The differential effects of this compound and free ADP are most evident in their interactions with various enzymes. The presence or absence of Mg²⁺ significantly alters the affinity and kinetic parameters of ADP, leading to distinct physiological outcomes.
| Enzyme/Protein | Organism/Tissue | Parameter | This compound | Free ADP | Reference(s) |
| 3-Phosphoglycerate Kinase | Pig Muscle & Yeast | Kd (mM) | 0.05 - 0.06 | 0.18 - 0.27 | [1] |
| Km (mM, reverse reaction) | 0.18 ± 0.05 | - | [1] | ||
| Hexokinase D (Glucokinase) | Rat Liver | Inhibition | Competitive inhibitor | - | |
| Pyruvate Kinase | Rabbit Muscle | Regulation | Active complex formation | Inhibitory (at high concentrations) | [2] |
| Myosin | Striated Muscle | Binding Affinity (Kd, µM) | 0.13 ± 0.03 (with actin) | 0.65 ± 0.07 (with actin) | [3] |
| Na⁺, K⁺-ATPase | Bovine Brain | Km (µM, for ADP-ATP exchange) | - | 43 | [4] |
| K-ATP Channel | Pancreatic β-cells | Activity | Activator | Inhibitor |
Key Cellular Pathways Regulated by this compound vs. Free ADP
The differential roles of this compound and free ADP are integral to the regulation of several critical cellular processes.
Cellular Respiration and Energy Metabolism
A fundamental distinction in the roles of this compound and free ADP is observed in mitochondrial oxidative phosphorylation. Free ADP is the form transported across the inner mitochondrial membrane by the ADP/ATP carrier (AAC), making it a key substrate for ATP synthesis in the mitochondrial matrix. Conversely, this compound is the actual substrate for the F₁F₀-ATP synthase. This spatial and functional separation allows for intricate control over cellular respiration rates, with the cytosolic concentration of free ADP being a critical determining factor.
Regulation of ATP-Sensitive Potassium (K-ATP) Channels
In pancreatic β-cells, K-ATP channels are crucial for regulating insulin secretion in response to blood glucose levels. This compound, in the presence of Mg²⁺, is a potent activator of these channels, promoting K⁺ efflux and hyperpolarization of the cell membrane. In contrast, free ADP acts as an inhibitor. This opposing regulation is critical for fine-tuning insulin release. The sulfonylurea receptor (SUR) subunit of the K-ATP channel is the primary site of action for this compound.
Muscle Contraction and Myosin ATPase Activity
The interaction between actin and myosin, which drives muscle contraction, is tightly regulated by ATP hydrolysis and the binding of its products, ADP and inorganic phosphate (Pi). This compound has a significantly higher affinity for the actomyosin complex compared to free ADP.[3] The binding of this compound to myosin heads is a key step in the cross-bridge cycle, influencing the force-generating state. The relative concentrations of this compound and free ADP can therefore modulate the efficiency and kinetics of muscle contraction.
Experimental Protocols
Determining Cytosolic Free ADP Concentration using ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To non-invasively measure the concentration of free ADP in the cytosol of intact cells or tissues.
Principle: ³¹P NMR spectroscopy can distinguish between different phosphorus-containing metabolites based on their chemical shifts. The concentration of free ADP can be calculated from the equilibrium of the creatine kinase reaction, which is assumed to be near equilibrium in the cytosol.
Methodology:
-
Sample Preparation: Perfuse the isolated organ or cell suspension with a physiological buffer containing glucose and other necessary nutrients. Ensure adequate oxygenation.
-
NMR Spectroscopy:
-
Place the sample in a suitable NMR tube or perfusion chamber within the NMR spectrometer.
-
Acquire ³¹P NMR spectra using a high-field spectrometer. Typical parameters include a 45° pulse angle and a repetition time of 2 seconds.
-
Accumulate a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the peaks corresponding to ATP (γ, α, and β phosphates), phosphocreatine (PCr), and inorganic phosphate (Pi) in the spectrum.
-
Determine the intracellular pH from the chemical shift difference between the PCr and Pi peaks.
-
Calculate the concentration of free ADP using the creatine kinase equilibrium equation: [ADP] = ([ATP] * [Cr]) / ([PCr] * [H⁺] * Keq) where [Cr] is the concentration of free creatine, and Keq is the equilibrium constant for the creatine kinase reaction at the determined pH and temperature.
-
Patch-Clamp Analysis of K-ATP Channel Activity with Controlled this compound and Free ADP Concentrations
Objective: To measure the electrophysiological response of K-ATP channels to varying concentrations of this compound and free ADP.
Principle: The inside-out patch-clamp technique allows for the direct application of solutions with defined compositions to the intracellular face of the cell membrane, enabling the study of ion channel activity in response to specific ligands.
Methodology:
-
Cell Culture and Pipette Preparation:
-
Culture cells expressing K-ATP channels (e.g., pancreatic β-cells or a suitable expression system).
-
Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ. Fill the pipette with an appropriate intracellular solution containing KCl.
-
-
Patch-Clamp Recording:
-
Establish a gigaohm seal between the pipette tip and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration.
-
Perfuse the intracellular face of the patch with a control solution.
-
Apply test solutions containing varying concentrations of this compound and free ADP. The concentrations of free Mg²⁺, this compound, and free ADP can be calculated using software that takes into account the stability constants of the relevant complexes.
-
-
Data Acquisition and Analysis:
-
Record the single-channel or macroscopic currents at a constant holding potential.
-
Analyze the channel open probability (NPo) or the whole-cell current amplitude in response to each test solution.
-
Generate dose-response curves to determine the EC₅₀ for activation by this compound and the IC₅₀ for inhibition by free ADP.
-
Myosin ATPase Activity Assay with Varying this compound/Free ADP Ratios
Objective: To determine the effect of different ratios of this compound to free ADP on the ATPase activity of myosin.
Principle: The rate of ATP hydrolysis by myosin can be measured by quantifying the amount of inorganic phosphate (Pi) released over time. By controlling the concentrations of Mg²⁺ and total ADP, the relative amounts of this compound and free ADP can be manipulated.
Methodology:
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer containing actin, myosin, and a fixed concentration of ATP.
-
Prepare a series of solutions with varying total ADP concentrations and MgCl₂ concentrations to achieve the desired ratios of this compound to free ADP. Use a suitable buffer system (e.g., MOPS) to maintain a constant pH.
-
-
ATPase Assay:
-
Initiate the reaction by adding the ATP solution to the reaction mixture.
-
At specific time points, quench the reaction by adding a stop solution (e.g., perchloric acid).
-
Measure the concentration of released Pi using a colorimetric method, such as the malachite green assay.
-
-
Data Analysis:
-
Plot the concentration of Pi released as a function of time for each condition.
-
Determine the initial rate of ATP hydrolysis from the slope of the linear portion of the curve.
-
Compare the ATPase activities at different this compound/free ADP ratios to assess the regulatory effects of each species.
-
This guide highlights the critical importance of distinguishing between this compound and free ADP in cellular and molecular studies. For researchers in basic science and drug development, a thorough understanding of this dichotomy is essential for accurately interpreting experimental results and for designing novel therapeutic strategies that target ADP-regulated pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. [Steady state kinetics of pyruvate kinase from muscle] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interplay of actin, ADP and Mg2+ interactions with striated muscle myosin: Implications of their roles in ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of MgADP Binding to Different SUR Subunits: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Magnesium-Adenosine Diphosphate (MgADP) binding to the different sulfonylurea receptor (SUR) subunits—SUR1, SUR2A, and SUR2B. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data on binding affinities, outlines detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
ATP-sensitive potassium (K-ATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues.[1][2] These channels are hetero-octameric complexes, typically composed of four pore-forming Kir6.x subunits and four regulatory SUR subunits.[3] The SUR subunit, a member of the ATP-binding cassette (ABC) transporter superfamily, confers the channel's sensitivity to nucleotides and pharmacological agents.[1][3] this compound plays a pivotal role in activating K-ATP channels by interacting with the nucleotide-binding domains (NBDs) of the SUR subunit.[1][4] Understanding the differential binding of this compound to SUR1, SUR2A, and SUR2B is essential for elucidating the tissue-specific regulation of K-ATP channels and for the development of targeted therapeutics.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound to the two nucleotide-binding domains (NBD1 and NBD2) of SUR subunits varies significantly among the different isoforms, which partly explains their distinct physiological roles. SUR1 generally exhibits a higher affinity for nucleotides compared to SUR2A.[5][6] The binding affinities of SUR2B for ATP and ADP at NBD2 are notably higher than those of SUR2A.[6]
| Subunit | Nucleotide-Binding Domain | Ki for ADP (μmol/L) | Reference |
| SUR1 | NBD1 | 26 | [5] |
| NBD2 | 100 | [5] | |
| SUR2A | NBD1 | 86 | [5] |
| NBD2 | 170 | [5] | |
| SUR2B | NBD1 | 66 | [5] |
| NBD2 | 67 | [5] |
Experimental Protocols
The determination of this compound binding affinities for SUR subunits often involves competitive binding assays using radiolabeled ATP analogs, such as 8-azido-[α-32P]ATP. The following is a generalized protocol synthesized from methodologies described in the literature.
Photoaffinity Labeling of SUR Subunits
-
Membrane Preparation: Crude membrane fractions are prepared from cells (e.g., HEK cells) transfected to express the desired SUR subunit (SUR1, SUR2A, or SUR2B).
-
Incubation with Radioligand: Membranes are incubated with a photoaffinity label, such as 8-azido-[α-32P]ATP, in the presence of varying concentrations of the competitor ligand, this compound. This incubation is typically performed at 37°C.
-
UV Cross-linking: The mixture is then exposed to UV light to covalently link the 8-azido-ATP to its binding site on the SUR subunit.
-
Immunoprecipitation and Digestion: The labeled SUR proteins are immunoprecipitated using specific antibodies against NBD1 and NBD2. This is followed by mild trypsin digestion to generate partial fragments.
-
Quantification: The radioactivity of the immunoprecipitated fragments is measured to determine the amount of bound radioligand.
-
Data Analysis: The inhibition of radioligand binding by this compound is analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of this compound.
Signaling Pathways and Logical Relationships
The binding of this compound to the SUR subunit is a critical step in the activation of the K-ATP channel. This process involves conformational changes within the SUR subunit that are transmitted to the Kir6.x pore, leading to channel opening.
Caption: Signaling pathway of K-ATP channel regulation in pancreatic β-cells.
The binding of this compound to the NBDs of SUR1 promotes the open state of the K-ATP channel. In pancreatic β-cells, an increase in the ATP/ADP ratio, due to glucose metabolism, leads to the closure of the K-ATP channel, membrane depolarization, and subsequent insulin secretion. This compound counteracts the inhibitory effect of ATP, thus playing a crucial role in modulating this process.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive binding assay to determine the affinity of this compound for a specific SUR subunit.
Caption: Workflow for a competitive this compound binding assay.
Conclusion
The differential binding of this compound to SUR1, SUR2A, and SUR2B subunits underscores the specialized roles of K-ATP channels in various tissues. SUR1's higher affinity for nucleotides is consistent with its role in the fine-tuning of insulin secretion in response to metabolic changes. The lower affinity of SUR2A may be adapted to the different metabolic demands of cardiac and skeletal muscle. These distinctions are critical for the rational design of drugs targeting specific K-ATP channel subtypes.
References
- 1. neurology.org [neurology.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Nucleotide-Binding Sites of SUR1: A Mechanistic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Different binding properties and affinities for ATP and ADP among sulfonylurea receptor subtypes, SUR1, SUR2A, and SUR2B - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Intracellular MgADP Measurement: A Cross-Validation of Methods
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular magnesium-bound adenosine diphosphate (MgADP) is critical for understanding cellular bioenergetics, signaling, and the mechanism of action of therapeutic compounds. This guide provides an objective comparison of key methodologies for quantifying intracellular this compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.
The dynamic regulation of cellular energy is fundamental to life, with the ratio of ATP to ADP playing a central role. Specifically, this compound, the complex of magnesium and adenosine diphosphate, is a crucial allosteric regulator of numerous enzymes and ion channels. Consequently, robust and reliable methods for its measurement are in high demand. This guide delves into a comparative analysis of prominent techniques, including fluorescence-based assays, genetically encoded biosensors, nuclear magnetic resonance spectroscopy, luciferase-based assays, and liquid chromatography-mass spectrometry.
Comparative Analysis of Intracellular this compound Measurement Methods
| Method | Principle | Measurement Type | Temporal Resolution | Spatial Resolution | Advantages | Limitations | Reported Quantitative Data (Example) |
| Magnesium Green™ (MgGr) Fluorescence Assay | Indirectly measures ADP/ATP exchange by detecting changes in free [Mg²⁺] due to the differential affinity of ATP and ADP for Mg²⁺. | Real-time, kinetic | Seconds to minutes | Low (bulk measurement) | Real-time monitoring of ADP/ATP exchange dynamics. | Indirect measurement, susceptible to interference from other Mg²⁺ binding molecules. | ADP/ATP exchange rate of 3.49 ± 0.41 mmol/min/g of recombinant ANT1.[1] |
| Genetically Encoded Biosensors (e.g., PercevalHR) | A genetically encoded sensor that changes its fluorescence properties upon binding ATP and ADP, allowing for ratiometric measurement of the ATP:ADP ratio. | Real-time, ratiometric | Seconds | High (subcellular) | Enables live-cell imaging with high spatial resolution, provides a ratiometric output that is less sensitive to expression levels. | Measures the ATP:ADP ratio, not absolute this compound concentration; requires genetic modification of cells. | Reports changes in ATP:ADP ratio, for example, a clear reduction upon metabolic inhibition.[2] |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Non-invasive technique that distinguishes between Mg²⁺-bound and free ATP and ADP based on the chemical shift of their phosphorus nuclei. | Non-invasive, quantitative | Minutes to hours | Low (tissue/organ level) | Non-invasive, can provide absolute concentrations of MgATP and this compound in intact tissues. | Low sensitivity, poor temporal and spatial resolution, requires specialized equipment. | Intracellular free Mg²⁺ estimated at 0.3 mM in human brain, allowing for calculation of this compound levels.[3] |
| Luciferase-Based Assays | Enzymatic assay where ATP is consumed by luciferase to produce light. ADP can be measured by first converting it to ATP. | Endpoint, quantitative | Minutes | None (cell lysate) | High sensitivity and throughput. | Indirect measurement of ADP, destructive to cells, susceptible to interference from compounds affecting luciferase. | Can be used to determine ADP/ATP ratios in cell lysates.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Direct separation and quantification of ADP and ATP in cell extracts based on their mass-to-charge ratio. | Endpoint, quantitative | N/A | None (cell lysate) | High specificity and sensitivity, can quantify multiple nucleotides simultaneously. | Destructive to cells, requires complex sample preparation and expensive equipment. | Can quantify absolute intracellular concentrations of ATP and ADP in cell extracts.[5][6][7][8] |
Experimental Workflows and Signaling Pathways
To visualize the operational flow of each method, the following diagrams have been generated using the DOT language.
Caption: Workflow for the Magnesium Green™ assay.
Caption: Workflow for the PercevalHR biosensor assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Imaging energy status in live cells with a fluorescent biosensor of the intracellular ATP-to-ADP ratio [ideas.repec.org]
- 3. Assessment of magnesium concentrations by 31P NMR in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography-tandem mass spectrometry based method for the quantification of adenosine nucleotides and NAD precursors and products in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on MgADP's Role in Cardiac Muscle: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experiments investigating the role of Magnesium Adenosine Diphosphate (MgADP) in cardiac muscle function. Elevated this compound levels are associated with pathological conditions such as heart disease, where it can impair muscle relaxation.[1][2] Understanding the precise effects of this compound on the molecular machinery of cardiac contraction is crucial for developing novel therapeutic strategies. This document summarizes quantitative data from pivotal studies, details experimental protocols for replication, and visualizes key pathways and workflows.
Comparative Data on the Effects of this compound on Cardiac Muscle Properties
The following tables summarize key quantitative findings from studies on the impact of this compound on cardiac muscle mechanics and structure. These experiments typically utilize permeabilized ("skinned") cardiac muscle preparations, which allow for direct control of the intracellular environment.
| Parameter | Condition | [this compound] (mM) | Reported Value | Source |
| Tension (at pCa 8.0) | Relaxing Conditions | 0 | Baseline | [1][2][3] |
| 5 | Increased | [1][2][3] | ||
| Ca2+-Sensitivity (pCa50) | Activating Conditions | 0 | Baseline | [1][2] |
| 5 | Increased | [1][2] | ||
| Equatorial Intensity Ratio (I1,1/I1,0) | Relaxing Conditions | 0 | Baseline | [1][2] |
| 5 | Increased | [1][2] | ||
| Isometric Force (at pCa 4.73) | Simulated Ischemia (pH 6.2, 30 mM Pi) | Varies (0.1-5 mM MgATP) | This compound accumulation enhances force | [4] |
| ADP Release Rate Constant | Varying [Mg2+] (0.3-9.0 mM) | - | Reduced by Mg2+ | [5] |
| Actin Affinity (in M·ADP·Pi state) | Varying [Mg2+] | - | Reduced by Mg2+ | [5] |
Key Experimental Protocols
Detailed methodologies are essential for the replication of scientific findings. Below are protocols for key experiments investigating the role of this compound in cardiac muscle.
Preparation of Permeabilized (Skinned) Cardiac Muscle Strips
This protocol is fundamental for creating a preparation where the myofilament environment can be precisely controlled.
Source: Adapted from Awinda et al. (2022)[1][3] and Hooijman et al. (2011)[6].
Procedure:
-
Tissue Source: Obtain left ventricular tissue from a suitable animal model (e.g., porcine or rat).
-
Dissection: Dissect the tissue into small muscle strips (e.g., ~180 µm in diameter and ~700 µm in length).
-
Skinning: Chemically remove the cell membranes (sarcolemma) by incubating the strips in a "skinning solution." This solution typically contains a non-ionic detergent like Triton X-100 (e.g., 1% w/v) and glycerol (e.g., 50% v/v) to preserve the myofilament structure. The incubation is usually performed overnight at 4°C.
-
Storage: After skinning, transfer the myocardial strips to a storage solution and store at -20°C for 1-5 days until use.
Muscle Mechanics Experiments
These experiments measure the force-generating capacity and calcium sensitivity of the cardiac muscle preparations.
Source: Adapted from Awinda et al. (2022)[1][2][3].
Apparatus: A setup for measuring force and controlling muscle length, often including a force transducer and a motor.
Procedure:
-
Mounting: Mount the skinned muscle strip between a force transducer and a motor.
-
Sarcomere Length Control: Set the sarcomere length to a physiological value (e.g., 2.0-2.2 µm) using laser diffraction.
-
Temperature Control: Maintain a constant temperature, for example, 28°C.[1][3]
-
Solutions: Use a series of buffered solutions with varying free calcium concentrations (expressed as pCa, where pCa = -log10[Ca2+]) and different concentrations of this compound (e.g., 0 mM to 5 mM). These solutions should also contain MgATP, an ATP regenerating system (like creatine phosphate and creatine kinase), and other components to mimic the intracellular milieu. To maintain physiological myofilament lattice spacing, 3% dextran T-500 can be included.[1][3]
-
Force-pCa Relationship: Sequentially expose the muscle strip to solutions of decreasing pCa (increasing Ca2+) to induce contraction and measure the steady-state force at each pCa. This generates a force-pCa curve, from which the Ca2+-sensitivity (pCa50) can be determined.
-
This compound Effect: Repeat the force-pCa measurements in the presence of different this compound concentrations to determine its effect on maximal force and Ca2+-sensitivity.
Small-Angle X-ray Diffraction Experiments
These experiments provide structural information about the arrangement of the myofilaments, specifically the movement of myosin heads.
Source: Adapted from Awinda et al. (2022)[1][2][3].
Apparatus: A synchrotron X-ray source and a detector.
Procedure:
-
Sample Preparation: Use skinned cardiac muscle strips prepared as described above.
-
Experimental Setup: Mount the muscle strip in a chamber that allows for the passage of X-rays and for the muscle to be bathed in experimental solutions.
-
Data Collection: Collect X-ray diffraction patterns under different conditions (e.g., relaxing conditions with varying [this compound]).
-
Analysis: Analyze the diffraction patterns to determine the equatorial intensity ratio (I1,1/I1,0). An increase in this ratio indicates that myosin heads have moved away from the thick filament backbone and closer to the thin filaments.[1][2]
Visualizing Pathways and Workflows
Signaling Pathway of this compound in Cardiac Muscle
References
- 1. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips (Journal Article) | OSTI.GOV [osti.gov]
- 2. This compound Promotes Myosin Head Movement toward Actin at Low [Ca2+] to Increase Force Production and Ca2+-Sensitivity of Contraction in Permeabilized Porcine Myocardial Strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism of the force enhancement by this compound under simulated ischaemic conditions in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium Modulates Actin Binding and ADP Release in Myosin Motors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New State of Cardiac Myosin with Very Slow ATP Turnover: A Potential Cardioprotective Mechanism in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of MgADP as a Control in ATP-Dependent Enzyme Assays: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of ATP-dependent enzymes such as kinases and ATPases, the inclusion of appropriate controls is paramount for the generation of robust and reliable data. Among the essential controls, Magnesium-Adenosine Diphosphate (MgADP) plays a pivotal role in dissecting enzyme kinetics, understanding product inhibition, and validating potential therapeutic inhibitors. This guide provides a comprehensive comparison of experimental results using this compound as a control, detailed protocols for its application, and visual workflows to enhance experimental design.
Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of enzymatic reactions. ATP-dependent enzymes catalyze the hydrolysis of ATP to adenosine diphosphate (ADP) and inorganic phosphate (Pi), releasing energy to drive cellular processes. As the direct product of this reaction, ADP can often bind to the active site of the enzyme, acting as a competitive or non-competitive inhibitor. Utilizing this compound, the physiologically relevant form of ADP, as a control allows researchers to quantify the extent of this product inhibition, a crucial factor in the enzyme's regulatory mechanism.
Understanding Product Inhibition with this compound
The rationale for using this compound as a control lies in its ability to mimic the end-state of the enzymatic reaction. By introducing this compound into the assay, researchers can assess its impact on the enzyme's catalytic activity. This is particularly important for:
-
Distinguishing between true inhibitors and artifacts: A compound that appears to inhibit an ATP-dependent enzyme might do so through mechanisms unrelated to the active site. Comparing its effect to that of this compound helps to elucidate its mode of action.
-
Characterizing enzyme kinetics: The inhibitory constant (Ki) of this compound provides valuable information about the enzyme's affinity for its product, a key parameter in kinetic modeling.
-
Validating screening hits: In high-throughput screening for enzyme inhibitors, using this compound as a positive control for inhibition can help to identify false positives and confirm the activity of genuine hits.
Quantitative Analysis of this compound Inhibition
The inhibitory effect of this compound on ATP-dependent enzymes is concentration-dependent. The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of ADP for various enzymes, illustrating the range of product sensitivity observed in different systems.
| Enzyme/System | Substrate (ATP) Concentration | This compound IC50 | Reference |
| P2Y₁₂ Receptor | 10 µM ADP-induced platelet aggregation | 18 ± 7 µM (for ATP as inhibitor) | [1] |
| F₁-ATPase (Bacillus subtilis) | Not specified | Strong inhibition observed | [2] |
| P-glycoprotein (Pgp) | 0.33 mM | Kᵢ for ADP determined | [3] |
| Myosin | Not specified | Increased [ADP] slows cross-bridge detachment | |
| Kinase Assay (Generic) | Varies (typically at Kₘ of ATP) | Varies by kinase | [4] |
Note: The table presents a compilation of data from various sources to illustrate the concept. Direct comparison between different enzymes requires standardized assay conditions.
Experimental Protocols
To effectively utilize this compound as a control, it is crucial to follow a well-defined experimental protocol. Below are detailed methodologies for incorporating this compound into a generic ATP-dependent enzyme assay, such as a kinase or ATPase assay.
General ATP-Dependent Enzyme Assay Protocol with this compound Control
This protocol outlines the fundamental steps for measuring the activity of an ATP-dependent enzyme and assessing the inhibitory effect of this compound. The specific enzyme, substrate, and detection method will necessitate optimization.
Materials:
-
Purified ATP-dependent enzyme
-
Enzyme-specific substrate
-
Assay buffer (e.g., Tris-HCl, HEPES with MgCl₂)
-
ATP stock solution
-
This compound stock solution
-
Detection reagent (e.g., radioactive [γ-³²P]ATP, ADP-Glo™ Kinase Assay, Malachite Green Phosphate Assay Kit)
-
Microplate reader (or appropriate detection instrument)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Procedure:
-
Prepare Reagents:
-
Prepare a concentrated stock solution of ATP in an appropriate buffer.
-
Prepare a concentrated stock solution of this compound in the same buffer. Ensure the magnesium concentration is equimolar to the ADP concentration.
-
Prepare serial dilutions of this compound to be tested.
-
-
Set up Assay Reactions:
-
In a microplate, set up the following reactions in triplicate:
-
No Enzyme Control: Assay buffer, substrate, and ATP. (Measures background signal).
-
No Substrate Control: Assay buffer, enzyme, and ATP. (Measures non-specific ATP hydrolysis).
-
Positive Control (100% Activity): Assay buffer, enzyme, substrate, and ATP.
-
This compound Inhibition Wells: Assay buffer, enzyme, substrate, ATP, and varying concentrations of this compound.
-
Vehicle Control: Assay buffer, enzyme, substrate, ATP, and the same volume of solvent used for this compound.
-
-
-
Initiate the Reaction:
-
Add ATP to all wells to start the reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the enzyme to ensure sensitive detection of competitive inhibition.[5]
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined amount of time. The incubation time should be within the linear range of the reaction.
-
-
Terminate the Reaction:
-
Stop the reaction by adding a stop solution (e.g., EDTA, SDS, or as specified by the detection kit manufacturer).
-
-
Detection:
-
Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the remaining ATP.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence, absorbance, radioactivity) using a microplate reader.
-
Subtract the background signal (No Enzyme Control) from all other readings.
-
Normalize the data to the Positive Control (100% activity).
-
Plot the percentage of enzyme activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Workflow
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the underlying principles.
Caption: Experimental workflow for an ATP-dependent enzyme assay using this compound as a control.
Caption: Simplified signaling pathway illustrating competitive inhibition by this compound.
By systematically incorporating this compound as a control, researchers can significantly enhance the quality and interpretability of their data from ATP-dependent enzyme assays. This practice is essential for accurately characterizing enzyme function and for the successful development of novel therapeutic agents targeting these critical cellular catalysts.
References
- 1. Nucleoside triphosphates inhibit ADP, collagen, and epinephrine-induced platelet aggregation: role of P2Y₁ and P2Y₁₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of MgADP from Different Chemical Suppliers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine 5'-diphosphate magnesium salt (MgADP) is a pivotal nucleotide in a vast array of biological processes. It functions as a critical signaling molecule and plays a central role in cellular energy metabolism. For researchers and drug development professionals, the purity and biological activity of this compound are of utmost importance to ensure the validity and reproducibility of experimental outcomes. This guide offers an objective comparison of this compound efficacy, substantiated by standardized experimental protocols for in-house verification.
Data Presentation: Purity and Specifications
| Parameter | Typical Specification | Method of Analysis |
| Purity (by HPLC) | ≥95%[1] | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to reference spectrum | Proton NMR (¹H NMR), Mass Spectrometry (MS) |
| Water Content | ≤5% | Karl Fischer Titration |
| Appearance | White to off-white powder | Visual Inspection |
Note: The table above presents typical values. Researchers should always consult the supplier-specific Certificate of Analysis for the precise specifications of their product lot.
Experimental Protocols
To guarantee the quality and activity of this compound in your experimental work, independent verification is strongly advised. The subsequent sections detail standardized protocols for the assessment of this compound purity and biological activity.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for evaluating the purity of nucleotides such as this compound. This method effectively separates this compound from potential contaminants, including adenosine monophosphate (AMP) and adenosine triphosphate (ATP).[2]
Principle: An this compound solution is introduced into a chromatography column. The separation of the sample's components is achieved based on their differential affinities for the stationary and mobile phases. A UV detector is employed to quantify the amount of ADP and any present impurities.
Protocol:
-
Column: A C18 column, such as the Cogent UDA™ (4µm, 100Å), is suitable for this separation.
-
Mobile Phase A: DI Water / 16.0mM Ammonium Formate.
-
Mobile Phase B: 90% Acetonitrile / 10% DI Water / 16.0mM Ammonium Formate.
-
Gradient: A linear gradient from 5% to 70% of Mobile Phase A over a duration of 15 minutes is recommended.
-
Flow Rate: 0.4 mL/minute.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in deionized water. It is crucial to filter the sample using a 0.45µm syringe filter prior to injection to remove any particulate matter.
-
Analysis: The purity is determined using the area normalization method. This involves calculating the ratio of the ADP peak area to the total area of all peaks in the chromatogram.
Biological Activity Assessment: Coupled Enzyme Assay
The biological functionality of this compound can be ascertained through a coupled enzyme assay that utilizes pyruvate kinase (PK) and lactate dehydrogenase (LDH).
Principle: This assay quantifies the capacity of this compound to serve as a substrate for pyruvate kinase. In the presence of phosphoenolpyruvate (PEP), PK facilitates the transfer of a phosphate group to ADP, yielding ATP and pyruvate.[1][3][4][5] Subsequently, LDH reduces the pyruvate to lactate, a reaction that concurrently oxidizes NADH to NAD+. The reduction in NADH concentration, monitored by the decrease in absorbance at 340 nm, is directly proportional to the quantity of active ADP in the sample.[6]
Protocol:
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.
-
Phosphoenolpyruvate (PEP).
-
Nicotinamide adenine dinucleotide, reduced form (NADH).
-
Pyruvate Kinase (PK).
-
Lactate Dehydrogenase (LDH).
-
This compound sample and a standard ADP solution of known concentration.
-
-
Procedure:
-
In a cuvette, prepare a reaction mixture comprising the assay buffer, PEP, and NADH.
-
Introduce LDH and PK to the mixture.
-
The reaction is initiated by the addition of the this compound sample.
-
Using a spectrophotometer, immediately record the change in absorbance at 340 nm over time.
-
-
Analysis: The rate of NADH oxidation, observed as a decrease in A340, is directly proportional to the concentration of biologically active ADP. By comparing the rate of your sample with that of a known ADP standard, the concentration of active this compound can be accurately determined.
Visualizations
Experimental Workflow
The diagram below outlines a standard workflow for the quality control of newly procured this compound.
Caption: A typical workflow for the quality control of this compound.
This compound Signaling in Platelet Aggregation
This compound is a primary agonist in the activation and aggregation of platelets, a process mediated predominantly through its binding to the P2Y1 and P2Y12 receptors.[3][4][7]
Caption: Simplified signaling pathway of this compound in platelet aggregation.
Conclusion
References
- 1. biodatacorp.com [biodatacorp.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The role of ADP receptors in platelet function | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 5. youtube.com [youtube.com]
- 6. ovid.com [ovid.com]
- 7. ADP and platelets: the end of the beginning - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular pH: A Critical Regulator of MgADP Binding and Function
A Comparative Analysis of Myosin, ATP Synthase, and Kir Channels for Researchers and Drug Development Professionals
Intracellular pH (pHi) is a fundamental physiological parameter that fluctuates in response to cellular metabolic activity. Even small shifts in pHi, particularly towards acidic conditions (acidosis), can have profound impacts on protein structure and function. One critical interaction sensitive to these pH changes is the binding of magnesium-adenosine diphosphate (MgADP) to various proteins. This guide provides a comparative analysis of how intracellular pH modulates this compound binding and function in three key protein systems: skeletal muscle myosin, mitochondrial F1-ATPase, and inward-rectifier potassium (Kir) channels. Understanding these pH-dependent interactions is crucial for research into muscle fatigue, bioenergetics, and ion channel regulation, and offers potential avenues for therapeutic intervention.
Skeletal Muscle Myosin: Acidosis Strengthens this compound Binding, Impeding Muscle Contraction
During intense exercise, the production of lactic acid can lead to a drop in intracellular pH in muscle cells. This acidosis is a primary contributor to muscle fatigue. A key molecular mechanism underlying this fatigue is the altered interaction of this compound with the actomyosin complex.
Under acidic conditions, the release of this compound from the myosin head is significantly slowed. This prolongs the duration of the strongly-bound, force-producing state of the cross-bridge cycle. While this might initially seem to favor force maintenance, the slower detachment rate ultimately hinders the overall cycling rate, leading to a reduction in the maximum shortening velocity and power output of the muscle.
Quantitative Data: Effect of pH on Myosin Kinetics
| Parameter | pH 7.4 (Physiological) | pH 6.4-6.5 (Acidosis) | Implication |
| ADP Release Rate from Actomyosin | Faster | ~3-fold slower[1] | Increased duration of the strongly-bound state |
| Actin Filament Velocity (Vactin) | Normal | Reduced by ~36-90%[1][2] | Slower muscle contraction |
| Actin-activated ATPase Rate (Vmax) | Normal | Reduced by up to ~90%[2] | Decreased rate of energy utilization |
| Average Myosin Force per Interaction | Normal | Decreased by ~20%[2] | Weaker power stroke |
dot graph TD { rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", fontname="Arial", fontcolor="#202124"];
} Caption: Effect of acidosis on the myosin cross-bridge cycle.
Experimental Protocols
Measurement of ADP Release Rate (ton) using a Single-Molecule Laser Trap Assay: [1]
-
Protein Preparation: Purify skeletal muscle myosin and actin. Label actin with biotin-phalloidin and a fluorescent marker (e.g., TRITC-phalloidin).
-
Flow Cell Assembly: Create a flow cell with nitrocellulose-coated surfaces. Load myosin into the flow cell at a low density to ensure single-molecule interactions.
-
Bead and Actin Attachment: Introduce neutravidin-coated silica beads into the flow cell. Trap two beads with a dual-beam laser trap. Capture a single biotinylated actin filament between the two beads.
-
Data Acquisition: Position the actin filament near an immobilized myosin molecule. In the presence of a specific MgATP concentration and a buffered solution at the desired pH (e.g., 7.4 or 6.5), record the displacement of the beads as the myosin head binds to and moves the actin filament.
-
Analysis: The duration of the binding event (ton), which represents the strongly bound state, is measured. The rate of ADP release is a primary determinant of ton. By measuring ton as a function of ATP concentration, the ADP release rate can be calculated.
Mitochondrial F1-ATPase: Enhanced this compound Inhibition at Lower pH
The F1-ATPase, the catalytic component of ATP synthase, is responsible for ATP synthesis driven by the proton motive force. However, it can also operate in reverse, hydrolyzing ATP. This reverse activity is inhibited by its product, this compound. The effectiveness of this product inhibition is sensitive to pH.
dot graph { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853", fontname="Arial", fontcolor="#202124"];
} Caption: pH modulation of this compound inhibition of F1-ATPase.
Experimental Protocols
Assay of F1-ATPase Activity at Different pH Values:
-
Enzyme Preparation: Isolate mitochondria from a tissue source (e.g., rat liver) and prepare submitochondrial particles or purify the F1-ATPase complex.
-
Reaction Buffers: Prepare a series of reaction buffers with varying pH values (e.g., from 6.5 to 9.0) containing a pH-stable buffer substance, MgCl2, and the desired concentration of MgATP.
-
Inhibition Assay: For each pH value, set up parallel reactions with and without a range of this compound concentrations.
-
Activity Measurement: Initiate the reaction by adding the F1-ATPase preparation. Measure the rate of ATP hydrolysis by quantifying the production of inorganic phosphate (Pi) over time using a colorimetric method (e.g., the Fiske-Subbarow method).
-
Data Analysis: Plot the enzyme activity as a function of substrate concentration at each pH to determine the optimal pH for hydrolysis. At each pH, plot the inhibition of activity as a function of this compound concentration to observe the pH-dependence of the inhibitory effect.
Inward-Rectifier Potassium (Kir) Channels: An Indirect and Complex Relationship
Inward-rectifier potassium (Kir) channels play a crucial role in setting the resting membrane potential in various cell types. The activity of many Kir channels is modulated by intracellular pH, with acidosis generally leading to channel inhibition. Some Kir channels, particularly the ATP-sensitive potassium (KATP) channels (a complex of Kir6.x and SUR subunits), are also regulated by intracellular nucleotides, with this compound stimulating channel activity.
However, the direct effect of intracellular pH on the binding affinity of this compound to Kir channels is not well-established. The primary mechanism of pH sensing in channels like Kir1.1 (ROMK) and Kir4.1 involves the protonation of specific amino acid residues on the channel protein itself, which triggers a conformational change leading to channel gating (closure). While this compound is a known regulator of KATP channels, its role as a direct mediator of pH sensitivity is less clear. It is plausible that pH-induced conformational changes could allosterically affect the nucleotide-binding site, but direct experimental evidence quantifying a change in this compound's Kd with pH is currently lacking in the literature.
Experimental Protocols
Electrophysiological Recording of Kir Channel Activity:
-
Cell Preparation: Use a heterologous expression system (e.g., Xenopus oocytes or HEK293 cells) to express the Kir channel of interest.
-
Patch-Clamp Recording: Use the inside-out patch-clamp technique to isolate a patch of membrane containing the channels. This allows for the direct application of solutions with different pH and this compound concentrations to the intracellular face of the membrane.
-
Solution Exchange: Perfuse the intracellular side of the membrane patch with a control solution (e.g., at pH 7.4) and then switch to solutions with different pH values (e.g., 7.0, 6.5) and/or containing various concentrations of this compound.
-
Data Acquisition and Analysis: Record the channel currents at a fixed holding potential. Measure the change in channel open probability (Popen) or total current in response to the changes in pH and this compound concentration. A shift in the dose-response curve for this compound activation at different pH values would indicate a pH-dependent modulation of this compound binding or efficacy.
Conclusion and Future Directions
The influence of intracellular pH on this compound binding and function is a critical aspect of cellular regulation, with distinct mechanisms and consequences across different protein systems. In skeletal muscle myosin, acidosis directly increases the affinity for this compound, slowing cross-bridge detachment and contributing to fatigue. For mitochondrial F1-ATPase, a lower pH enhances the inhibitory effect of this compound, potentially serving as a protective mechanism against ATP depletion. In the case of Kir channels, while pH is a potent modulator of channel gating, its direct impact on this compound binding affinity remains an area for further investigation.
For drug development professionals, these pH-sensitive interactions represent potential therapeutic targets. Modulating the pH-dependence of this compound binding to myosin could lead to novel treatments for muscle fatigue. Similarly, targeting the pH-sensitive inhibitory site on F1-ATPase could have implications for diseases involving metabolic dysfunction. Further research, particularly quantitative studies to determine the precise binding affinities (Kd or Ki) of this compound at different physiological and pathological pH levels, will be essential to fully elucidate these mechanisms and exploit their therapeutic potential.
References
Safety Operating Guide
Proper Disposal of Magnesium Adenosine Diphosphate (MgADP)
Essential Safety and Logistical Information for Laboratory Professionals
Magnesium adenosine diphosphate (MgADP) is a common reagent in biochemical research. Proper disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides procedural guidance for the safe handling and disposal of this compound in both solid and aqueous forms.
Based on available safety data for its components, adenosine diphosphate and magnesium salts, this compound is not classified as a hazardous substance under GHS (Globally Harmonized System of Classification and Labelling of Chemicals) criteria.[1][2][3][4] However, it is imperative to consult your institution's specific waste disposal protocols and the material's Safety Data Sheet (SDS) if available.
Quantitative Data Summary
Due to its non-hazardous nature, there are no specific quantitative limits for the disposal of this compound. The primary consideration is to avoid creating environmental burdens through the disposal of large quantities. For significant amounts, consultation with your institution's Environmental Health and Safety (EHS) office is recommended.
| Parameter | Guideline |
| Hazard Classification | Not classified as hazardous.[1][2][3][4] |
| Solid Waste Disposal | Small quantities can be disposed of in the regular solid waste stream. For larger quantities, consult your institutional EHS guidelines. |
| Aqueous Solution Disposal | Small volumes of dilute solutions can typically be disposed of down the drain with copious amounts of water. Check with your local EHS for specific rules on drain disposal. |
| Personal Protective Equipment (PPE) | Standard laboratory PPE (lab coat, safety glasses, and gloves) should be worn when handling this compound as a good laboratory practice. |
Experimental Protocols for Disposal
Disposal of Solid this compound Waste:
-
Waste Collection: Collect solid this compound waste in a designated, clearly labeled, and sealed container. The container should be compatible with general laboratory waste.
-
Labeling: Label the container as "Non-hazardous chemical waste" and specify the contents (Magnesium Adenosine Diphosphate).
-
Disposal: For small quantities, the sealed container can typically be placed in the regular laboratory solid waste stream. For larger amounts, contact your institution's EHS department for guidance.
Disposal of Aqueous this compound Solutions:
-
Dilution: For small volumes of this compound solutions, dilute them with at least 10 parts water.
-
Neutralization (if necessary): If the solution contains other hazardous components (e.g., strong acids or bases), it must be neutralized according to standard laboratory procedures before disposal.
-
Drain Disposal: Pour the diluted, non-hazardous solution down the drain, followed by a copious amount of running water to ensure it is thoroughly flushed from the plumbing system.[5]
-
Record Keeping: Maintain a record of the disposal, including the date, approximate amount, and method, as per your laboratory's standard operating procedures.
Visual Guide to this compound Disposal
The following workflow diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment for Handling MgAdp
Essential guidance for the safe handling and disposal of Adenosine diphosphate magnesium salt (MgAdp) in a laboratory setting.
For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE) and proper disposal protocols. Adherence to these guidelines is critical to minimize risks and ensure the integrity of your research.
Personal Protective Equipment (PPE) for this compound
When handling this compound in solid form or in solution, specific personal protective equipment is necessary to prevent exposure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Required PPE | Rationale |
| Handling Solid this compound (Weighing, Transferring) | - Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Dust mask (e.g., N95) | To prevent inhalation of fine particles and to protect eyes and skin from contact with the solid compound.[1] |
| Preparing this compound Solutions | - Safety glasses with side shields or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | To protect against splashes of the solution, which could cause eye or skin irritation. |
| Handling this compound Solutions | - Safety glasses- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat | Standard laboratory practice to protect against accidental splashes and contamination.[1] |
| Cleaning Spills of this compound | - Safety glasses or goggles- Chemical-resistant gloves (e.g., nitrile)- Laboratory coat- Dust mask (if cleaning a solid spill) | To ensure protection from both dust and liquid contact during the cleanup process. |
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Following this workflow minimizes the risk of exposure and contamination.
Logical Flow for PPE Selection
The selection of appropriate PPE is dependent on the specific task being performed. This diagram outlines the decision-making process for choosing the correct level of protection when working with this compound.
Disposal Plan for this compound
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Protocol | Rationale |
| Unused Solid this compound | - Dispose of in a designated chemical waste container.- Follow all local and institutional regulations for chemical waste disposal. | To prevent the release of the chemical into the environment and to comply with safety regulations. |
| This compound Solutions | - Collect in a clearly labeled, sealed waste container.- Do not pour down the drain unless permitted by local regulations.- Dispose of as aqueous chemical waste. | To avoid contamination of waterways and to adhere to hazardous waste disposal protocols. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Dispose of in a designated solid waste container for chemically contaminated items. | To prevent cross-contamination and ensure that contaminated materials are handled as chemical waste.[1] |
| Contaminated PPE (e.g., gloves) | - Remove gloves using the proper technique to avoid skin contact.- Dispose of in a designated waste bin for contaminated PPE.[1] | To prevent secondary exposure and to manage contaminated materials safely. |
It is imperative to consult your institution's specific safety data sheets (SDS) and waste disposal guidelines to ensure full compliance with all safety protocols. Handle all chemicals with care and prioritize safety in all laboratory operations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
